molecular formula C12H18N2O7 B12369729 Mycosporine 2 glycine

Mycosporine 2 glycine

Numéro de catalogue: B12369729
Poids moléculaire: 302.28 g/mol
Clé InChI: NCZZDMCBYGVEGP-LBPRGKRZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-[[(5S)-3-(carboxymethylimino)-5-hydroxy-5-(hydroxymethyl)-2-methoxycyclohexen-1-yl]amino]acetic acid is a natural product found in Anthopleura elegantissima with data available.

Propriétés

Formule moléculaire

C12H18N2O7

Poids moléculaire

302.28 g/mol

Nom IUPAC

2-[[(5S)-3-(carboxymethylimino)-5-hydroxy-5-(hydroxymethyl)-2-methoxycyclohexen-1-yl]amino]acetic acid

InChI

InChI=1S/C12H18N2O7/c1-21-11-7(13-4-9(16)17)2-12(20,6-15)3-8(11)14-5-10(18)19/h13,15,20H,2-6H2,1H3,(H,16,17)(H,18,19)/t12-/m0/s1

Clé InChI

NCZZDMCBYGVEGP-LBPRGKRZSA-N

SMILES isomérique

COC1=C(C[C@](CC1=NCC(=O)O)(CO)O)NCC(=O)O

SMILES canonique

COC1=C(CC(CC1=NCC(=O)O)(CO)O)NCC(=O)O

Origine du produit

United States

Foundational & Exploratory

Mycosporine-2-glycine (M2G): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the chemical structure, properties, and biological activities of a promising UV-protective and antioxidant compound.

Mycosporine-2-glycine (M2G) is a mycosporine-like amino acid (MAA), a class of water-soluble, low molecular weight compounds produced by various organisms, particularly those exposed to high levels of ultraviolet (UV) radiation, such as cyanobacteria and marine algae.[1][2] M2G has garnered significant interest within the scientific community for its potent UV-absorbing and antioxidant properties, positioning it as a compelling candidate for applications in pharmaceuticals and cosmetics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, experimental protocols, and relevant signaling pathways of M2G.

Chemical Structure and Physicochemical Properties

Mycosporine-2-glycine is characterized by a cyclohexenimine core conjugated with two glycine residues.[1][3] Its chemical structure was elucidated through various analytical techniques, including nuclear magnetic resonance (NMR) and mass spectrometry.[4]

Table 1: Physicochemical Properties of Mycosporine-2-glycine (M2G)

PropertyValueSource
IUPAC Name 2-[[3-(carboxymethylimino)-5-hydroxy-5-(hydroxymethyl)-2-methoxycyclohexen-1-yl]amino]acetic acidPubChem
Molecular Formula C₁₂H₁₈N₂O₇PubChem
Molecular Weight 302.28 g/mol PubChem
UV Absorption Maximum (λmax) 331 nm[3][4]
Molar Extinction Coefficient (ε) MAAs exhibit high molar extinction coefficients, typically in the range of 28,100 to 50,000 M⁻¹cm⁻¹.[3][5]

Biological Properties and Activities

Mycosporine-2-glycine exhibits a range of biological activities, primarily centered around its photoprotective and antioxidant capabilities.

UV-Absorbing Properties

As a mycosporine-like amino acid, M2G strongly absorbs in the UV-A region of the electromagnetic spectrum, with an absorption maximum at 331 nm.[3][4] This property allows it to effectively dissipate harmful UV radiation as heat, thereby protecting the organism from photodamage.

Antioxidant Activity

M2G is a potent antioxidant, capable of scavenging free radicals and mitigating oxidative stress. Its antioxidant capacity has been quantified using various in vitro assays.

Table 2: Antioxidant Activity of Mycosporine-2-glycine (M2G)

AssayIC₅₀ Value (µM)ComparisonSource
DPPH Radical Scavenging 22Lower than mycosporine-glycine (43 µM) and comparable to ascorbic acid (2.8 µM).[5]
ABTS Radical Scavenging 40Lower than porphyra-334 (133 µM) and shinorine (94 µM).[5]
Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of M2G. It has been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[6] This effect is attributed to its ability to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[7]

Experimental Protocols

Extraction and Purification of Mycosporine-2-glycine

The following is a generalized protocol for the extraction and purification of M2G from cyanobacterial biomass, based on established methods.

  • Biomass Harvesting: Cultured cyanobacterial cells (e.g., Aphanothece halophytica) are harvested by centrifugation.

  • Extraction: The cell pellet is extracted with a suitable solvent, such as 20% aqueous methanol, to solubilize the water-soluble M2G.

  • Purification: The crude extract is subjected to a series of chromatographic steps to isolate M2G. This typically involves:

    • Solid-Phase Extraction (SPE): To remove pigments and other non-polar compounds.

    • Ion-Exchange Chromatography: To separate MAAs based on their charge.

    • High-Performance Liquid Chromatography (HPLC): A final polishing step using a C18 column to obtain highly pure M2G.

Antioxidant Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • A methanolic solution of DPPH is prepared.

  • Various concentrations of purified M2G are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature.

  • The absorbance is measured at 517 nm. The decrease in absorbance indicates the radical scavenging activity.[8]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

  • The ABTS radical cation (ABTS•+) is generated by reacting ABTS with potassium persulfate.

  • The ABTS•+ solution is diluted with a buffer (e.g., phosphate buffer) to a specific absorbance.

  • Different concentrations of M2G are added to the ABTS•+ solution.

  • After a short incubation period, the absorbance is read at 734 nm. The reduction in absorbance corresponds to the scavenging of the ABTS radical.[9]

Signaling Pathways and Mechanisms of Action

Mycosporine-2-glycine exerts its biological effects through the modulation of key cellular signaling pathways.

Biosynthesis of Mycosporine-2-glycine

The biosynthesis of M2G, like other MAAs, originates from the shikimate or pentose phosphate pathway, leading to the formation of the 4-deoxygadusol (4-DG) core.[3] An ATP-grasp enzyme then attaches a glycine molecule to 4-DG, forming mycosporine-glycine. Subsequently, a nonribosomal peptide synthetase (NRPS) or a D-Ala-D-Ala ligase adds a second glycine molecule to mycosporine-glycine to yield M2G.[3]

M2G_Biosynthesis Shikimate or Pentose\nPhosphate Pathway Shikimate or Pentose Phosphate Pathway 4-deoxygadusol (4-DG) 4-deoxygadusol (4-DG) Shikimate or Pentose\nPhosphate Pathway->4-deoxygadusol (4-DG) Mycosporine-glycine Mycosporine-glycine 4-deoxygadusol (4-DG)->Mycosporine-glycine  ATP-grasp enzyme + Glycine Mycosporine-2-glycine Mycosporine-2-glycine Mycosporine-glycine->Mycosporine-2-glycine  NRPS or D-Ala-D-Ala ligase + Glycine

Biosynthesis of Mycosporine-2-glycine.
Anti-inflammatory Signaling Pathway

M2G's anti-inflammatory effects are mediated through the inhibition of the NF-κB signaling pathway. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the transcription factor NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes such as iNOS and COX-2. M2G has been shown to suppress this pathway, thereby reducing the production of inflammatory mediators.

Anti_inflammatory_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IkB IKK->IkB Phosphorylates NFkB NF-κB IKK->NFkB Releases IkB->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocates M2G Mycosporine-2-glycine M2G->IKK Inhibits Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2) NFkB_n->Pro_inflammatory_genes Induces Transcription

Anti-inflammatory action of M2G via NF-κB pathway inhibition.
Antioxidant Response Signaling Pathway

Under conditions of oxidative stress, the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) plays a crucial role in the cellular antioxidant response. Normally, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Oxidative stress disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-containing genes, which encode for protective enzymes. While the direct interaction of M2G with this pathway is still under investigation, its antioxidant properties suggest it may contribute to the overall cellular redox balance, potentially influencing the Nrf2 pathway.

Antioxidant_Response_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Oxidative_Stress Oxidative_Stress Keap1 Keap1 Oxidative_Stress->Keap1 Induces Conformational Change Nrf2 Nrf2 Keap1->Nrf2 Sequesters for Degradation Keap1->Nrf2 Releases Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates M2G Mycosporine-2-glycine M2G->Oxidative_Stress Scavenges ROS ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds and Activates Transcription

Potential influence of M2G on the Nrf2-mediated antioxidant response.

Conclusion

Mycosporine-2-glycine stands out as a multifunctional natural product with significant potential for development in the pharmaceutical and cosmetic industries. Its robust UV-absorbing capabilities, coupled with its potent antioxidant and anti-inflammatory activities, make it a highly attractive molecule for further research and application. This technical guide provides a foundational understanding of M2G's chemical and biological characteristics, offering a valuable resource for scientists and drug development professionals exploring its therapeutic and protective applications. Further investigation into its precise mechanisms of action and in vivo efficacy will be crucial in fully realizing the potential of this remarkable compound.

References

A Technical Guide to the Discovery and Isolation of Mycosporine-2-glycine from Marine Organisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mycosporine-like amino acids (MAAs) are a diverse family of low molecular weight, water-soluble secondary metabolites produced by a wide array of marine and freshwater organisms, including cyanobacteria, algae, and marine invertebrates[1][2][3]. These compounds are of significant scientific interest due to their potent UV-absorbing properties, which allow them to function as natural sunscreens, protecting organisms from the damaging effects of solar radiation[1][2][4]. Among these, Mycosporine-2-glycine (M2G) is a notable MAA, recognized for its antioxidant and anti-inflammatory activities in addition to its photoprotective role[2][5][6][7]. This guide provides a comprehensive overview of the discovery, isolation, and characterization of M2G from marine sources.

Discovery and Distribution

Mycosporine-2-glycine is structurally characterized by a cyclohexenimine chromophore linked to two glycine residues[7]. The first report of M2G in cyanobacteria was from a unicellular species, Euhalothece sp., isolated from a gypsum crust in a hypersaline saltern pond[1][8]. This discovery was significant as it expanded the known distribution of this specific MAA. While shinorine and porphyra-334 are among the most abundant MAAs found in marine organisms, M2G is considered a rarer variant[3][9]. It is often found alongside other MAAs, and its production can be influenced by environmental stressors such as high salinity and light intensity[1][10].

Quantitative Analysis of Mycosporine-like Amino Acids

The concentration of MAAs, including M2G, varies significantly among different species and is influenced by environmental conditions. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are commonly employed for the quantitative analysis of these compounds[9][11][12]. While specific quantitative data for M2G is less abundant compared to more common MAAs, the following table summarizes representative concentrations of major MAAs found in various marine macroalgae to provide context.

Marine OrganismMycosporine-like Amino AcidConcentration (mg/g dry weight)Reference
Porphyra sp.Porphyra-33410.53[11]
Porphyra sp.Shinorine3.41[11]
Porphyra sp.Palythine0.56[11]
Palmaria palmataPalythine2.71[11]
Lichina pygmaeaMycosporine-serinol2.27[11]
Ecklonia kuromeTotal MAAs169.71 (extract yield)[13]
Ulva lactucaTotal MAAs177.33 (extract yield)[13]

Note: The data for E. kurome and U. lactuca represent the yield of the crude MAA extract, not the concentration of a specific MAA.

Experimental Protocols

The isolation and characterization of M2G involve a multi-step process, beginning with extraction from the biomass, followed by purification and structural elucidation.

Extraction of Mycosporine-like Amino Acids

The initial step involves the extraction of MAAs from the lyophilized and pulverized biomass of the marine organism.

  • Objective: To efficiently extract water-soluble MAAs from cellular biomass.

  • Materials:

    • Lyophilized and pulverized biomass (e.g., cyanobacteria, macroalgae).

    • Extraction Solvent: 100% Methanol (HPLC grade) is commonly used[3][14]. Other solvents like aqueous ethanol or methanol solutions (e.g., 20% methanol) with dilute acid (e.g., 0.2% acetic acid) have also been successfully employed[15].

    • Centrifuge, sample tubes, vortex mixer.

  • Methodology:

    • Weigh a known amount of lyophilized biomass (e.g., 20 mg) and place it into a 2 mL sample tube[15].

    • Add the extraction solvent (e.g., 1 mL of 100% methanol or 0.2% aqueous acetic acid with 0.5% methanol)[14][15].

    • Vortex the sample vigorously for 10-30 seconds[15]. For cyanobacterial cells, sonication can be used to disrupt the cells and release the intracellular contents[3].

    • Incubate the mixture. Incubation conditions can vary, for example, overnight at 4°C or for 12 hours at 4°C on a shaker[14][15].

    • After incubation, centrifuge the sample at high speed (e.g., 5,000-14,000 x g) for 5-10 minutes to pellet the cellular debris[14][15].

    • Carefully collect the supernatant, which contains the crude MAA extract.

    • For analytical purposes, the supernatant may be filtered through a 0.2 µm pore size filter before HPLC analysis[15].

Purification of Mycosporine-2-glycine

Following extraction, the crude extract, which contains a mixture of MAAs and other metabolites, is subjected to chromatographic purification. A multi-step approach using low-pressure liquid chromatography is often effective[3].

  • Objective: To isolate M2G from other co-extracted MAAs and impurities.

  • Materials:

    • Crude MAA extract.

    • Low-Pressure Liquid Chromatography system.

    • Reversed-phase columns (e.g., C18).

    • Solvents for chromatography (e.g., water, methanol, acetic acid).

  • Methodology (based on a three-step chromatographic separation[3]):

    • Step 1: Initial Reversed-Phase Chromatography: The crude extract is loaded onto a reversed-phase column. Elution is performed using a simple solvent system, such as 100% water, to separate the highly polar MAAs from less polar compounds. Fractions are collected and monitored by UV-Vis spectrophotometry for absorbance around 331 nm (the absorption maximum for M2G)[1].

    • Step 2: Second Reversed-Phase Chromatography: Fractions containing MAAs from the first step are pooled, concentrated, and subjected to a second round of reversed-phase chromatography. This step often employs a shallow gradient of an organic solvent (e.g., methanol in water) with a small amount of acid (e.g., 0.1% acetic acid) to improve peak shape and resolution. This allows for the separation of individual MAAs from each other.

    • Step 3: Final Purification: The fractions containing the target compound, M2G, are further purified using an isocratic elution on a reversed-phase column. The solvent system is optimized to achieve baseline separation of M2G from any remaining closely eluting compounds.

    • The purity of the final M2G fractions is confirmed by analytical HPLC.

Identification and Characterization

The purified compound is identified and its structure is elucidated using a combination of spectroscopic techniques.

  • Objective: To confirm the identity and structure of the isolated compound as Mycosporine-2-glycine.

  • Methodology:

    • UV-Vis Spectrophotometry: The absorption spectrum of the purified compound is recorded. M2G exhibits a characteristic absorption maximum at approximately 331 nm[1][8].

    • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a diode-array detector (DAD) is used to confirm the purity of the sample and determine its retention time. The system typically uses a C18 column with a mobile phase of acidified water and methanol[9][15].

    • Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is employed to determine the molecular weight of the compound, providing strong evidence for its identification[3].

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete structural elucidation, one-dimensional (¹H and ¹³C) and two-dimensional NMR analyses are performed on the purified sample. This provides detailed information about the chemical structure and connectivity of the atoms, confirming the identity as M2G[1][3][8].

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key processes involved in the study of Mycosporine-2-glycine.

G Experimental Workflow for Isolation and Characterization of Mycosporine-2-glycine cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization Biomass Marine Biomass (e.g., Cyanobacteria) Lyophilize Lyophilization & Pulverization Biomass->Lyophilize Extract Solvent Extraction (e.g., 100% Methanol) Lyophilize->Extract Centrifuge Centrifugation Extract->Centrifuge CrudeExtract Crude MAA Extract Centrifuge->CrudeExtract Step1 Step 1: Low-Pressure Reversed-Phase Chromatography CrudeExtract->Step1 Step2 Step 2: HPLC Purification (Gradient Elution) Step1->Step2 Step3 Step 3: Final HPLC Polish (Isocratic Elution) Step2->Step3 PureM2G Purified Mycosporine-2-glycine Step3->PureM2G UVVis UV-Vis Spectroscopy (λmax ≈ 331 nm) PureM2G->UVVis LCMS LC-MS Analysis (Molecular Weight) PureM2G->LCMS NMR NMR Spectroscopy (¹H, ¹³C, 2D) PureM2G->NMR Structure Structural Confirmation UVVis->Structure LCMS->Structure NMR->Structure

Caption: General workflow for the isolation and characterization of M2G.

G Proposed Biosynthesis Pathway of Mycosporine-2-glycine PPP Pentose Phosphate Pathway Intermediate (Sedoheptulose 7-phosphate) MysAB MysA, MysB (Enzymatic Steps) PPP->MysAB DG4 4-Deoxygadusol (4-DG) MysC MysC (ATP-grasp ligase) DG4->MysC MG Mycosporine-glycine MysE MysE (NRPS protein) MG->MysE M2G Mycosporine-2-glycine MysAB->DG4 MysC->MG MysE->M2G Gly1 Glycine Gly1->MysC Gly2 Glycine Gly2->MysE

Caption: Biosynthesis of M2G via the shinorine pathway enzymes.

Biosynthesis of Mycosporine-2-glycine

The biosynthesis of MAAs originates from intermediates of primary metabolic pathways, such as the shikimate or pentose phosphate pathways[10][16]. The core structure, 4-deoxygadusol (4-DG), is synthesized from a pentose phosphate pathway intermediate by the enzymes MysA and MysB[7][16]. The pathway to M2G proceeds through the formation of mycosporine-glycine. The enzyme MysC, an ATP-grasp ligase, catalyzes the addition of a glycine residue to 4-DG to form mycosporine-glycine[7][16]. Subsequently, an enzyme homologous to the nonribosomal peptide synthetase (NRPS) MysE is proposed to catalyze the linkage of a second glycine residue to the C3 position of mycosporine-glycine, yielding Mycosporine-2-glycine[7].

Conclusion and Future Prospects

Mycosporine-2-glycine stands out as a multifunctional secondary metabolite with significant potential in pharmacology and cosmetics due to its combined photoprotective, antioxidant, and anti-inflammatory properties[5][6][7]. The methodologies for its extraction and purification from marine sources are well-established, relying on standard chromatographic and spectroscopic techniques. While its natural abundance appears lower than other common MAAs, its unique bioactivities warrant further investigation. Future research efforts may focus on optimizing cultivation conditions for marine organisms to enhance M2G yield, exploring heterologous expression of its biosynthetic gene cluster for sustainable production[16], and further characterizing its mechanisms of action for therapeutic and commercial applications.

References

Mycosporine-2-Glycine: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycosporine-like amino acids (MAAs) are a class of low molecular weight, water-soluble compounds that absorb ultraviolet (UV) radiation, playing a crucial role in the photoprotection of various marine and freshwater organisms. Among these, Mycosporine-2-glycine (M2G) is a rare but significant MAA, distinguished by its iminomycosporine structure. This technical guide provides an in-depth overview of the natural sources, distribution, and analytical methodologies for M2G, tailored for researchers and professionals in drug development and related scientific fields.

Natural Sources and Distribution of Mycosporine-2-Glycine

Mycosporine-2-glycine has a limited but notable distribution across a range of marine organisms, where it often functions as a primary UV-screening compound. Its presence has been confirmed in cyanobacteria, marine invertebrates, and dinoflagellates.

Cyanobacteria: Certain species of cyanobacteria are primary producers of M2G. The unicellular cyanobacterium Euhalothece sp., isolated from a hypersaline saltern pond, has been identified as a major source of M2G, where it is one of the dominant MAAs.[1][2][3] The halotolerant cyanobacterium Aphanothece halophytica is another significant producer, with studies showing that M2G accumulation is stimulated by high salinity.[4][5]

Marine Invertebrates: M2G was first described in the sea anemone Anthopleura elegantissima.[1] Its concentration in this organism has been observed to have a positive correlation with the proportion of its symbiotic zooxanthellae.[6] The compound is also found in the spawn of the sea hare Aplysia dactylomela and in the ovaries and larvae of the green sea urchin Strongylocentrotus droebachiensis.[1] Anaspideans, a group of sea slugs that includes Aplysia, have been noted to contain higher levels of M2G compared to other mollusks.[7]

Dinoflagellates: The symbiotic dinoflagellate Symbiodinium sp. has also been identified as a source of M2G.[8] These microorganisms, often found in symbiosis with corals and other marine invertebrates, can produce a range of MAAs, including M2G.

Quantitative Distribution of Mycosporine-2-Glycine

The concentration of Mycosporine-2-glycine can vary significantly between different organisms and environmental conditions. The following table summarizes the available quantitative data.

Organism/SystemTissue/ConditionConcentrationReference
Escherichia coli (expressing Aphanothece halophytica MAA genes)Whole cells (dry weight)85.2 ± 0.7 µmol/g[4]
Anthopleura elegantissima (Sea anemone)-Positively correlated with the proportion of zooxanthellae[6]
Anaspidea (Sea slugs)-Higher relative concentration compared to other molluskan taxa[7]

Biosynthesis of Mycosporine-2-Glycine

The biosynthesis of mycosporine-like amino acids, including M2G, originates from intermediates of the pentose phosphate pathway. The core structure, 4-deoxygadusol (4-DG), is synthesized and subsequently glycosylated to form mycosporine-glycine. In the case of M2G, a second glycine residue is attached. The key enzymes in this pathway include a 2-epi-5-epi-valiolone synthase (EEVS), an O-methyltransferase, an ATP-grasp ligase, and a D-Ala-D-Ala ligase homologue responsible for the addition of the second glycine. In Aphanothece halophytica, the gene encoding a D-Ala-D-Ala ligase homologue (Ap_3855) is implicated in the formation of M2G.

Mycosporine_2_Glycine_Biosynthesis S7P Sedoheptulose-7-Phosphate DDG 2-demethyl-4-deoxygadusol S7P->DDG fourDG 4-deoxygadusol DDG->fourDG MG Mycosporine-glycine fourDG->MG M2G Mycosporine-2-glycine MG->M2G

Biosynthetic pathway of Mycosporine-2-glycine.

Experimental Protocols

Extraction and Purification of Mycosporine-2-Glycine from Cyanobacteria

This protocol is adapted from methodologies used for the extraction of MAAs from cyanobacteria such as Euhalothece sp. and Aphanothece halophytica.

1. Cell Harvesting and Extraction:

  • Culture cyanobacterial cells under conditions that induce MAA production (e.g., high light intensity or high salinity).

  • Harvest cells by centrifugation.

  • Extract the cell pellet with 20% (v/v) aqueous methanol at 45°C for 2 hours.

  • Dry the extract using a vacuum concentrator.

  • Re-extract the dried residue with 100% methanol to remove salts.

2. Preliminary Purification:

  • Dry the methanol extract and resuspend the residue in water.

  • Remove large molecules by centrifugation through a 10,000 molecular weight cut-off filter.

3. HPLC Purification:

  • Perform preparative High-Performance Liquid Chromatography (HPLC) on the filtered extract.

  • Column: Reversed-phase C18 semi-preparative column.

  • Mobile Phase: 0.1% (v/v) acetic acid in water.

  • Detection: Monitor the eluent at 331 nm, the absorption maximum for M2G.

  • Collect the fractions corresponding to the M2G peak.

  • Re-purify the collected fractions by repeating the HPLC step to ensure high purity.

Structural Elucidation and Quantification

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve the purified M2G in deuterium oxide (D₂O).

  • Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

  • Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be used for detailed structural assignment.

2. Mass Spectrometry (MS):

  • Utilize electrospray ionization mass spectrometry (ESI-MS) to determine the molecular mass of M2G (protonated mass [MH]⁺ = 303).

3. Quantitative Analysis by HPLC:

  • Prepare a standard curve using purified M2G of known concentration.

  • Extract MAAs from the biological sample of interest.

  • Analyze the extract using analytical HPLC with a C18 column and a suitable mobile phase (e.g., 0.1% acetic acid in water).

  • Detect at 331 nm and quantify the M2G peak by comparing its area to the standard curve.

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Harvest Cell Harvesting Extract Methanol Extraction Harvest->Extract Filter Ultrafiltration Extract->Filter Quant_HPLC Quantitative HPLC Extract->Quant_HPLC HPLC Preparative HPLC Filter->HPLC NMR NMR Spectroscopy HPLC->NMR MS Mass Spectrometry HPLC->MS

Workflow for M2G extraction, purification, and analysis.

Conclusion

Mycosporine-2-glycine represents a unique and potent natural UV-absorbing compound with a specific distribution in the marine environment. Understanding its natural sources, biosynthesis, and the methodologies for its analysis is crucial for researchers exploring its potential applications in pharmacology and cosmetics. The protocols and data presented in this guide provide a solid foundation for further investigation and development of M2G as a valuable bioactive molecule.

References

The Biosynthesis of Mycosporine-2-Glycine in Cyanobacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycosporine-like amino acids (MAAs) are a class of water-soluble, UV-screening secondary metabolites produced by a wide range of organisms, including cyanobacteria. Among these, Mycosporine-2-glycine (M2G) is a notable MAA with potent antioxidant and photoprotective properties, making it a compound of significant interest for pharmaceutical and cosmetic applications. This technical guide provides an in-depth overview of the biosynthesis of M2G in cyanobacteria, detailing the enzymatic pathway, regulatory mechanisms, and relevant experimental methodologies. While significant progress has been made in elucidating this pathway, quantitative kinetic data for the involved enzymes and standardized yields of M2G remain areas of active research.

The Biosynthetic Pathway of Mycosporine-2-Glycine

The biosynthesis of Mycosporine-2-glycine (M2G) in cyanobacteria is a multi-step enzymatic process that primarily utilizes intermediates from the pentose phosphate pathway. While an alternative route originating from the shikimate pathway has been proposed, the pentose phosphate pathway is more commonly cited for cyanobacterial MAA synthesis. The core pathway involves the synthesis of the mycosporine-glycine (MG) scaffold, followed by the addition of a second glycine molecule.

The key enzymes involved in this pathway are encoded by a conserved mys gene cluster. The canonical pathway to MG involves three main enzymatic steps:

  • Synthesis of 2-epi-5-epi-valiolone: The enzyme 2-epi-5-epi-valiolone synthase (MysA) catalyzes the conversion of sedoheptulose-7-phosphate, an intermediate of the pentose phosphate pathway, to 2-epi-5-epi-valiolone.[1]

  • Formation of 4-deoxygadusol (4-DG): An O-methyltransferase (MysB) then methylates 2-epi-5-epi-valiolone to produce the central precursor, 4-deoxygadusol (4-DG).[1]

  • Synthesis of Mycosporine-Glycine (MG): An ATP-grasp amino acid ligase (MysC) facilitates the attachment of a glycine molecule to the C3 position of 4-DG, forming mycosporine-glycine (MG).[1][2]

The final step in M2G biosynthesis is the addition of a second glycine molecule to the MG core. This reaction is catalyzed by either a D-Ala-D-Ala ligase homologue (encoded by a gene often designated as mysD) or a nonribosomal peptide synthetase (NRPS).[3][4][5] This step highlights the modularity and diversity of MAA biosynthesis in different cyanobacterial species.

Mycosporine_2_Glycine_Biosynthesis S7P Sedoheptulose-7-Phosphate EEV 2-epi-5-epi-valiolone S7P->EEV MysA DG4 4-Deoxygadusol EEV->DG4 MysB MG Mycosporine-Glycine DG4->MG MysC + Glycine M2G Mycosporine-2-Glycine MG->M2G D-Ala-D-Ala ligase homologue/NRPS + Glycine

Diagram 1: Biosynthetic pathway of Mycosporine-2-Glycine.

Quantitative Data

Table 1: Relative Activity of MysD from Nostoc linckia NIES-25 with Different Amino Acid Substrates [6]

Amino Acid SubstrateRelative Activity (%)
L-Threonine100
L-Serine12.7
L-Cysteine0.9
L-Alanine0.4
L-Arginine~0.06
L-Glycine~0.06

Note: This table illustrates the substrate promiscuity of a MysD homolog, which is involved in the final step of di-substituted MAA synthesis. While this specific study focused on the synthesis of other MAAs, it provides insight into the enzymatic activity. The low relative activity with glycine may explain why M2G is a less common MAA in some species.

Regulation of Mycosporine-2-Glycine Biosynthesis

The biosynthesis of M2G, like other MAAs, is primarily regulated by environmental stressors, with ultraviolet-B (UV-B) radiation being the most significant inducing factor.[7] The signaling pathway for UV-B-induced MAA synthesis is complex and not yet fully elucidated, but several key components have been identified.

A putative UV-B photoreceptor has been identified in the cyanobacterium Chlorogloeopsis PCC 6912.[1][8] Upon activation by UV-B light, a signaling cascade is initiated, which is thought to involve the generation of reactive oxygen species (ROS) and an influx of calcium ions (Ca2+).[1][9] These second messengers likely activate downstream transcription factors that upregulate the expression of the mys gene cluster, leading to an increased production of the enzymes required for M2G biosynthesis.

UVB_Signaling_Pathway UVB UV-B Radiation Photoreceptor Putative UV-B Photoreceptor UVB->Photoreceptor ROS Reactive Oxygen Species (ROS) Photoreceptor->ROS Ca2 Ca2+ Influx Photoreceptor->Ca2 TF Transcription Factors ROS->TF Ca2->TF mys_genes mys Gene Cluster Activation TF->mys_genes Enzymes MysA, MysB, MysC, etc. Synthesis mys_genes->Enzymes M2G Mycosporine-2-Glycine Production Enzymes->M2G

Diagram 2: Proposed UV-B signaling pathway for M2G synthesis.

Experimental Protocols

Extraction and Partial Purification of Mycosporine-2-Glycine

This protocol is adapted from methodologies described for the extraction of MAAs from cyanobacteria.[8][9]

  • Cell Harvesting: Harvest cyanobacterial cells from liquid culture by centrifugation at 10,000 x g for 15 minutes at 4°C.

  • Lyophilization: Freeze-dry the cell pellet to obtain a powdered biomass.

  • Extraction: Resuspend 1 gram of the lyophilized powder in 20 mL of 100% HPLC-grade methanol.

  • Incubation: Incubate the suspension at 4°C for 12 hours with occasional vortexing.

  • Sonication: Sonicate the sample for 1 minute on ice to further disrupt the cells.

  • Centrifugation: Centrifuge the extract at 10,000 x g for 5 minutes to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted MAAs.

  • Drying: Evaporate the methanol from the supernatant at room temperature or under a gentle stream of nitrogen.

  • Re-dissolution: Re-dissolve the dried extract in 1 mL of ultrapure water.

  • Purification: Add 100 µL of chloroform to the aqueous extract, vortex thoroughly, and centrifuge at 10,000 x g for 5 minutes. The upper aqueous phase contains the partially purified MAAs.

Quantification of Mycosporine-2-Glycine by HPLC

This protocol outlines a general method for the HPLC analysis of MAAs.[8][9]

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector and a C18 reverse-phase column (e.g., 5 µm, 250 x 4.6 mm).

  • Mobile Phase: Isocratic elution with 0.02% (v/v) acetic acid in HPLC-grade water.

  • Flow Rate: 1 mL/min.

  • Injection Volume: 20 µL of the partially purified extract.

  • Detection: Monitor the absorbance at 330 nm. Mycosporine-2-glycine has a characteristic absorption maximum around 331 nm.[10]

  • Quantification: Use a purified M2G standard to generate a standard curve for accurate quantification. If a standard is unavailable, quantification can be expressed in relative terms based on peak area.

Enzyme Activity Assay

Experimental_Workflow cluster_enzyme Enzyme Studies start Cyanobacterial Culture harvest Cell Harvesting start->harvest extract Extraction & Partial Purification harvest->extract enzyme_purification Enzyme Purification (e.g., MysC) harvest->enzyme_purification hplc HPLC Analysis & Quantification extract->hplc ms LC-MS for Structural Confirmation extract->ms end Data Analysis hplc->end enzyme_assay Enzyme Activity Assay (Hypothetical) enzyme_assay->hplc ms->end enzyme_purification->enzyme_assay

Diagram 3: General experimental workflow for M2G analysis.

Conclusion and Future Directions

The biosynthesis of Mycosporine-2-glycine in cyanobacteria is a fascinating example of secondary metabolite production in response to environmental cues. While the core enzymatic pathway has been largely elucidated, significant knowledge gaps remain, particularly in the areas of enzyme kinetics and the specifics of the UV-B signaling cascade. Future research should focus on the biochemical characterization of the Mys enzymes to obtain kinetic data, which is crucial for metabolic engineering efforts aimed at overproducing M2G. Furthermore, a deeper understanding of the regulatory network governing M2G synthesis will be instrumental in developing strategies to enhance its production for commercial applications in the pharmaceutical and cosmetic industries. The development of standardized, detailed protocols for enzyme assays will be a critical step in advancing this field.

References

spectroscopic analysis and characterization of Mycosporine 2 glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mycosporine-2-glycine (M2G) is a mycosporine-like amino acid (MAA) recognized for its potent ultraviolet (UV) absorbing properties, making it a compound of significant interest in pharmacology and cosmetology. This technical guide provides a comprehensive overview of the spectroscopic analysis and characterization of M2G, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Spectroscopic and Physicochemical Data

The following tables summarize the key quantitative data obtained from the spectroscopic and spectrometric analysis of Mycosporine-2-glycine.

Parameter Value Technique
Maximum Absorbance (λmax)331 nm[1][2][3][4][5]UV-Vis Spectroscopy
Molecular Mass302 Da[1]Mass Spectrometry
Protonated Molecular Ion (MH+)m/z 303[1]Mass Spectrometry

Table 1: Key Spectroscopic and Physicochemical Properties of Mycosporine-2-glycine.

Carbon Atom ¹³C Chemical Shift (ppm) Proton(s) ¹H Chemical Shift (ppm) HMBC Correlations
1160.2---
2125.7---
3154.2---
4, 628.5H₂-4, H₂-62.70 (t), 2.59 (t)C-2, C-3, C-5
560.9---
7 (OCH₃)51.5H₃-73.14 (s)C-2
8 (C=O)175.0---
945.4H₂-94.02 (s)C-1, C-8

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Mycosporine-2-glycine in D₂O.[1] Data derived from a study on M2G isolated from the cyanobacterium Euhalothece sp. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons separated by two or three bonds.

Experimental Protocols

The following protocols are based on methodologies reported for the successful isolation and characterization of Mycosporine-2-glycine from biological sources.[1]

Extraction and Purification of Mycosporine-2-glycine

This workflow outlines the key steps for extracting and purifying M2G from cyanobacterial biomass.

Figure 1: Workflow for Extraction and Purification of M2G.

High-Performance Liquid Chromatography (HPLC)
  • System: Merck-Hitachi HPLC setup.[1]

  • Column: Reversed-phase semi-preparative Supelcosil SPLC-8 (5 µm, 250x10 mm) with a guard column.[1]

  • Mobile Phase: 0.1% acetic acid in water.[1]

  • Flow Rate: 2 ml/min.[1]

  • Detection: UV-visible detector set at 345 nm, in series with a spectral analyzer recording from 190-370 nm.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Spectrometer: Bruker ARX 500.[1]

  • Solvent: D₂O + 0.01% dioxane.[1]

  • Experiments: 1D (¹H and ¹³C) and 2D (HMQC, HMBC) spectra were recorded.[1]

Mass Spectrometry
  • Spectrometer: Fisons Autospec-Q mass spectrometer.[1]

  • Ionization Method: Fast Atom Bombardment (FAB) with a DTT/DTE matrix.[1]

Biosynthesis and Biological Activity Pathway

Mycosporine-2-glycine is synthesized as part of the broader mycosporine-like amino acid biosynthesis pathway. The core of this pathway involves the shikimate pathway producing 4-deoxygadusol (4-DG), which is a precursor to mycosporine-glycine.[6] Mycosporine-glycine can then be further modified to produce other MAAs.

G Figure 2: Simplified MAA Biosynthesis Pathway. Shikimate Shikimate Pathway Sedoheptulose Sedoheptulose-7-phosphate Shikimate->Sedoheptulose DDG_Synthase DDG Synthase Sedoheptulose->DDG_Synthase DDG 2-demethyl-4-deoxygadusol (DDG) DDG_Synthase->DDG OMT O-methyltransferase DDG->OMT Four_DG 4-deoxygadusol (4-DG) OMT->Four_DG CN_Ligase C-N Ligase Four_DG->CN_Ligase Myco_Gly Mycosporine-glycine CN_Ligase->Myco_Gly Ligase D-Ala-D-Ala Ligase Homolog Myco_Gly->Ligase M2G Mycosporine-2-glycine Ligase->M2G G Figure 3: M2G Inhibition of the NF-κB Pathway. LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFKB_Activation NF-κB Activation (p65/p50 translocation to nucleus) IKK->NFKB_Activation Inflammatory_Genes Expression of Inflammatory Genes (iNOS, COX-2) NFKB_Activation->Inflammatory_Genes M2G Mycosporine-2-glycine M2G->IKK Inhibits

References

An In-depth Technical Guide to the UV-Absorption Spectrum of Mycosporine-2-glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ultraviolet (UV) absorption properties of Mycosporine-2-glycine (M2G), a mycosporine-like amino acid (MAA) with significant potential in photoprotection and as a bioactive compound. This document outlines the core spectroscopic data, detailed experimental protocols for its analysis, and the relevant biological pathways influenced by its activity.

UV-Absorption Spectrum and Physicochemical Properties

Mycosporine-2-glycine is a water-soluble secondary metabolite found in a variety of marine and freshwater organisms, notably cyanobacteria, where it serves as a natural sunscreen.[1][2] Its chemical structure, characterized by a cyclohexenimine chromophore conjugated with two glycine residues, is responsible for its strong absorption in the UV-A region of the electromagnetic spectrum.[3][4]

Quantitative Spectroscopic Data

The photoprotective capacity of a compound is primarily defined by its maximum absorption wavelength (λmax) and its molar extinction coefficient (ε), which quantifies the efficiency of light absorption at that wavelength. While a precise molar extinction coefficient for Mycosporine-2-glycine is not definitively cited in the reviewed literature, the general values for mycosporine-like amino acids provide a strong indication of its absorptive power.

ParameterValueReference(s)
Maximum Absorption Wavelength (λmax) 331 nm[1][3]
Molar Extinction Coefficient (ε) 28,100 - 50,000 M⁻¹cm⁻¹ (Typical range for MAAs)[3][5][6]
Molecular Formula C₁₂H₁₈N₂O₇
Molecular Weight 302.28 g/mol

Note: The molar extinction coefficient for the related compound, mycosporine-glycine, is approximately 28,100 M⁻¹cm⁻¹.

Experimental Protocols

The characterization and quantification of Mycosporine-2-glycine from biological samples rely on a combination of extraction, separation, and spectroscopic techniques.

Extraction and Purification of Mycosporine-2-glycine

This protocol describes a general method for the extraction and purification of M2G from cyanobacterial biomass.

  • Biomass Harvesting : Centrifuge the cyanobacterial culture to pellet the cells. Lyophilize the cell pellet to obtain a dry powder.

  • Extraction : Suspend the dried biomass in 20% aqueous methanol (v/v). Perform extraction using sonication or continuous stirring at room temperature.

  • Clarification : Centrifuge the extract at high speed (e.g., 10,000 x g) to pellet cell debris.

  • Solvent Partitioning : Concentrate the supernatant under reduced pressure. Partition the aqueous concentrate against a non-polar solvent like chloroform to remove lipids and pigments.

  • Purification : Filter the resulting aqueous phase through a 0.2 µm syringe filter. Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC).

UV-Visible Spectroscopic Analysis

The UV-absorption spectrum of the purified M2G extract is determined using a UV-Vis spectrophotometer.

  • Sample Preparation : Dissolve the purified M2G sample in a suitable solvent, typically deionized water or the HPLC mobile phase.

  • Instrumentation : Use a calibrated dual-beam UV-Vis spectrophotometer.

  • Measurement : Scan the sample from 250 nm to 450 nm to determine the maximum absorption wavelength (λmax).

  • Quantification : If a pure standard is available, a calibration curve can be generated to quantify the concentration of M2G in unknown samples based on the Beer-Lambert law (A = εbc).

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC coupled with a photodiode array (PDA) or UV-Vis detector is the standard method for the separation and identification of M2G.

  • Instrumentation : An HPLC system equipped with a quaternary pump, autosampler, column oven, and PDA/UV-Vis detector.

  • Column : A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase A : Deionized water with 0.1% (v/v) formic acid or acetic acid.

  • Mobile Phase B : Methanol.

  • Gradient Elution : A typical gradient would start with a high percentage of mobile phase A, with a gradual increase in mobile phase B over the course of the run to elute compounds of increasing hydrophobicity.

  • Flow Rate : A standard flow rate is 1.0 mL/min.

  • Detection : Monitor the eluent at 331 nm for the specific detection of M2G. A full spectral scan (e.g., 250-450 nm) using a PDA detector allows for the confirmation of the characteristic absorption spectrum.

Biological Activity and Signaling Pathways

Beyond its function as a physical sunscreen, Mycosporine-2-glycine exhibits significant anti-inflammatory and antioxidant properties.[7] It has been shown to modulate key signaling pathways involved in the cellular response to stress.

Anti-Inflammatory Signaling Pathway

Mycosporine-2-glycine has been demonstrated to inhibit the pro-inflammatory response in macrophages stimulated by lipopolysaccharide (LPS).[1][7] This is primarily achieved through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7] Inhibition of NF-κB activation leads to the downregulation of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7][8]

M2G_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Cellular Response LPS LPS NFkB NF-κB Activation LPS->NFkB iNOS_COX2 iNOS & COX-2 Gene Expression NFkB->iNOS_COX2 Inflammation Inflammatory Response (NO, Prostaglandins) iNOS_COX2->Inflammation M2G Mycosporine-2-glycine M2G->NFkB

Caption: Anti-inflammatory action of Mycosporine-2-glycine via NF-κB inhibition.

Experimental Workflow for M2G Analysis

The following diagram illustrates a typical workflow for the analysis of Mycosporine-2-glycine from a biological source.

M2G_Analysis_Workflow cluster_extraction Extraction & Purification cluster_analysis Analysis Biomass Biological Sample (e.g., Cyanobacteria) Extraction Solvent Extraction (e.g., 20% Methanol) Biomass->Extraction Purification Purification (e.g., Partitioning, Filtration) Extraction->Purification HPLC HPLC Separation (C18 Column) Purification->HPLC Spectroscopy UV-Vis Spectroscopy (λmax = 331 nm) HPLC->Spectroscopy MS Mass Spectrometry (Structure Confirmation) HPLC->MS

Caption: Standard experimental workflow for the analysis of Mycosporine-2-glycine.

References

A Technical Guide to the Photoprotective Mechanisms of Mycosporine-2-Glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycosporine-2-glycine (M2G) is a naturally occurring, water-soluble small molecule belonging to the mycosporine-like amino acid (MAA) family.[1][2][3] Found in a variety of marine and freshwater organisms, M2G plays a crucial role in cellular protection against the deleterious effects of ultraviolet (UV) radiation.[1][2][4] This technical guide provides an in-depth exploration of the multifaceted photoprotective mechanisms of M2G, encompassing its potent UV-absorbing capabilities, significant antioxidant activity, and its influence on key cellular signaling pathways. Detailed experimental protocols for the isolation, characterization, and evaluation of M2G are provided, alongside a comprehensive summary of its quantitative photoprotective and antioxidant properties. Furthermore, this guide visualizes the intricate molecular interactions and pathways influenced by M2G through detailed diagrams, offering a valuable resource for researchers and professionals in the fields of dermatology, pharmacology, and drug development.

Core Photoprotective Mechanisms

Mycosporine-2-glycine employs a multi-pronged strategy to shield organisms from UV-induced damage. These mechanisms can be broadly categorized into direct photoprotection through UV absorption and indirect photoprotection via antioxidant and anti-inflammatory activities.

UV Radiation Absorption

The primary and most direct photoprotective function of M2G is its ability to absorb harmful UV radiation. Possessing a cyclohexenone chromophore conjugated with two glycine residues, M2G exhibits a strong absorption maximum in the UV-A range of the spectrum.[4][5] Upon absorbing UV photons, the M2G molecule is excited to a higher energy state, and it then dissipates this energy as heat, thereby preventing the radiation from reaching and damaging critical cellular components like DNA and proteins.[6] This process is highly efficient and does not lead to the production of harmful free radicals.[4][7]

Antioxidant Activity

UV radiation exposure is a major source of oxidative stress, leading to the generation of reactive oxygen species (ROS) that can cause widespread cellular damage.[4] M2G demonstrates significant antioxidant properties, effectively scavenging various free radicals. This antioxidant capacity is a critical component of its indirect photoprotective mechanism.

M2G has been shown to:

  • Scavenge DPPH and ABTS radicals: In vitro assays have demonstrated the potent radical scavenging activity of M2G against 2,2-diphenyl-1-picryhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) radicals.[2]

  • Modulate endogenous antioxidant systems: M2G can influence the expression of key antioxidant enzymes. For instance, it has been observed to downregulate the expression of oxidative stress-induced genes such as Cu/Zn-superoxide dismutase 1 (Sod1) and catalase (Cat) in macrophage cells under oxidative stress.[4] This suggests a role in maintaining cellular redox homeostasis.

  • Activate the Keap1-Nrf2-ARE pathway: The Keap1-Nrf2-ARE pathway is a crucial cellular defense mechanism against oxidative stress.[1] M2G has been implicated in the activation of this pathway, leading to the expression of cytoprotective genes.[1]

Anti-inflammatory and Anti-photoaging Effects

Chronic exposure to UV radiation triggers inflammatory responses and accelerates skin aging, a process known as photoaging. M2G exhibits properties that counteract these detrimental effects.

  • Inhibition of Inflammatory Mediators: M2G has been shown to reduce the transcription of genes crucial for inflammatory signaling processes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[4][7] It also inhibits the hydrogen peroxide-mediated induction of the NF-κB protein, a key regulator of inflammation.[2]

  • Protection Against Photoaging: M2G has demonstrated anti-photoaging potential by influencing genes related to skin aging. It can suppress the UV-induced downregulation of genes involved in collagen synthesis and skin integrity.[4]

Quantitative Data on Photoprotective Properties

The photoprotective efficacy of Mycosporine-2-glycine has been quantified through various in vitro studies. The following tables summarize the key quantitative data available in the literature.

Parameter Value Source Organism Reference
UV Absorption Maximum (λmax) 331 nmHalothece sp. PCC7418, Euhalothece sp.[2][5]
Protonated Mass [MH+] 303.1187Halothece sp. PCC7418[2]

Table 1: Physicochemical and Spectroscopic Properties of Mycosporine-2-glycine.

Assay IC50 Value (µM) Reference Compound (IC50) Reference
DPPH Radical Scavenging 2.5Ascorbic acid (2.8 µM)[2]
ABTS Radical Scavenging 40Trolox (10 µM)[2]

Table 2: In Vitro Antioxidant Activity of Mycosporine-2-glycine.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of Mycosporine-2-glycine, as well as for the assessment of its antioxidant properties.

Extraction and Purification of Mycosporine-2-glycine
  • Source Organism: Halotolerant cyanobacterium Euhalothece sp.[5]

  • Extraction:

    • Harvest cultured cells by centrifugation.

    • Extract the cell pellet with 20% methanol in water for 2 hours at 45°C.[5]

    • Dry the extract using a vacuum concentrator.

    • Re-extract the dried residue with 100% methanol to remove salts.[5]

    • Dry the methanol extract, resuspend in water, and centrifuge through a 10 kDa molecular weight cut-off filter to remove large molecules.[5]

  • Purification:

    • Perform High-Performance Liquid Chromatography (HPLC) using a reversed-phase C8 semi-preparative column.[5]

    • Elute with 0.1% acetic acid in water at a flow rate of 2 ml/min.[5]

    • Monitor the eluent at 331 nm and collect the fractions corresponding to M2G.

    • Evaporate the collected fractions to dryness.[5]

Characterization of Mycosporine-2-glycine
  • UV-Visible Spectroscopy:

    • Dissolve the purified M2G in a suitable solvent (e.g., water or methanol).

    • Record the absorption spectrum from 200 to 400 nm using a UV-visible spectrophotometer to determine the absorption maximum (λmax).[5]

  • Mass Spectrometry (MS):

    • Analyze the purified M2G using high-resolution electrospray ionization mass spectrometry (ESI-MS) to determine the exact molecular mass.[2][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Record 1H and 13C NMR spectra in D2O to elucidate the chemical structure of M2G.[5]

Antioxidant Activity Assays
  • DPPH Radical Scavenging Assay:

    • Prepare a stock solution of DPPH in methanol.

    • Prepare different concentrations of M2G.

    • Mix the M2G solutions with the DPPH solution and incubate in the dark at room temperature.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of scavenging activity and determine the IC50 value.

  • ABTS Radical Scavenging Assay:

    • Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.

    • Dilute the ABTS radical solution with a suitable buffer to obtain a specific absorbance at 734 nm.

    • Add different concentrations of M2G to the ABTS radical solution.

    • Measure the absorbance at 734 nm after a specific incubation time.

    • Calculate the percentage of inhibition and determine the IC50 value.[2]

Signaling Pathways and Molecular Interactions

Mycosporine-2-glycine's photoprotective effects extend to the modulation of key cellular signaling pathways involved in inflammation, oxidative stress response, and skin repair.

M2G Biosynthesis Pathway

M2G is synthesized from intermediates of the shikimate or pentose phosphate pathways.[2][8] The core structure, 4-deoxygadusol (4-DG), is formed and subsequently conjugated with two glycine molecules.[2]

M2G_Biosynthesis Shikimate or\nPentose Phosphate Pathway Shikimate or Pentose Phosphate Pathway 4-Deoxygadusol (4-DG) 4-Deoxygadusol (4-DG) Shikimate or\nPentose Phosphate Pathway->4-Deoxygadusol (4-DG) Multiple Steps 4-DG 4-DG Mycosporine-glycine Mycosporine-glycine 4-DG->Mycosporine-glycine + Glycine (ATP-grasp enzyme) Mycosporine-2-glycine (M2G) Mycosporine-2-glycine (M2G) Mycosporine-glycine->Mycosporine-2-glycine (M2G) + Glycine

Caption: Biosynthetic pathway of Mycosporine-2-glycine.

Modulation of Inflammatory Signaling

M2G has been shown to suppress inflammatory responses by inhibiting the NF-κB signaling pathway and reducing the expression of pro-inflammatory enzymes.

M2G_Inflammation cluster_UV UV Radiation UV UV ROS ROS UV->ROS NF-κB Activation NF-κB Activation ROS->NF-κB Activation Expression of\nCOX-2 and iNOS Expression of COX-2 and iNOS NF-κB Activation->Expression of\nCOX-2 and iNOS M2G M2G M2G->NF-κB Activation Inhibits Inflammation Inflammation Expression of\nCOX-2 and iNOS->Inflammation

Caption: M2G's inhibition of the NF-κB inflammatory pathway.

Activation of the Keap1-Nrf2-ARE Antioxidant Pathway

M2G can enhance the cellular antioxidant defense system by activating the Keap1-Nrf2-ARE pathway.

M2G_Nrf2 Oxidative Stress\n(e.g., from UV) Oxidative Stress (e.g., from UV) Nrf2 Nrf2 Oxidative Stress\n(e.g., from UV)->Nrf2 releases from Keap1 Keap1 Keap1 Keap1->Nrf2 sequesters ARE ARE Nrf2->ARE binds to Cytoprotective Genes Cytoprotective Genes ARE->Cytoprotective Genes activates transcription of M2G M2G M2G->Nrf2 promotes release

Caption: M2G's activation of the Keap1-Nrf2-ARE pathway.

Skin Repair and Anti-Photoaging Pathways

Recent studies suggest that M2G can promote skin repair by activating the TGF-β/Smad and WNT/β-catenin signaling pathways.[9]

M2G_SkinRepair M2G M2G TGF-β/Smad Pathway TGF-β/Smad Pathway M2G->TGF-β/Smad Pathway Activates WNT/β-catenin Pathway WNT/β-catenin Pathway M2G->WNT/β-catenin Pathway Activates Skin Repair and\nCollagen Synthesis Skin Repair and Collagen Synthesis TGF-β/Smad Pathway->Skin Repair and\nCollagen Synthesis WNT/β-catenin Pathway->Skin Repair and\nCollagen Synthesis

Caption: M2G's role in activating skin repair pathways.

Conclusion and Future Perspectives

Mycosporine-2-glycine is a remarkable natural compound with a sophisticated and multifaceted mechanism for photoprotection. Its ability to directly absorb UV radiation, coupled with its potent antioxidant and anti-inflammatory properties, makes it a highly promising candidate for applications in dermatology and cosmetology. The elucidation of its interactions with key cellular signaling pathways further underscores its potential as a bioactive ingredient for preventing and treating UV-induced skin damage and photoaging.

Future research should focus on in vivo studies to further validate the efficacy and safety of M2G for topical applications. Additionally, optimizing the production of M2G through biotechnological approaches, such as heterologous expression in microbial systems, will be crucial for its sustainable and large-scale availability. A deeper understanding of the structure-activity relationships of M2G and other MAAs will pave the way for the development of novel and highly effective photoprotective agents.

References

The Antioxidant Properties of Mycosporine-2-glycine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the antioxidant properties of Mycosporine-2-glycine (M2G), a mycosporine-like amino acid (MAA) with significant potential for applications in drug development and skincare. This document, intended for researchers, scientists, and drug development professionals, details the quantitative antioxidant capacity, experimental methodologies for its assessment, and the underlying molecular signaling pathways modulated by M2G.

Executive Summary

Mycosporine-2-glycine (M2G) is a naturally occurring, water-soluble small molecule that exhibits potent antioxidant activity.[1][2] Beyond its well-documented role as a natural UV filter, M2G effectively scavenges free radicals and modulates key cellular signaling pathways involved in oxidative stress response and inflammation.[1][3][4] This guide summarizes the current scientific understanding of M2G's antioxidant capabilities, providing a foundation for further research and development of M2G-based therapeutics and photoprotective agents.

Quantitative Antioxidant Capacity of Mycosporine-2-glycine

The antioxidant activity of M2G has been quantified using various in vitro assays, primarily focusing on its radical scavenging capabilities. The half-maximal inhibitory concentration (IC50) is a key metric used to compare the antioxidant potency of different compounds. The following tables summarize the reported IC50 values for M2G in the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Table 1: DPPH Radical Scavenging Activity of Mycosporine-2-glycine (M2G) and Other Mycosporine-Like Amino Acids (MAAs)

CompoundIC50 (µM)Reference CompoundIC50 (µM)Source
Mycosporine-2-glycine (M2G)22Ascorbic Acid2.8[2]
Mycosporine-glycine43[2]
Porphyra-3343400[2]
PalythineNo activity[2]

Table 2: ABTS Radical Scavenging Activity of Mycosporine-2-glycine (M2G) and Other Mycosporine-Like Amino Acids (MAAs)

CompoundIC50 (µM)Reference CompoundIC50 (µM)Source
Mycosporine-2-glycine (M2G)40Trolox10[2]
Porphyra-334133[2]
Shinorine94[2]

In addition to direct radical scavenging, M2G has been shown to enhance the endogenous antioxidant defense system in vivo. Studies have demonstrated that M2G treatment can increase the levels of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH).[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the assessment of M2G's antioxidant properties.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to reduce the stable DPPH radical.

Materials:

  • Mycosporine-2-glycine (M2G)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or Ethanol), spectrophotometric grade

  • Ascorbic acid (positive control)

  • 96-well microplate or spectrophotometer cuvettes

  • Spectrophotometer capable of reading at 517 nm

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM working solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.1.[5] This solution should be freshly prepared and protected from light.

  • Sample Preparation: Prepare a stock solution of M2G in the appropriate solvent (e.g., water or methanol). Create a series of dilutions of M2G and the positive control (ascorbic acid).

  • Reaction Mixture: In a 96-well plate, add 100 µL of each sample dilution to the wells. Add 100 µL of the 0.1 mM DPPH working solution to each well.[3] A blank well should contain 100 µL of the solvent and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[3]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[3]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of M2G. The IC50 value is the concentration of M2G that causes 50% inhibition of the DPPH radical.

ABTS Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

Materials:

  • Mycosporine-2-glycine (M2G)

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate buffer (pH 7.4)

  • Trolox (positive control)

  • 96-well microplate or spectrophotometer cuvettes

  • Spectrophotometer capable of reading at 734 nm

Protocol:

  • Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with phosphate buffer (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[6]

  • Sample Preparation: Prepare a stock solution of M2G and the positive control (Trolox) in an appropriate solvent. Create a series of dilutions.

  • Reaction Mixture: In a 96-well plate, add 10 µL of each sample dilution to the wells. Add 200 µL of the ABTS•+ working solution to each well.[6] A blank well should contain 10 µL of the solvent and 200 µL of the ABTS•+ solution.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 6 minutes).[1]

  • Measurement: Measure the absorbance of each well at 734 nm.[7]

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of M2G to determine the IC50 value.

Signaling Pathways Modulated by Mycosporine-2-glycine

M2G exerts its antioxidant effects not only through direct radical scavenging but also by modulating key intracellular signaling pathways that regulate the cellular response to oxidative stress and inflammation.

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[1] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes, including heme oxygenase-1 (HO-1).[1] Mycosporine-like amino acids, including M2G, have been shown to activate this protective pathway.[4]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus M2G Mycosporine-2-glycine Keap1_Nrf2 Keap1-Nrf2 Complex M2G->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (e.g., UV Radiation) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, SOD, CAT) ARE->Antioxidant_Genes activates transcription

M2G-mediated activation of the Nrf2/HO-1 antioxidant pathway.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathways are crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis. Certain stressors, including UV radiation, can activate these pathways, leading to inflammatory responses. Evidence suggests that MAAs, including M2G, can modulate MAPK signaling, contributing to their protective effects.[8] Specifically, M2G has been shown to be involved in the activation of focal adhesion kinase (FAK), extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[9]

MAPK_Pathway cluster_cascade MAPK Cascade Extracellular_Stimuli Extracellular Stimuli (e.g., UV Radiation, Oxidative Stress) MAPKKK MAPKKK (e.g., Raf, MEKK) Extracellular_Stimuli->MAPKKK M2G Mycosporine-2-glycine MAPK MAPK (e.g., ERK, JNK, p38) M2G->MAPK modulates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors activates Cellular_Response Cellular Response (Inflammation, Apoptosis, etc.) Transcription_Factors->Cellular_Response regulates gene expression for

General overview of the MAPK signaling pathway and M2G's modulatory role.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a key regulator of the inflammatory response.[10] Activation of this pathway leads to the production of pro-inflammatory cytokines. M2G has been shown to inhibit the NF-κB pathway, thereby exerting anti-inflammatory effects.[10] This inhibition is thought to occur through the suppression of IκB degradation, which prevents the translocation of NF-κB to the nucleus.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK M2G Mycosporine-2-glycine M2G->IKK inhibits IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB_free NF-κB IkB_NFkB->NFkB_free releases NFkB_nuc NF-κB NFkB_free->NFkB_nuc translocates Target_Genes Pro-inflammatory Gene Transcription (e.g., COX-2, iNOS) NFkB_nuc->Target_Genes activates

Inhibitory effect of M2G on the NF-κB signaling pathway.

Conclusion and Future Directions

Mycosporine-2-glycine demonstrates significant promise as a potent antioxidant with multifaceted mechanisms of action. Its ability to directly scavenge free radicals and modulate key signaling pathways, such as Nrf2, MAPK, and NF-κB, underscores its potential for therapeutic and preventative applications, particularly in the context of skin health and diseases associated with oxidative stress and inflammation.

Future research should focus on in vivo studies to further elucidate the bioavailability and efficacy of M2G in complex biological systems. Additionally, exploring the synergistic effects of M2G with other antioxidants and bioactive compounds could lead to the development of novel and more effective formulations for drug development and cosmetic applications. The detailed protocols and data presented in this guide provide a solid foundation for these future investigations.

References

The Multifaceted Role of Mycosporine-2-glycine in Extremophilic Survival: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mycosporine-2-glycine (M2G), a rare mycosporine-like amino acid (MAA), is a key player in the survival strategies of extremophilic organisms, particularly those inhabiting high-salt and high-UV radiation environments. This technical guide delves into the core biological functions of M2G, presenting quantitative data, detailed experimental protocols, and visual representations of its biochemical pathways to facilitate further research and application in drug development.

Core Biological Functions of Mycosporine-2-glycine

Mycosporine-2-glycine is a multifunctional molecule that plays a critical role in protecting extremophiles from a variety of environmental stressors. Its primary functions include photoprotection, antioxidant activity, and osmoprotection.

1.1. Photoprotection:

M2G is a potent UV-screening compound, absorbing strongly in the UV-A and UV-B regions of the electromagnetic spectrum.[1][2] This characteristic allows it to act as a natural sunscreen, dissipating harmful UV radiation as heat without the formation of damaging reactive oxygen species (ROS).[3][4] The accumulation of M2G is often induced by exposure to UV-B radiation, highlighting its primary role in photoprotection.[1]

1.2. Antioxidant Activity:

Beyond its UV-screening capabilities, M2G is a powerful antioxidant. It effectively scavenges free radicals, thereby protecting cellular components from oxidative damage.[2][5][6] This antioxidant function is crucial for survival in extreme environments where stress factors can lead to an overproduction of ROS.[5] M2G has been shown to exhibit significant radical scavenging activity against 2,2-diphenyl-1-pycrylhydrazyl (DPPH) and azinobis(3-ethyl-2,3-dihydrobenzothiazole-6-sulfonic acid) (ABTS) radicals.[2]

1.3. Osmoprotection:

In halotolerant and halophilic extremophiles, M2G plays a role in maintaining osmotic balance.[5][7][8] High salinity environments pose a significant osmotic stress to cells, and the accumulation of compatible solutes like M2G helps to counteract this stress and prevent water loss.[8] The synthesis of M2G has been observed to be stimulated more by high salinity than by UV-B radiation in some cyanobacteria, indicating its significant role as an osmoprotectant.[7]

Quantitative Data on Mycosporine-2-glycine

The following tables summarize key quantitative data related to the physicochemical properties and biological activities of Mycosporine-2-glycine.

PropertyValueOrganism/SystemReference
UV Absorption Maximum (λmax) ~310 nmGeneral[9]
Molar Extinction Coefficient (ε) 28,100 - 50,000 M⁻¹ cm⁻¹General for MAAs[3]
DPPH Radical Scavenging (IC50) 22 µMHalothece sp. PCC7418[2]
Accumulation in transformed E. coli ~85.2 ± 0.7 µmol/g (dry weight)Aphanothece halophytica genes in E. coli[7]
MAADPPH Radical Scavenging (IC50)Reference
Mycosporine-2-glycine (M2G) 22 µM [2]
Mycosporine-glycine43 µM[2][10]
Porphyra-334185.2 µM[10]
Shinorine399 µM[10]
Ascorbic Acid (for comparison)2.8 µM[2]

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and quantification of Mycosporine-2-glycine from extremophilic sources.

3.1. Extraction of Mycosporine-2-glycine from Halotolerant Cyanobacteria:

This protocol is adapted for the extraction of M2G from cyanobacteria such as Aphanothece halophytica.[6]

  • Cell Harvesting: Collect cyanobacterial cells from liquid cultures (e.g., BG-11 medium supplemented with appropriate salts for halophilic growth) by centrifugation.

  • Solvent Extraction: Resuspend the cell pellet in 100% methanol.

  • Cell Lysis: Sonicate the cell suspension to disrupt the cells and release intracellular M2G.

  • Clarification: Centrifuge the lysate to pellet cell debris.

  • Concentration: Collect the supernatant containing M2G and concentrate it using a rotary evaporator.

3.2. Purification of Mycosporine-2-glycine by High-Performance Liquid Chromatography (HPLC):

A multi-step HPLC approach is effective for obtaining pure M2G.[6]

  • Initial Separation (Reversed-Phase HPLC):

    • Column: C18 column.

    • Mobile Phase: A gradient of methanol in water with a low percentage of acetic acid (e.g., 0.1%).

    • Detection: Photodiode array (PDA) detector to monitor the absorbance at the λmax of M2G (~310 nm).

    • Fraction Collection: Collect fractions corresponding to the M2G peak.

  • Secondary Purification (Reversed-Phase HPLC):

    • Pool and concentrate the M2G-containing fractions.

    • Inject the concentrated sample onto the same or a similar C18 column using an isocratic elution with a suitable methanol/water/acetic acid mixture to achieve higher purity.

  • Final Polishing (Optional):

    • A third chromatographic step, potentially with a different column chemistry (e.g., C8), can be employed if further purification is required.[11]

3.3. Quantification of Mycosporine-2-glycine:

Quantification is typically performed using HPLC with a PDA detector.[11]

  • Standard Curve: Prepare a standard curve using purified M2G of a known concentration.

  • Sample Analysis: Inject the extracted sample into the HPLC system under the same conditions used for the standard curve.

  • Calculation: Determine the concentration of M2G in the sample by comparing the peak area to the standard curve.

Biosynthesis and Regulatory Pathways

The biosynthesis of Mycosporine-2-glycine is intricately linked to primary metabolic pathways and is regulated by environmental cues.

4.1. Biosynthetic Pathway of Mycosporine-2-glycine:

M2G biosynthesis originates from intermediates of the shikimate and/or pentose phosphate pathways.[5][12][13] The core structure, 4-deoxygadusol (4-DG), is synthesized and subsequently conjugated with a glycine molecule to form mycosporine-glycine, which is then further modified to M2G.[4][8]

M2G_Biosynthesis cluster_shikimate Shikimate Pathway cluster_ppp Pentose Phosphate Pathway PEP Phosphoenolpyruvate DHQ 3-Dehydroquinate PEP->DHQ E4P Erythrose-4-phosphate E4P->DHQ DG4 4-Deoxygadusol (4-DG) DHQ->DG4 DDGS, O-MT S7P Sedoheptulose-7-phosphate S7P->DG4 DDGS, O-MT MG Mycosporine-glycine DG4->MG ATP-grasp ligase + Glycine M2G Mycosporine-2-glycine MG->M2G NRPS-like enzyme + Glycine

Caption: Biosynthetic pathway of Mycosporine-2-glycine from central metabolic precursors.

4.2. Regulatory Workflow in Response to Environmental Stress:

The production of M2G in extremophiles is tightly regulated by environmental stressors such as high salinity and UV radiation. This regulation likely involves complex signaling cascades that lead to the upregulation of M2G biosynthetic genes.

M2G_Regulation Stress Environmental Stress (High Salinity, UV Radiation) Receptors Cellular Stress Receptors Stress->Receptors Signaling Signal Transduction Cascade Receptors->Signaling TFs Transcription Factors Signaling->TFs Genes M2G Biosynthetic Genes (mysA, mysB, mysC, etc.) TFs->Genes Upregulation Enzymes Biosynthetic Enzymes Genes->Enzymes Transcription & Translation M2G Mycosporine-2-glycine Accumulation Enzymes->M2G Protection Cellular Protection (Photoprotection, Osmoprotection) M2G->Protection

Caption: A logical workflow of the cellular response leading to M2G production under stress.

Conclusion and Future Prospects

Mycosporine-2-glycine stands out as a highly effective and versatile protective molecule in extremophiles. Its potent UV-absorbing and antioxidant properties make it a compelling candidate for development in the pharmaceutical and cosmetic industries as a natural and biocompatible sunscreen and anti-aging agent.[2][9] Further research into its regulatory pathways and heterologous production in microbial systems could unlock its full potential for biotechnological applications.[3][7] The detailed methodologies and data presented in this guide aim to provide a solid foundation for researchers to explore and harness the unique properties of this remarkable extremophilic metabolite.

References

Methodological & Application

Application Note: Quantification of Mycosporine-2-glycine (M2G) using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mycosporine-like amino acids (MAAs) are a class of small, water-soluble molecules known for their potent UV-absorbing properties, making them of significant interest in the fields of cosmetics, pharmacology, and drug development. Mycosporine-2-glycine (M2G) is a specific MAA found in various marine organisms, including cyanobacteria and macroalgae.[1][2] Accurate and robust analytical methods are crucial for the quantification of M2G in biological extracts and purified samples to support research and development activities. This application note provides a detailed protocol for the quantification of M2G using reversed-phase High-Performance Liquid Chromatography (HPLC) with UV detection.

Principle

The method employs reversed-phase HPLC to separate Mycosporine-2-glycine from other components in a sample matrix. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase. Quantification is achieved by detecting the UV absorbance of M2G at its maximum wavelength (λmax ≈ 331 nm) and comparing the peak area to that of a known standard or by using a molar extinction coefficient.[1]

Data Presentation

Table 1: HPLC Columns for Mycosporine-like Amino Acid Analysis
Column TypeDimensionsParticle SizeManufacturerReference
Supelcosil SPLC-8250 x 10 mm5 µmSupelco[1]
Luna C18 (2)Not SpecifiedNot SpecifiedPhenomenex[3]
Reversed-phase C18Not SpecifiedNot SpecifiedNot Specified[4]
Triart C1833 x 2.1 mm3 µmYMC[2]
SeQuant® ZIC-cHILIC150 × 2.1 mm3 µmMerck[5]
C8-LunaNot SpecifiedNot SpecifiedPhenomenex[6]
Table 2: Reported HPLC Operating Parameters for MAA Separation
ParameterMethod 1Method 2Method 3Method 4
Mobile Phase A 0.1% Acetic Acid in Water0.2% (v/v) Formic Acid in Water10% Methanol in Water5mM Ammonium Acetate in Water (pH 6.7)
Mobile Phase B Not Applicable (Isocratic)Not Specified70% Methanol in Water, then 100% MethanolAcetonitrile
Flow Rate 2 ml/minNot Specified0.3 ml/minNot Specified
Detection Wavelength 331 nmNot SpecifiedNot SpecifiedNot Specified
Column Supelcosil SPLC-8Luna C18 (2)Triart C18SeQuant® ZIC-cHILIC
Gradient Program IsocraticNot Specified0 min: 10% B; 3 min: 70% B; 7 min: 100% B0-2 min: 10% B; 2-13 min: 10-40% B; 13-15 min: 40-60% B; 15-17 min: 60% B; 17-19 min: 60-10% B; 19-24 min: 10% B
Reference [1][3][2][5]

Experimental Protocols

Sample Preparation: Extraction of M2G from Biological Samples

This protocol is a general guideline for the extraction of MAAs, including M2G, from cyanobacteria or macroalgae.

Materials:

  • Lyophilized biological sample (e.g., cyanobacterial cells, macroalgal tissue)

  • 20% (v/v) Methanol in water or distilled water[3]

  • Centrifuge

  • Centrifugal filter device (e.g., 10 kDa molecular weight cut-off)[1]

  • Vortex mixer

  • Syringe filters (0.2 or 0.45 µm)

Procedure:

  • Weigh a known amount of lyophilized sample into a centrifuge tube.

  • Add the extraction solvent (20% aqueous methanol or distilled water) at a suitable ratio (e.g., 10 mL solvent per 1 g of sample).

  • Vortex the mixture vigorously for 1-2 minutes.

  • Incubate the sample under appropriate conditions (e.g., 4°C for 2-3 hours with occasional vortexing).

  • Centrifuge the sample to pellet the solid debris (e.g., 10,000 x g for 15 minutes at 4°C).

  • Carefully collect the supernatant containing the extracted MAAs.

  • For samples with high protein content, a clean-up step using a centrifugal filter device with a 10 kDa molecular mass cut-off can be employed to remove larger molecules.[1]

  • Filter the final extract through a 0.2 or 0.45 µm syringe filter into an HPLC vial.

HPLC Quantification of Mycosporine-2-glycine

This protocol outlines the HPLC analysis for the quantification of M2G.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C8 or C18 column (e.g., Supelcosil SPLC-8, 5 µm, 250 x 10 mm).[1]

Reagents:

  • HPLC-grade water

  • HPLC-grade methanol or acetonitrile

  • Acetic acid or formic acid

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase(s) as required. For example, Mobile Phase A: 0.1% acetic acid in water.[1]

  • Instrument Setup:

    • Install the appropriate HPLC column and equilibrate the system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

    • Set the column temperature (e.g., 35 °C).[2]

    • Set the UV detector to monitor at 331 nm, the absorbance maximum for M2G.[1]

  • Injection: Inject a known volume (e.g., 20 µL) of the filtered sample extract onto the column.

  • Chromatographic Run: Run the HPLC method using either an isocratic or gradient elution program as determined during method development.

  • Data Analysis:

    • Identify the M2G peak based on its retention time, which should be confirmed by running a standard if available.

    • Integrate the peak area of the M2G peak.

    • Quantify the concentration of M2G by comparing the peak area to a calibration curve generated from M2G standards of known concentrations. In the absence of a commercial standard, quantification can be estimated using the molar extinction coefficient of M2G.

Visualizations

Experimental_Workflow cluster_extraction Sample Preparation cluster_hplc HPLC Analysis cluster_quantification Quantification Sample Biological Sample (e.g., Cyanobacteria) Extraction Extraction (Aqueous Methanol) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Filtration Filtration (0.2 µm) Supernatant->Filtration HPLC_Vial HPLC Vial Filtration->HPLC_Vial Injection Injection into HPLC HPLC_Vial->Injection Separation Chromatographic Separation (C8/C18 Column) Injection->Separation Detection UV Detection at 331 nm Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis Peak_Integration Peak Integration Data_Analysis->Peak_Integration Calibration_Curve Calibration Curve (M2G Standard) Peak_Integration->Calibration_Curve Compare Concentration Calculate Concentration Calibration_Curve->Concentration

Caption: Experimental workflow for M2G quantification.

Logical_Relationship cluster_analyte Analyte Properties cluster_method Analytical Method M2G Mycosporine-2-glycine (M2G) UV_Max λmax ≈ 331 nm M2G->UV_Max determines Polarity High Polarity M2G->Polarity exhibits UV_Detector UV Detector UV_Max->UV_Detector dictates setting RP_HPLC Reversed-Phase HPLC Polarity->RP_HPLC suited for RP_HPLC->UV_Detector coupled with Quantification Quantification UV_Detector->Quantification enables

Caption: Key relationships in M2G HPLC analysis.

References

Application Note: Quantitative Analysis of Mycosporine-2-glycine in Biological Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and specific method for the quantification of Mycosporine-2-glycine (M2G) in various biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Mycosporine-like amino acids (MAAs), including M2G, are of significant interest in the pharmaceutical and cosmetic industries for their potent UV-absorbing and antioxidant properties.[1][2][3][4][5] The described protocol provides a comprehensive workflow from sample extraction to data analysis, offering a reliable tool for researchers, scientists, and drug development professionals.

Introduction

Mycosporine-like amino acids (MAAs) are a class of small, water-soluble secondary metabolites produced by a wide range of organisms, particularly those exposed to high levels of solar radiation, such as cyanobacteria, algae, and marine invertebrates.[2][3][6][7] Their primary function is to provide photoprotection against harmful ultraviolet (UV) radiation, and they also exhibit significant antioxidant activity.[4][5] Mycosporine-2-glycine (M2G) is a specific MAA characterized by a cyclohexenimine core conjugated with two glycine residues.[8] Its molecular mass is 302 Da, and it typically shows a UV absorption maximum at approximately 331 nm.[8] The growing interest in MAAs as natural alternatives to synthetic sunscreens and as potential therapeutic agents necessitates robust analytical methods for their quantification in complex biological matrices.

This application note presents a detailed protocol for the extraction and subsequent quantification of M2G using LC-MS/MS. The method is designed to be both selective and sensitive, making it suitable for a variety of research and development applications.

Experimental Protocols

Sample Preparation: Extraction of M2G from Biological Samples

The extraction of M2G and other hydrophilic MAAs from biological matrices is a critical step for accurate quantification. The following protocol is a general guideline and may require optimization depending on the specific sample type.

Materials:

  • Lyophilized biological sample (e.g., algal biomass, coral tissue)

  • 20% aqueous methanol (v/v), HPLC grade

  • Vortex mixer

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Weigh approximately 20 mg of lyophilized and pulverized sample into a microcentrifuge tube.[7]

  • Add 1 mL of 20% aqueous methanol to the tube. This solvent has been shown to be effective for MAA extraction.[9] For alternative matrices, other solvents like 50% methanol or various ethanol concentrations can be tested.[1][7]

  • Vortex the sample vigorously for 1 minute to ensure thorough mixing.

  • Incubate the sample at 45°C for 2 hours to enhance extraction efficiency. Occasional vortexing during incubation is recommended.

  • Centrifuge the sample at 10,000 x g for 15 minutes at 4°C to pellet the solid debris.

  • Carefully collect the supernatant containing the extracted MAAs.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph (e.g., Agilent 1290 series or equivalent)

  • Triple Quadrupole Mass Spectrometer (e.g., Agilent 6460 or equivalent) with an electrospray ionization (ESI) source.[10]

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 150 mm, 3 µm particle size) is commonly used for the separation of MAAs.[1] Alternatively, a Hydrophilic Interaction Liquid Chromatography (HILIC) column can provide good separation for these polar compounds.[1][11]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 30°C

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 4000 V

  • Gas Temperature: 300°C

  • Gas Flow: 8 L/min

  • Nebulizer Pressure: 35 psi

  • Sheath Gas Temperature: 350°C

  • Sheath Gas Flow: 11 L/min

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: Mycosporine-2-glycine (M2G)

    • Precursor Ion (m/z): 303.1 [M+H]⁺[8][12]

    • Product Ions (m/z): The fragmentation of MAAs often involves an initial loss of a methyl radical (15 Da) and subsequent losses of CO₂ (44 Da).[13][14] Specific product ions for M2G should be determined by direct infusion of a standard or a well-characterized extract. Tentative product ions could be m/z 288.1 (loss of CH₃) and m/z 244.1 (loss of CH₃ and CO₂).

    • Collision Energy: Optimization is required for each transition.

Data Presentation

Quantitative data for the LC-MS/MS analysis of Mycosporine-2-glycine is summarized below. Please note that while specific quantitative parameters for M2G are not widely published, the following table provides expected performance characteristics based on the analysis of similar MAAs.[10]

ParameterMycosporine-2-glycine (M2G)
Precursor Ion (m/z) 303.1
Product Ion 1 (m/z) (Quantifier) To be determined empirically
Product Ion 2 (m/z) (Qualifier) To be determined empirically
Retention Time (min) Dependent on specific LC conditions
Limit of Detection (LOD) Estimated at 0.005 µg/mg
Limit of Quantification (LOQ) Estimated at 0.015 µg/mg
Linearity (r²) > 0.99
Recovery (%) 85 - 110%

Visualizations

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (e.g., Algae, Coral) lyophilize Lyophilization & Pulverization sample->lyophilize extraction Extraction with 20% Aqueous Methanol lyophilize->extraction centrifuge Centrifugation (10,000 x g, 15 min) extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filtration (0.22 µm) supernatant->filter hplc_vial HPLC Vial filter->hplc_vial lc_separation LC Separation (C18 Column) hplc_vial->lc_separation esi_source ESI Source (+) lc_separation->esi_source ms_analysis Tandem MS Analysis (MRM Mode) esi_source->ms_analysis data_acquisition Data Acquisition ms_analysis->data_acquisition quantification Quantification (Calibration Curve) data_acquisition->quantification reporting Reporting Results quantification->reporting

Caption: Overall workflow for the LC-MS/MS analysis of Mycosporine-2-glycine.

G M2G Mycosporine-2-glycine [M+H]⁺ = 303.1 fragment1 [M+H - CH₃]⁺ m/z 288.1 M2G->fragment1 -15 Da (Methyl Radical) fragment3 Other Fragments M2G->fragment3 fragment2 [M+H - CH₃ - CO₂]⁺ m/z 244.1 fragment1->fragment2 -44 Da (Carbon Dioxide)

Caption: Proposed fragmentation pathway for Mycosporine-2-glycine in positive ESI mode.

Conclusion

The LC-MS/MS method presented in this application note provides a robust and sensitive approach for the quantitative analysis of Mycosporine-2-glycine in biological samples. The detailed protocols for sample preparation and instrumental analysis, combined with the expected performance characteristics, offer a valuable resource for researchers in natural product chemistry, pharmacology, and cosmetic science. This method can be readily adapted for the analysis of other mycosporine-like amino acids, contributing to a better understanding of their distribution, biosynthesis, and potential applications.

References

Application Notes and Protocols for the Extraction of Mycosporine-2-Glycine from Microbial Biomass

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycosporine-like amino acids (MAAs) are a class of water-soluble, UV-absorbing compounds produced by a wide variety of organisms, including cyanobacteria, algae, and fungi, to protect them from solar radiation.[1] Mycosporine-2-glycine (M2G), a specific MAA with an absorption maximum around 310 nm, is of significant interest for its potential applications in sunscreens, cosmetics, and pharmaceuticals due to its photoprotective and antioxidant properties.[2][3] This document provides detailed protocols for the extraction and purification of M2G from microbial biomass, particularly cyanobacteria.

The biosynthesis of M2G originates from the pentose phosphate pathway, where sedoheptulose 7-phosphate is converted to 4-deoxygadusol (4-DG), the core structure of many MAAs.[2] Subsequently, an ATP-grasp ligase facilitates the attachment of a glycine molecule to the 4-DG core, forming mycosporine-glycine.[2][4] Understanding this pathway is crucial for optimizing M2G production in microbial cultures.

These protocols are designed to be a practical guide for researchers in academic and industrial settings, providing a foundation for the efficient extraction and purification of M2G for further investigation and development.

Data Presentation: Quantitative Analysis of M2G Purification

The following table summarizes the purification yields of Mycosporine-2-glycine from the cyanobacterium Aphanothece halophytica, starting with 20g of wet cell biomass. This data is adapted from a study by Ngoennet et al. (2018).[5][6]

Purification StepTotal M2G (mg)Specific M2G Content (mg/g total solid)Yield (%)Purity (%)
Crude Extract 11.28.61001.5
Reversed-Phase (1% Acetic Acid) 7.8102.669.610.3
Reversed-Phase (0.1 M Ammonium Acetate) 5.5687.549.168.8
Gel Filtration 4.4950.039.395.0

Experimental Protocols

Protocol 1: Extraction of Mycosporine-2-Glycine from Cyanobacterial Biomass

This protocol is based on the method described for the extraction of M2G from the halotolerant cyanobacterium Aphanothece halophytica.[5]

Materials and Reagents:

  • Fresh or lyophilized cyanobacterial biomass

  • Methanol

  • Deionized water

  • Centrifuge and centrifuge tubes

  • Sonicator

  • Rotary evaporator

  • 0.22 µm syringe filters

Procedure:

  • Harvesting Biomass: Harvest cyanobacterial cells from the culture medium by centrifugation (e.g., 8,000 x g for 10 minutes at 4°C).

  • Cell Lysis and Extraction:

    • Resuspend the cell pellet in methanol. A recommended ratio is 8 mL of methanol per 1 gram of fresh cell weight.[6]

    • Disrupt the cells using sonication on ice to prevent overheating. The duration of sonication may need to be optimized depending on the specific cyanobacterial strain and the sonicator's power.

    • Following sonication, continue to stir the suspension at 4°C for several hours to ensure complete extraction.

  • Clarification of Extract:

    • Centrifuge the methanolic extract at high speed (e.g., 15,000 x g for 15 minutes at 4°C) to pellet cell debris.

    • Carefully collect the supernatant containing the extracted MAAs.

  • Concentration:

    • Concentrate the supernatant using a rotary evaporator at a temperature below 40°C to avoid degradation of the MAAs.

    • The resulting concentrated extract can be redissolved in deionized water for further purification.

  • Final Filtration:

    • Filter the aqueous extract through a 0.22 µm syringe filter to remove any remaining particulate matter before chromatographic purification.

Protocol 2: Purification of Mycosporine-2-Glycine by Low-Pressure Liquid Chromatography

This protocol outlines a three-step chromatographic process for the purification of M2G from the crude extract.[5]

Materials and Reagents:

  • Concentrated M2G extract (from Protocol 1)

  • Reversed-phase chromatography column (e.g., C18)

  • Gel filtration chromatography column (e.g., Sephadex G-10)

  • Mobile Phase A: 1% (v/v) Acetic Acid in deionized water

  • Mobile Phase B: 0.1 M Ammonium Acetate in deionized water

  • Deionized water

  • Low-pressure liquid chromatography system with a UV detector

  • Lyophilizer (freeze-dryer)

Procedure:

  • Step 1: First Reversed-Phase Chromatography

    • Equilibrate the reversed-phase column with Mobile Phase A.

    • Load the filtered extract onto the column.

    • Elute the column with Mobile Phase A at a constant flow rate.

    • Monitor the elution at 310 nm and collect the fractions containing the M2G peak.

    • Pool the M2G-containing fractions and lyophilize.

  • Step 2: Second Reversed-Phase Chromatography

    • Dissolve the lyophilized powder from Step 1 in Mobile Phase B.

    • Equilibrate the same or a similar reversed-phase column with Mobile Phase B.

    • Load the sample and elute with Mobile Phase B.

    • Collect the fractions corresponding to the M2G peak, monitoring at 310 nm.

    • Pool the collected fractions and lyophilize.

  • Step 3: Gel Filtration Chromatography

    • Dissolve the lyophilized powder from Step 2 in a minimal amount of deionized water.

    • Equilibrate the gel filtration column with deionized water.

    • Load the sample onto the column and elute with deionized water.

    • Monitor the eluate at 310 nm and collect the purified M2G fractions.

    • Lyophilize the final pooled fractions to obtain pure M2G powder.

Visualizations

Mycosporine-like Amino Acid (MAA) Biosynthetic Pathway

MAA_Biosynthesis S7P Sedoheptulose-7-Phosphate DHQS Dehydroquinate Synthase (MysA) S7P->DHQS Pentose Phosphate Pathway Intermediate 4_DG 4-Deoxygadusol (4-DG) DHQS->4_DG ATP_Grasp ATP-Grasp Ligase (MysC) 4_DG->ATP_Grasp M2G Mycosporine-2-Glycine (M2G) ATP_Grasp->M2G Glycine Glycine Glycine->ATP_Grasp NRPS_like Nonribosomal Peptide Synthetase-like (MysD/MysE) M2G->NRPS_like Di_MAA Disubstituted MAAs (e.g., Shinorine, Porphyra-334) NRPS_like->Di_MAA Amino_Acid Amino Acid (e.g., Serine, Threonine) Amino_Acid->NRPS_like

Caption: Biosynthetic pathway of Mycosporine-like Amino Acids.

Experimental Workflow for M2G Extraction and Purification

M2G_Extraction_Workflow Start Microbial Biomass (e.g., Cyanobacteria) Harvest Harvesting (Centrifugation) Start->Harvest Extract Extraction (Methanol & Sonication) Harvest->Extract Clarify Clarification (Centrifugation) Extract->Clarify Concentrate Concentration (Rotary Evaporation) Clarify->Concentrate Crude_Extract Crude M2G Extract Concentrate->Crude_Extract RP1 Reversed-Phase Chromatography (1% Acetic Acid) Crude_Extract->RP1 RP2 Reversed-Phase Chromatography (0.1M Ammonium Acetate) RP1->RP2 GF Gel Filtration Chromatography (Water) RP2->GF Pure_M2G Purified Mycosporine-2-Glycine GF->Pure_M2G

References

Application Notes and Protocols for the Purification of Mycosporine-2-glycine for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mycosporine-like amino acids (MAAs) are a class of small, water-soluble molecules produced by various organisms, particularly those exposed to high levels of ultraviolet (UV) radiation, such as cyanobacteria, marine algae, and fungi.[1][2][3] Mycosporine-2-glycine (M2G), a rare MAA, has garnered significant interest due to its potent antioxidant, anti-inflammatory, and photoprotective properties, making it a promising candidate for pharmaceutical and cosmetic applications.[3][4] For the successful evaluation of its biological activities in in vitro assays, a high degree of purity is essential. This document provides detailed protocols for the extraction and purification of M2G from cyanobacterial sources, primarily based on established chromatographic techniques.

Overview of Purification Strategy

The purification of Mycosporine-2-glycine from biological sources typically involves a multi-step process designed to isolate this specific MAA from a complex mixture of cellular components. The general workflow begins with the extraction of MAAs from the biomass, followed by one or more chromatographic steps to separate M2G from other MAAs and impurities.

Purification_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Biomass Cyanobacterial Biomass (e.g., Aphanothece halophytica) Crude_Extract Crude Methanolic Extract Biomass->Crude_Extract Methanol Extraction LPLC Low-Pressure Liquid Chromatography (LPLC) Crude_Extract->LPLC Initial Separation HPLC High-Performance Liquid Chromatography (HPLC) LPLC->HPLC High-Resolution Purification Pure_M2G Purified M2G HPLC->Pure_M2G Analysis Purity & Identity Confirmation (HPLC, LC/MS, NMR) Pure_M2G->Analysis

Caption: General workflow for the purification of Mycosporine-2-glycine (M2G).

Experimental Protocols

Protocol 1: Extraction of Mycosporine-2-glycine from Cyanobacteria

This protocol details the extraction of M2G from the halotolerant cyanobacterium Aphanothece halophytica, a known producer of this rare MAA.[4][5]

Materials:

  • Lyophilized Aphanothece halophytica cells

  • Methanol (HPLC grade)

  • Centrifuge and centrifuge tubes

  • Sonicator

  • Rotary evaporator

Procedure:

  • Harvest cyanobacterial cells from liquid culture by centrifugation.

  • For every 1 gram of fresh cell weight, add 8 mL of methanol.[5]

  • Disrupt the cells using a sonicator on ice. Use parameters such as 30 seconds on, 30 seconds off for a total on-time of 60 seconds to ensure complete cell disruption.[5]

  • Allow the suspension to settle at room temperature for 15 minutes. This step can be extended to an overnight incubation at 4°C.[5]

  • Centrifuge the suspension at 15,000 x g for 10 minutes at 25°C to pellet the cell debris.[5]

  • Carefully collect the supernatant containing the crude M2G extract.

  • Concentrate the supernatant to dryness using a rotary evaporator.

  • Resuspend the dried extract in 100% methanol to precipitate most of the salts.[6]

  • Centrifuge to remove the precipitated salts and collect the methanol-soluble fraction.

  • Dry the methanol extract and resuspend in water for further purification.

Protocol 2: Three-Step Low-Pressure Liquid Chromatography (LPLC) Purification

This cost-effective method is suitable for purifying larger quantities of M2G for initial biological activity screening.[4][5]

Materials:

  • Crude M2G extract (from Protocol 1)

  • Low-pressure liquid chromatography system

  • Reversed-phase C18 column

  • Mobile phases: 1% acetic acid in water (v/v) and methanol

  • Fraction collector

Procedure: A three-step separation process using low-pressure liquid chromatography can yield purified M2G.[4] The specific details of the gradient and column specifications for each step would need to be optimized based on the specific LPLC system and the complexity of the crude extract. Generally, a stepwise gradient of increasing methanol in 1% aqueous acetic acid is employed to elute compounds of increasing hydrophobicity.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Purification

For obtaining highly pure M2G suitable for sensitive in vitro assays and analytical characterization, a semi-preparative or preparative HPLC method is recommended.[6]

Materials:

  • Partially purified M2G fraction (from LPLC or crude extract)

  • HPLC system with a UV-Vis detector

  • Reversed-phase semi-preparative column (e.g., Supelcosil SPLC-8, 5 µm, 250 x 10 mm)[6]

  • Mobile phase: 0.1% acetic acid in water (v/v)[6]

  • Fraction collector

Procedure:

  • Filter the M2G sample through a 0.22 µm syringe filter before injection.

  • Equilibrate the semi-preparative HPLC column with the mobile phase (0.1% acetic acid in water).

  • Inject the sample onto the column.

  • Elute the compounds isocratically with the mobile phase at a flow rate of 2 ml/min.[6]

  • Monitor the elution profile at 330 nm, the characteristic absorption maximum for M2G.[4][6]

  • Collect the fractions corresponding to the M2G peak.

  • Pool the M2G-containing fractions and lyophilize to obtain the purified compound.

HPLC_Purification_Workflow Sample_Prep Sample Preparation (Filtration) Injection Injection onto HPLC Column Sample_Prep->Injection Elution Isocratic Elution (0.1% Acetic Acid in Water) Injection->Elution Detection UV Detection at 330 nm Elution->Detection Fractionation Fraction Collection Detection->Fractionation Lyophilization Lyophilization Fractionation->Lyophilization

Caption: Workflow for the HPLC purification of Mycosporine-2-glycine.

Data Presentation

The following table summarizes quantitative data from a representative purification of M2G from Aphanothece halophytica.

Purification StepStarting MaterialM2G Content (mg)Purity (%)Recovery (%)Reference
Crude Extract5.0 g dry cell weight11.511.5100[4]
LPLC Step 111.5 mg M2G in crude extract9.824.485.2[4]
LPLC Step 29.8 mg M2G7.676.077.6[4]
LPLC Step 37.6 mg M2G5.8>9576.3[4]
Overall 5.0 g dry cell weight 5.8 >95 50.4 [4]

Characterization of Purified Mycosporine-2-glycine

To ensure the suitability of the purified M2G for in vitro assays, its identity and purity must be confirmed using analytical techniques.

  • Analytical HPLC: The purity of the final M2G fraction should be assessed using analytical HPLC with a C18 column. A single, sharp peak at the expected retention time for M2G indicates high purity.[4][5] The mobile phase for analytical HPLC is typically 1% acetic acid (v/v) in water with a flow rate of 0.4 mL/min, and detection at 330 nm.[4]

  • Liquid Chromatography-Mass Spectrometry (LC/MS): LC/MS analysis is used to confirm the molecular weight of M2G. In positive electrospray ionization mode, M2G should show a prominent peak at m/z 246.2, corresponding to the protonated molecule ([M+H]⁺).[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unequivocal structure elucidation, ¹H and ¹³C NMR spectroscopy should be performed. The spectral data should be compared with published values for M2G.

Signaling Pathway Context (Hypothetical)

While the direct signaling pathways modulated by M2G are a subject of ongoing research, its known antioxidant and anti-inflammatory effects suggest potential interactions with key cellular signaling cascades involved in stress response and inflammation.

M2G_Signaling_Pathway M2G Mycosporine-2-glycine ROS Reactive Oxygen Species (ROS) M2G->ROS Scavenges Oxidative_Stress Oxidative Stress M2G->Oxidative_Stress Reduces NFkB NF-κB Pathway ROS->NFkB Activates MAPK MAPK Pathway ROS->MAPK Activates Inflammation Inflammatory Response (e.g., Cytokine Production) NFkB->Inflammation Promotes MAPK->Inflammation Promotes

Caption: Hypothetical signaling pathways influenced by Mycosporine-2-glycine's antioxidant properties.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the purification of Mycosporine-2-glycine from cyanobacterial sources. The choice between low-pressure and high-performance liquid chromatography will depend on the desired purity and scale of the preparation. Rigorous analytical characterization is crucial to ensure the quality of the purified M2G for reliable and reproducible results in subsequent in vitro assays. The potent bioactivities of M2G make it a valuable compound for further investigation in drug development and other life science applications.

References

Heterologous Expression of Mycosporine-2-Glycine in E. coli: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Production of a Natural UV-Protectant

Mycosporine-like amino acids (MAAs) are a class of small, water-soluble molecules produced by various organisms, particularly those exposed to high levels of ultraviolet (UV) radiation.[1][2] Their potent UV-absorbing properties and ability to dissipate UV energy as heat without generating harmful free radicals make them attractive natural alternatives to synthetic sunscreens for applications in pharmaceuticals and cosmetics.[1][3] Mycosporine-2-glycine (M2G) is a specific MAA that has been successfully produced in the bacterium Escherichia coli through heterologous expression, offering a promising avenue for its sustainable and scalable production.[3][4]

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in the heterologous expression of M2G in E. coli.

Application Notes

The heterologous production of M2G in E. coli involves the expression of a specific set of biosynthetic genes derived from an organism that naturally produces this compound, such as the halotolerant cyanobacterium Aphanothece halophytica.[3] The core biosynthetic pathway for MAAs begins with an intermediate from the pentose phosphate pathway, sedoheptulose-7-phosphate (S7P).[5][6] A series of enzymatic reactions catalyzed by the products of the mys gene cluster converts S7P into the mycosporine-glycine (MG) core structure.[5][6][7] The final step in M2G synthesis is the attachment of a second glycine molecule to the MG core, a reaction catalyzed by a D-Ala-D-Ala ligase homolog.[5]

Successful expression in E. coli has been achieved, with reported yields demonstrating the feasibility of this microbial platform for M2G production.[3][4] Furthermore, studies have shown that M2G can confer salt tolerance to the recombinant E. coli cells, suggesting a potential role as an osmoprotectant.[4] Optimization of culture conditions, such as supplementing the growth medium with glycine and sodium chloride, has been shown to enhance the intracellular accumulation of M2G.[4]

Quantitative Data Summary

The following table summarizes the reported yields of Mycosporine-2-glycine (M2G) produced in E. coli under different experimental conditions.

Host StrainGene SourceExpression SystemCulture ConditionsM2G YieldReference
E. coliAphanothece halophyticaNot specifiedHigh-salinity condition85.2 ± 0.7 µmol/g (dry weight)[3]
E. coliAphanothece halophyticapUC303-BmOptimal NaCl (0.75 M) and glycine (5 mM)205 µg/g (fresh weight)[4]

Experimental Protocols

This section provides detailed protocols for the key steps involved in the heterologous expression and purification of M2G in E. coli.

Protocol 1: Plasmid Construction and Transformation
  • Gene Amplification: Amplify the M2G biosynthetic gene cluster (containing homologs of mysA, mysB, mysC, and a glycine-specific ligase) from the genomic DNA of a suitable source organism (e.g., Aphanothece halophytica). Use high-fidelity DNA polymerase and primers designed to add appropriate restriction sites for cloning.

  • Vector Preparation: Digest a suitable expression vector (e.g., pET-28b or pUC-based vectors) and the purified PCR product with the corresponding restriction enzymes.

  • Ligation: Ligate the digested gene cluster insert into the prepared vector using T4 DNA ligase.

  • Transformation: Transform the ligation mixture into a competent E. coli cloning strain (e.g., DH5α) for plasmid propagation. Select for positive transformants on appropriate antibiotic-containing agar plates.

  • Plasmid Verification: Isolate plasmid DNA from the selected colonies and verify the correct insertion of the gene cluster by restriction digestion and DNA sequencing.

  • Expression Host Transformation: Transform the verified plasmid into a suitable E. coli expression strain, such as BL21(DE3).[1]

Protocol 2: Protein Expression and M2G Production
  • Starter Culture: Inoculate a single colony of the transformed E. coli BL21(DE3) strain into 5 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic. Incubate overnight at 37°C with shaking.

  • Main Culture: Inoculate 50 mL of LB medium (supplemented with antibiotic, and optionally with 0.75 M NaCl and 5 mM glycine for enhanced production) with the overnight starter culture.[4]

  • Induction: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.[1] Cool the culture to 18°C and induce protein expression by adding isopropyl-β-d-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.[1][8]

  • Incubation: Continue to incubate the culture at 18°C for 20 hours with shaking to allow for M2G production.[8]

Protocol 3: Extraction and Purification of M2G
  • Cell Harvesting: Harvest the cells from the induced culture by centrifugation (e.g., 3,220 x g, 4°C, 20 min).[1]

  • Cell Lysis: Resuspend the cell pellet in methanol and lyse the cells on ice using sonication (e.g., 3 pulses of 20 seconds with 1-minute recovery between pulses).[1]

  • Clarification: Clarify the lysate by centrifugation (e.g., 16,100 x g, 4°C, 30 min) to remove cell debris.[1]

  • Crude Extract Preparation: Collect the supernatant and evaporate it to dryness under reduced pressure. Resuspend the dried residue in water.[1]

  • Purification: Purify M2G from the aqueous extract using high-performance liquid chromatography (HPLC).[1]

    • Column: C18 reversed-phase column (e.g., Agilent Zorbax SB-C18, 4.6 × 250 mm).[1]

    • Mobile Phase: A gradient of methanol and water with 0.1% formic acid.[1]

    • Detection: Monitor the elution profile at 310 nm, which is near the absorption maximum of M2G.[1]

    • Fraction Collection: Collect the fractions corresponding to the M2G peak for further analysis.

Visualizations

The following diagrams illustrate the biosynthetic pathway of Mycosporine-2-glycine and the experimental workflow for its production in E. coli.

M2G_Biosynthesis S7P Sedoheptulose-7-Phosphate DDG Demethyl-4-deoxygadusol S7P->DDG mysA (DDG synthase) fourDG 4-Deoxygadusol DDG->fourDG mysB (O-methyltransferase) MG Mycosporine-glycine fourDG->MG mysC (ATP-grasp ligase) + Glycine M2G Mycosporine-2-glycine MG->M2G D-Ala-D-Ala ligase homolog + Glycine M2G_Workflow cluster_cloning Plasmid Construction cluster_expression Expression and Production cluster_purification Extraction and Purification gene_amp Gene Amplification ligation Ligation into Vector gene_amp->ligation transformation_cloning Transformation (Cloning Host) ligation->transformation_cloning verification Plasmid Verification transformation_cloning->verification transformation_expression Transformation (Expression Host) verification->transformation_expression culture Cell Culture transformation_expression->culture induction IPTG Induction culture->induction production M2G Production induction->production harvesting Cell Harvesting production->harvesting lysis Cell Lysis & Extraction harvesting->lysis purification HPLC Purification lysis->purification analysis Analysis (LC-MS, NMR) purification->analysis

References

Application Notes and Protocols: Mycosporine-2-glycine as a Natural UV Filter in Skincare Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycosporine-like amino acids (MAAs) are a class of small, water-soluble molecules produced by various organisms, particularly those in marine and freshwater environments, as a natural defense against harmful ultraviolet (UV) radiation.[1][2][3] Among these, Mycosporine-2-glycine (M2G) has garnered significant interest for its potential application in skincare and cosmetic formulations as a natural and safe UV filter.[4] M2G exhibits strong absorption in the UV-B range, coupled with potent antioxidant and anti-inflammatory properties, making it a promising multifunctional ingredient for photoprotection.[1][5][6] These application notes provide a summary of the key characteristics of M2G, along with detailed protocols for its evaluation in a laboratory setting.

Physicochemical and Photoprotective Properties of Mycosporine-2-glycine

M2G is characterized by a cyclohexenone core conjugated with a glycine amino acid, which is responsible for its UV-absorbing properties.[4] It is a colorless and water-soluble compound, with a molecular weight of less than 400 Da.[5][7]

PropertyValueReferences
UV Absorption Maximum (λmax) 331 nm[4][8]
Molecular Weight <400 Da[5][7]
Solubility Water-soluble[5][7]
Thermal Stability Stable[4]
Photostability Resistant to photodegradation[4]

Biological Activities of Mycosporine-2-glycine

Beyond its primary role as a UV absorbent, M2G demonstrates a range of biological activities that are beneficial for skin health and protection against photodamage.

Antioxidant Activity

M2G is a potent antioxidant, capable of scavenging free radicals and reducing oxidative stress induced by UV radiation.[2][5] Its antioxidant capacity has been shown to be comparable to that of ascorbic acid in some studies.[2]

AssayKey FindingsReferences
DPPH Radical Scavenging Assay M2G exhibits strong, concentration-dependent radical-scavenging activity.[6][9]
Lipid Peroxidation Assay Showed concentration-dependent inhibition of lipid peroxidation.[2]
In vivo studies (mice) Elevated levels of antioxidant enzymes (SOD, CAT, GSH) in UVB-exposed skin.[5]
Anti-inflammatory Activity

M2G has demonstrated significant anti-inflammatory effects by modulating key inflammatory pathways.

Target/PathwayEffect of Mycosporine-2-glycineReferences
Cyclooxygenase-2 (COX-2) Downregulates UV-induced COX-2 mRNA expression in a concentration-dependent manner.[6][10]
Inducible Nitric Oxide Synthase (iNOS) Suppresses iNOS expression.[7]
Nuclear Factor-kappa B (NF-κB) Represses the NF-κB pathway.[7]
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Reduces levels of these cytokines in UVB-exposed skin.[5]
Anti-aging and Collagen Protection

M2G shows potential in combating photoaging by protecting the skin's extracellular matrix.

Target/EffectKey FindingsReferences
Matrix Metalloproteinase-1 (MMP-1) Decreases MMP-1 levels in UVB-irradiated skin.[5]
Procollagen Type I Upregulates type I procollagen levels.[5]
Skin Aging-Related Genes (PCOLCE, elastin) Increases the expression of UV-suppressed genes related to skin aging.[6][7]
Involucrin Suppresses the increased expression of involucrin after UV exposure.[6][7]

Experimental Protocols

The following are detailed protocols for the evaluation of Mycosporine-2-glycine's efficacy as a skincare ingredient.

Protocol for In Vitro Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This protocol is adapted from methodologies reported for assessing the antioxidant activity of MAAs.[6][9]

G cluster_prep Preparation cluster_assay Assay cluster_calc Calculation prep_m2g Prepare M2G stock solution (e.g., in ethanol or water) mix Mix M2G solution with DPPH solution in a 96-well plate prep_m2g->mix prep_dpph Prepare 0.1 mM DPPH solution in methanol prep_dpph->mix prep_control Prepare positive control (e.g., Ascorbic acid) prep_control->mix incubate Incubate in the dark at room temperature for 30 min mix->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate scavenging activity (%) measure->calculate

Caption: Workflow for DPPH radical scavenging assay.

Materials:

  • Mycosporine-2-glycine (M2G)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of M2G in a suitable solvent (e.g., ethanol or water).

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.

    • Prepare a stock solution of ascorbic acid as a positive control.

  • Assay:

    • In a 96-well plate, add 100 µL of various concentrations of M2G to the wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, use 100 µL of the solvent instead of the M2G solution.

    • For the positive control, use various concentrations of ascorbic acid.

  • Incubation:

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      • Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

      • Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the M2G or ascorbic acid.

Protocol for In Vitro Anti-inflammatory Assessment: COX-2 Gene Expression Analysis in HaCaT Cells

This protocol is based on studies evaluating the anti-inflammatory effects of MAAs on human keratinocytes.[6][11]

G cluster_cell_culture Cell Culture & Treatment cluster_rna RNA Extraction & RT-qPCR cluster_analysis Data Analysis culture Culture HaCaT keratinocytes treat Treat cells with M2G at various concentrations culture->treat uvb Expose cells to UVB radiation treat->uvb extract Extract total RNA uvb->extract rt Perform reverse transcription to synthesize cDNA extract->rt qpcr Perform qPCR for COX-2 and a housekeeping gene rt->qpcr analyze Analyze relative gene expression (e.g., using the 2^-ΔΔCt method) qpcr->analyze

Caption: Workflow for COX-2 gene expression analysis.

Materials:

  • HaCaT human keratinocyte cell line

  • Cell culture medium (e.g., DMEM) and supplements

  • Mycosporine-2-glycine (M2G)

  • UVB radiation source

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix and primers for COX-2 and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Procedure:

  • Cell Culture and Treatment:

    • Culture HaCaT cells in appropriate medium until they reach 70-80% confluency.

    • Pre-treat the cells with various concentrations of M2G (e.g., 0.03, 0.15, 0.3 mM) for a specified period (e.g., 24 hours).[6]

  • UVB Irradiation:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Expose the cells to a specific dose of UVB radiation. A control group should be mock-irradiated.

  • RNA Extraction and Reverse Transcription:

    • After a post-irradiation incubation period (e.g., 6-24 hours), harvest the cells.

    • Extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using the synthesized cDNA, specific primers for COX-2 and a housekeeping gene, and a qPCR master mix.

  • Data Analysis:

    • Analyze the qPCR data to determine the relative expression of the COX-2 gene, normalized to the housekeeping gene. The 2-ΔΔCt method is commonly used for this analysis.

Proposed Mechanism of Action

Mycosporine-2-glycine provides photoprotection through a multi-faceted mechanism.

G cluster_direct Direct Photoprotection cluster_indirect Indirect Photoprotection uv UV Radiation skin Skin Cells uv->skin absorb UV Absorption & Energy Dissipation uv->absorb Blocks m2g Mycosporine-2-glycine m2g->absorb ros Reduced Reactive Oxygen Species (ROS) m2g->ros Inhibits inflammation Decreased Inflammation (↓COX-2, ↓NF-κB) m2g->inflammation Inhibits collagen Collagen Protection (↓MMP-1, ↑Procollagen) m2g->collagen Protects skin->ros Induces skin->inflammation Induces skin->collagen Damages

Caption: Proposed photoprotective mechanism of M2G.

Safety and Formulation Considerations

Mycosporine-like amino acids are generally considered non-toxic, biodegradable, and non-irritating, making them attractive for cosmetic applications.[4] Early safety studies suggest they are safe for topical use.[4] When formulating with M2G, its water solubility should be taken into account. It can be incorporated into the aqueous phase of emulsions, such as creams and lotions, or used in aqueous-based formulations like serums and gels. Due to its absorption maximum in the UV-B range, it may be beneficial to combine M2G with other UV filters that provide broader protection in the UV-A region to achieve a high Sun Protection Factor (SPF).[1]

Conclusion

Mycosporine-2-glycine is a promising natural ingredient for skincare formulations, offering not only UV-B protection but also significant antioxidant, anti-inflammatory, and anti-aging benefits. The protocols outlined in these notes provide a framework for the evaluation of its efficacy and mechanism of action. Further research, particularly in vivo human studies, will be valuable in fully elucidating its potential as a multifunctional photoprotective agent in commercial skincare products.

References

Unveiling the Anti-Inflammatory Potential of Mycosporine-2-glycine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Mycosporine-2-glycine (M2G), a rare mycosporine-like amino acid (MAA) found in certain cyanobacteria, is emerging as a potent anti-inflammatory agent, offering promising avenues for the development of novel therapeutics. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to assess the anti-inflammatory effects of M2G.

Mycosporine-like amino acids are a group of natural compounds known for their UV-screening properties. However, recent studies have highlighted their significant biological activities, including antioxidant and anti-inflammatory effects. Among these, M2G has demonstrated marked efficacy in mitigating inflammatory responses, primarily through the inhibition of the NF-κB signaling pathway and the downregulation of key pro-inflammatory mediators.

Mechanism of Action: A Multi-pronged Approach to Inflammation Control

Mycosporine-2-glycine exerts its anti-inflammatory effects through several key mechanisms:

  • Inhibition of Nitric Oxide (NO) Production: M2G significantly curtails the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. Notably, its potency in NO inhibition is reported to be two to three times greater than other well-known MAAs such as shinorine, porphyra-334, and palythine.[1]

  • Downregulation of Pro-inflammatory Enzymes: The compound effectively suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes pivotal in the inflammatory cascade.[1][2]

  • Suppression of the NF-κB Signaling Pathway: A cornerstone of its anti-inflammatory action lies in the inhibition of the nuclear factor-kappa B (NF-κB) pathway. M2G has been shown to hinder the activation and nuclear translocation of NF-κB, a transcription factor that governs the expression of numerous pro-inflammatory genes.

  • Potent Antioxidant Activity: M2G exhibits robust antioxidant properties, effectively scavenging free radicals. This antioxidant capacity is intrinsically linked to its anti-inflammatory effects by mitigating oxidative stress, a known trigger and amplifier of inflammatory responses.

While the NF-κB pathway is a primary target, the role of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway (including ERK, JNK, and p38) in the anti-inflammatory action of M2G is an area of ongoing investigation. Some studies on related MAAs suggest a potential role in MAPK modulation, particularly in the context of wound healing.[3]

Quantitative Data Summary

The following tables summarize the available quantitative data on the anti-inflammatory and antioxidant effects of Mycosporine-2-glycine and related compounds.

Table 1: Anti-Inflammatory Activity of Mycosporine-2-glycine (M2G)

ParameterCell LineStimulantM2G ConcentrationResultReference
NO Production Inhibition RAW 264.7LPSNot Specified2-3 fold more potent than shinorine, porphyra-334, and palythine[1]
iNOS Expression RAW 264.7LPS0.1-10 µMSignificant suppression[4]
COX-2 Expression RAW 264.7LPS0.1-10 µMSignificant suppression[4]
NF-κB Pathway RAW 264.7LPS0.1-10 µMSuppression of the pathway[4]

Table 2: Antioxidant Activity of Mycosporine-glycine (a related MAA)

AssayIC50 Value (mM)ComparisonReference
DPPH Radical Scavenging 4.23 ± 0.21Comparable to ascorbic acid (3.12 ± 0.18 mM)4
ABTS Radical Scavenging Varies with pH (e.g., lower at pH 8.5)Comparable to ascorbic acid4

Experimental Protocols

Detailed protocols for key experiments to assess the anti-inflammatory effects of Mycosporine-2-glycine are provided below.

Protocol 1: Determination of Nitric Oxide (NO) Production in Macrophages

This protocol utilizes the Griess assay to measure nitrite, a stable and quantifiable breakdown product of NO, in the supernatant of cultured macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Mycosporine-2-glycine (M2G)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of M2G for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours. Include a vehicle control (no M2G) and a negative control (no LPS).

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Assay:

    • Add 50 µL of Griess Reagent Component A to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Protocol 2: Analysis of iNOS and COX-2 Gene Expression by qRT-PCR

This protocol details the quantification of iNOS and COX-2 mRNA levels in macrophages treated with M2G.

Materials:

  • RAW 264.7 macrophage cells

  • 6-well cell culture plates

  • M2G and LPS

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin)

  • Real-time PCR system

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates and treat with M2G and/or LPS as described in Protocol 1.

  • RNA Extraction: After the desired incubation period (e.g., 6-24 hours), lyse the cells and extract total RNA using a suitable RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Prepare the qPCR reaction mixture containing cDNA, primers, and qPCR master mix.

    • Perform the qPCR reaction using a real-time PCR system.

  • Data Analysis: Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method, normalizing to the expression of the housekeeping gene.

Protocol 3: Assessment of NF-κB Activation

This protocol describes a reporter gene assay to measure the activity of the NF-κB transcription factor.

Materials:

  • THP-1-Blue™ NF-κB reporter cells (or other suitable NF-κB reporter cell line)

  • RPMI 1640 medium with supplements

  • M2G and LPS

  • QUANTI-Blue™ Solution (or other appropriate substrate for the reporter enzyme)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Plate the NF-κB reporter cells in a 96-well plate.

  • Treatment and Stimulation: Treat the cells with M2G followed by stimulation with LPS.

  • Incubation: Incubate the cells for 18-24 hours to allow for reporter gene expression.

  • Detection:

    • Collect a sample of the cell culture supernatant.

    • Add the supernatant to the detection reagent (e.g., QUANTI-Blue™).

    • Incubate as per the manufacturer's instructions.

  • Measurement: Measure the absorbance at the appropriate wavelength to quantify the reporter enzyme activity, which is proportional to NF-κB activation.

Visualizing the Molecular Pathways and Experimental Processes

To further elucidate the mechanisms and workflows, the following diagrams have been generated using the DOT language.

G cluster_0 LPS-Induced Inflammatory Signaling in Macrophages cluster_1 Inhibitory Action of Mycosporine-2-glycine (M2G) LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB releases NF-κB Nucleus Nucleus NFkB->Nucleus translocates to iNOS_COX2 iNOS, COX-2 (Pro-inflammatory Genes) Nucleus->iNOS_COX2 induces transcription NO_PGs NO, Prostaglandins (Inflammatory Mediators) iNOS_COX2->NO_PGs leads to production of M2G Mycosporine-2-glycine (M2G) M2G->IKK Inhibits M2G->NFkB Inhibits activation

Caption: NF-κB signaling pathway and the inhibitory action of M2G.

G cluster_workflow Experimental Workflow for Assessing M2G Anti-inflammatory Effects start Start seed_cells Seed RAW 264.7 Macrophages start->seed_cells pretreat Pre-treat with M2G seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant lyse_cells Lyse Cells for RNA/Protein stimulate->lyse_cells nfkb_assay NF-κB Reporter Assay stimulate->nfkb_assay (for reporter cells) griess_assay Griess Assay for NO collect_supernatant->griess_assay qRT_PCR qRT-PCR for iNOS/COX-2 lyse_cells->qRT_PCR analyze Data Analysis griess_assay->analyze qRT_PCR->analyze nfkb_assay->analyze end End analyze->end

Caption: General experimental workflow for M2G anti-inflammatory assessment.

Future Directions

The potent anti-inflammatory properties of Mycosporine-2-glycine position it as a strong candidate for further pre-clinical and clinical investigation. Future research should focus on elucidating its precise molecular targets, exploring its efficacy in in vivo models of inflammatory diseases, and optimizing its formulation for potential therapeutic applications. The protocols and data presented herein provide a solid foundation for advancing our understanding of this promising natural compound.

References

Protocols for Evaluating the Antioxidant Capacity of Mycosporine 2-Glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the antioxidant capacity of Mycosporine 2-glycine (M2G), a natural ultraviolet (UV)-absorbing compound with significant potential in skincare and pharmaceuticals. The following sections detail established in vitro and cellular assays to quantify its free-radical scavenging and cytoprotective properties.

Mycosporine-like amino acids (MAAs), including M2G, are low molecular-weight, water-soluble compounds produced by various marine organisms to protect against UV radiation.[1][2][3][4] Beyond their primary function as natural sunscreens, MAAs, and notably M2G, have demonstrated potent antioxidant and anti-inflammatory activities.[2][5][6][7] These properties make M2G a compelling candidate for development as a functional ingredient in dermo-cosmetics and therapeutic agents aimed at mitigating oxidative stress-related skin damage.[5]

Data Presentation: Antioxidant Capacity of Mycosporine 2-Glycine

The antioxidant capacity of Mycosporine 2-glycine has been evaluated using various assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values from different studies, providing a comparative overview of its efficacy.

Assay TypeCompoundIC50 ValuepHNotesReference
DPPH Radical ScavengingMycosporine 2-Glycine22 µMNot SpecifiedComparable to ascorbic acid (2.8 µM) and higher than mycosporine-glycine (43 µM).[8]
ABTS Radical ScavengingMycosporine 2-Glycine~8-fold that of L-ascorbic acid8.5Activity increased with the alkalinity of the medium.[5][9]
ABTS Radical ScavengingPalythine12.0 µM8.0Ascorbic acid IC50 was 8.9 µM under the same conditions.[1]
ABTS Radical ScavengingPorphyra-33420.8 µM8.0Ascorbic acid IC50 was 8.9 µM under the same conditions.[1]
ABTS Radical ScavengingMycosporine-Glycine2.258 mMNot SpecifiedCompared to Vitamin C (IC50 of 0.503 mM).[6]

Note: Palythine and Porphyra-334 are other common mycosporine-like amino acids often studied alongside M2G for their antioxidant properties.

Experimental Protocols

Detailed methodologies for key in vitro and cell-based antioxidant assays are provided below. These protocols are based on standard, widely accepted procedures.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[10][11]

Materials:

  • Mycosporine 2-glycine (M2G)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol (spectrophotometric grade)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader or spectrophotometer

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM DPPH working solution in methanol or ethanol. The solution should be freshly made and protected from light.[10]

  • Sample and Standard Preparation: Prepare a stock solution of M2G in a suitable solvent (e.g., water, methanol). Create a series of dilutions of the M2G sample and the positive control (e.g., ascorbic acid) at various concentrations.[10]

  • Reaction Setup: In a 96-well plate, add a specific volume of each M2G dilution or standard to the wells. Then, add the DPPH working solution to each well to initiate the reaction. Include a blank control containing only the solvent and the DPPH solution.[10][11]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[10]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[10][11]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100[11]

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of M2G to determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a decolorization that is measured spectrophotometrically.[12][13][14]

Materials:

  • Mycosporine 2-glycine (M2G)

  • ABTS diammonium salt

  • Potassium persulfate or ammonium persulfate[12]

  • Phosphate buffer (various pH values can be tested, e.g., 5.8, 7.4, 8.0)[1][4]

  • Positive control (e.g., Trolox, Ascorbic acid)

  • 96-well microplate

  • Microplate reader or spectrophotometer

Protocol:

  • Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[12][15]

  • Preparation of ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with the appropriate pH phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[13][14]

  • Sample and Standard Preparation: Prepare a stock solution of M2G and a series of dilutions. Prepare a similar dilution series for the positive control (e.g., Trolox).

  • Reaction Setup: In a 96-well plate, add a small volume of the M2G dilutions or standards to the wells, followed by the ABTS•+ working solution.[13]

  • Incubation: Incubate the plate at room temperature for a set time (e.g., 6 minutes).[6]

  • Absorbance Measurement: Measure the absorbance at 734 nm.[12]

  • Calculation and IC50 Determination: Calculate the percentage of inhibition and plot this against the concentration of M2G to determine the IC50 value. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[12]

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by the area under the fluorescence decay curve.[16][17][18][19]

Materials:

  • Mycosporine 2-glycine (M2G)

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Positive control (Trolox)

  • Phosphate buffer (75 mM, pH 7.4)

  • 96-well black opaque microplate

  • Fluorescence microplate reader

Protocol:

  • Reagent Preparation: Prepare working solutions of fluorescein, AAPH, and Trolox standards in 75 mM phosphate buffer.

  • Assay Setup: In a 96-well black microplate, add the fluorescein working solution to each well. Then, add the M2G sample, Trolox standards, or a blank (phosphate buffer).[16]

  • Incubation: Incubate the plate at 37°C for 30 minutes to allow for thermal equilibration.[18]

  • Reaction Initiation: Add the AAPH solution to all wells to initiate the generation of peroxyl radicals.[16]

  • Fluorescence Measurement: Immediately begin kinetic fluorescence readings (excitation at 485 nm, emission at 520-538 nm) at 37°C, taking measurements every 1-5 minutes for at least 60 minutes.[20]

  • Data Analysis: Calculate the area under the curve (AUC) for each sample, standard, and blank. Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC. Plot the net AUC of the Trolox standards against their concentrations to create a standard curve. The ORAC value of M2G is then calculated from this curve and expressed as micromoles of Trolox Equivalents (TE) per gram or mole of the compound.[16][20]

Cellular Antioxidant Activity (CAA) Assay

This assay provides a more biologically relevant measure of antioxidant activity by assessing the compound's ability to inhibit intracellular oxidative stress. It accounts for cellular uptake and metabolism.[21][22][23][24]

Materials:

  • Mycosporine 2-glycine (M2G)

  • Human liver cancer cells (HepG2) or other suitable adherent cell line

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)

  • ABAP (2,2'-azobis(2-amidinopropane) dihydrochloride) or another free radical initiator

  • Positive control (e.g., Quercetin)

  • 96-well black, clear-bottom cell culture plate

  • Fluorescence microplate reader

Protocol:

  • Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate and culture until they reach 90-100% confluency.[21][24]

  • Cell Treatment: Remove the growth medium and wash the cells with PBS. Treat the cells with different concentrations of M2G or the quercetin standard, along with the DCFH-DA probe, for 1 hour at 37°C.[21]

  • Washing: Remove the treatment solution and wash the cells with PBS to remove any extracellular compounds.[21]

  • Induction of Oxidative Stress: Add the free radical initiator (e.g., ABAP) to the cells to induce oxidative stress.[21]

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically for 1 hour at 37°C (excitation ~485 nm, emission ~538 nm).[21][24]

  • Data Analysis: Calculate the area under the curve (AUC) from the fluorescence versus time plot. The CAA value is calculated as follows:

    • CAA unit = 100 - (∫SA / ∫CA) × 100

    • Where ∫SA is the integrated area of the sample curve and ∫CA is the integrated area of the control curve.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the described antioxidant assays.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH Solution mix Mix Sample/Standard with DPPH Solution in 96-well plate prep_dpph->mix prep_sample Prepare M2G and Standard Dilutions prep_sample->mix incubate Incubate 30 min in the dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging and IC50 Value measure->calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_abts Generate ABTS•+ Stock Solution (12-16h incubation) prep_working Dilute to Working Solution (Abs=0.7) prep_abts->prep_working mix Mix Sample/Standard with ABTS•+ Solution prep_working->mix prep_sample Prepare M2G and Standard Dilutions prep_sample->mix measure Measure Absorbance at 734 nm mix->measure calculate Calculate % Inhibition and IC50/TEAC measure->calculate

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

CAA_Workflow seed Seed HepG2 cells in 96-well plate treat Treat cells with M2G and DCFH-DA probe (1h) seed->treat wash1 Wash cells with PBS treat->wash1 induce Induce oxidative stress with ABAP wash1->induce measure Kinetic fluorescence measurement (1h) induce->measure analyze Calculate Area Under Curve (AUC) and CAA value measure->analyze

Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.

Potential Signaling Pathway

Mycosporine 2-glycine may exert its protective effects in vivo by modulating cellular antioxidant defense mechanisms. One key pathway is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) signaling pathway.[6][25] Under oxidative stress, Nrf2 translocates to the nucleus and activates the expression of antioxidant enzymes.

Nrf2_Pathway cluster_stress Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., from UV radiation) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation M2G Mycosporine 2-Glycine M2G->ROS Scavenges Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocates ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, SOD, CAT) ARE->Genes Activates transcription

Caption: Proposed Nrf2 Signaling Pathway Activation by M2G.

References

Application Notes and Protocols for the Use of Mycosporine-2-glycine as a Standard in MAA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycosporine-like amino acids (MAAs) are a group of water-soluble, UV-absorbing compounds found in a wide variety of marine and freshwater organisms. Their potent photoprotective and antioxidant properties have garnered significant interest in the fields of cosmetics, pharmacology, and drug development. Accurate quantification of MAAs is crucial for research and development, and the use of a reliable standard is paramount for achieving precise and reproducible results.

Mycosporine-2-glycine (M2G) is a rare but biologically significant MAA.[1][2] This document provides detailed application notes and protocols for utilizing M2G as a standard in the analysis of MAAs, particularly for researchers who have isolated and purified this compound.

Physicochemical Properties of Mycosporine-2-glycine

A comprehensive understanding of the physicochemical properties of M2G is essential for its use as a standard. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₈N₂O₇[3]
Molecular Weight 302.28 g/mol [3]
Maximum Absorbance (λmax) 331 nm[4]
Molar Extinction Coefficient (ε) Not definitively established. For quantitative analysis, it is recommended to either determine the ε experimentally or use the molar extinction coefficient of a structurally similar and well-characterized MAA like shinorine (ε ≈ 44,700 M⁻¹ cm⁻¹) as an approximation, with this limitation being explicitly stated in the methodology.[4]

Experimental Protocols

Extraction and Purification of Mycosporine-2-glycine from Biological Samples

This protocol is adapted from methods described for the extraction of MAAs from cyanobacteria.[4][5]

Materials:

  • Lyophilized cyanobacterial biomass (e.g., Aphanothece halophytica)

  • 20% (v/v) Methanol in distilled water

  • 100% Methanol

  • Centrifuge and centrifuge tubes

  • Rotary evaporator or vacuum concentrator

  • Solid Phase Extraction (SPE) cartridges (C18)

  • HPLC-grade water and methanol

  • 0.1% (v/v) Formic acid or acetic acid in water and methanol

Procedure:

  • Extract the lyophilized biomass with 20% methanol at a ratio of 1g of biomass to 20 mL of solvent.

  • Incubate the mixture for 2 hours at 45°C with occasional vortexing.

  • Centrifuge the extract at 10,000 x g for 15 minutes to pellet the cell debris.

  • Collect the supernatant and dry it using a rotary evaporator or vacuum concentrator.

  • Resuspend the dried extract in 100% methanol to precipitate salts and other insoluble components.

  • Centrifuge again at 10,000 x g for 15 minutes and collect the methanol supernatant.

  • Dry the methanol extract and resuspend it in HPLC-grade water for purification.

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the aqueous extract onto the SPE cartridge.

  • Wash the cartridge with water to remove salts and polar impurities.

  • Elute the MAAs with increasing concentrations of methanol (e.g., 25%, 50%, 75%, 100%).

  • Collect the fractions and analyze them by HPLC to identify the fraction containing pure M2G.

  • Pool the pure fractions and evaporate the solvent. The purified M2G can be stored at -20°C.

Quantitative Analysis of MAAs by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of MAAs using a purified M2G standard.

Materials:

  • Purified M2G standard

  • HPLC system with a Diode Array Detector (DAD) or UV detector

  • Reversed-phase C8 or C18 HPLC column (e.g., 5 µm particle size, 4.6 x 250 mm)

  • HPLC-grade water, methanol, and acetonitrile

  • 0.1% (v/v) Acetic acid or formic acid

Procedure:

a. Preparation of Standard Solutions:

  • Accurately weigh a small amount of purified M2G.

  • Dissolve it in a known volume of HPLC-grade water or the mobile phase to prepare a stock solution of known concentration.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

b. HPLC Conditions:

  • Mobile Phase A: 0.1% acetic acid in water

  • Mobile Phase B: 0.1% acetic acid in methanol

  • Gradient: A common gradient is to start with a high percentage of A, and gradually increase the percentage of B over 20-30 minutes. An example gradient is provided in the table below.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 331 nm (for M2G) and other relevant wavelengths for other MAAs.

  • Injection Volume: 10-20 µL

c. Calibration Curve:

  • Inject each calibration standard into the HPLC system.

  • Record the peak area for M2G at its characteristic retention time.

  • Construct a calibration curve by plotting the peak area versus the concentration of the M2G standards.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An acceptable R² value is typically ≥ 0.99.

d. Sample Analysis:

  • Prepare your unknown samples using the same extraction protocol.

  • Inject the samples into the HPLC system under the same conditions used for the standards.

  • Identify the M2G peak in your sample chromatogram based on its retention time.

  • Quantify the amount of M2G in your sample by using the peak area and the calibration curve equation.

Table of HPLC Parameters:

ParameterCondition 1Condition 2
Column C18, 5 µm, 4.6 x 250 mmC8, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Acetic Acid in Water0.1% Formic Acid in Water
Mobile Phase B MethanolAcetonitrile
Gradient 5% B to 95% B in 25 min10% B to 90% B in 20 min
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 30°C35°C
Detection 331 nm331 nm

Visualizations

experimental_workflow cluster_extraction Extraction & Purification of M2G Standard cluster_analysis Quantitative HPLC Analysis Biomass Biological Source (e.g., Cyanobacteria) Extraction Solvent Extraction (20% Methanol) Biomass->Extraction Purification Purification (e.g., SPE) Extraction->Purification Pure_M2G Pure Mycosporine-2-glycine (M2G) Purification->Pure_M2G Std_Prep Preparation of M2G Standard Curve Pure_M2G->Std_Prep Used as Standard HPLC HPLC Analysis Std_Prep->HPLC Sample_Prep Sample Preparation (Extraction) Sample_Prep->HPLC Quant Quantification HPLC->Quant

Caption: Experimental workflow for MAA analysis using M2G.

signaling_pathway cluster_cellular_response Cellular Response UV_Stress UV Radiation (Oxidative Stress) ROS Increased Reactive Oxygen Species (ROS) UV_Stress->ROS NFkB_activation NF-κB Activation ROS->NFkB_activation Nrf2_pathway Keap1-Nrf2 Dissociation ROS->Nrf2_pathway Inflammation Inflammatory Response NFkB_activation->Inflammation ARE Antioxidant Response Element (ARE) Activation Nrf2_pathway->ARE Antioxidant_enzymes Expression of Antioxidant Enzymes ARE->Antioxidant_enzymes M2G Mycosporine-2-glycine M2G->ROS Scavenges M2G->NFkB_activation Inhibits M2G->Nrf2_pathway Promotes

Caption: Simplified signaling pathways affected by M2G.

Discussion and Conclusion

The use of Mycosporine-2-glycine as a standard provides a valuable tool for the accurate quantification of this specific MAA in various biological and commercial samples. The protocols outlined in this document offer a robust framework for researchers to perform reliable MAA analysis. While the lack of a commercially available, certified M2G standard and a universally agreed-upon molar extinction coefficient presents challenges, the methodologies described here enable researchers to generate high-quality, comparable data. Further research to establish a certified M2G standard and its molar extinction coefficient would greatly benefit the scientific community. The elucidation of its interactions with cellular signaling pathways, such as the NF-κB and Nrf2 pathways, highlights its potential for development as a therapeutic or photoprotective agent.[6]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mycosporine-2-Glycine (M2G) Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on improving the yield of Mycosporine-2-glycine (M2G) from cultures.

Troubleshooting Guide

This guide addresses common issues encountered during M2G production experiments.

Issue Possible Cause(s) Suggested Solution(s)
Low or no M2G production - Inappropriate culture conditions (light, temperature, pH).- Nutrient limitation.- Incorrect induction method for M2G synthesis.- Genetic instability of the producing strain.- Optimize culture parameters. High salinity and UV-B radiation are known inducers.[1][2]- Ensure the culture medium is replete with essential nutrients, particularly nitrogen and sulfur sources.[2]- Apply stressors such as high salinity (e.g., 2.5 M NaCl) or UV-B radiation to induce M2G biosynthesis.[2][3][4]- If using a genetically modified strain, verify the integrity and expression of the biosynthetic genes.
Inconsistent M2G yields between batches - Variability in culture conditions.- Inconsistent application of stress inducers.- Contamination of the culture.- Standardize all culture parameters (inoculum size, media composition, light intensity, temperature, pH, and agitation).- Ensure precise and reproducible application of stress conditions (e.g., consistent UV-B dosage, accurate salt concentration).- Implement strict aseptic techniques to prevent contamination. Regularly check cultures for purity.
Difficulty in extracting M2G - Inefficient cell lysis.- Use of an inappropriate extraction solvent.- Employ effective cell disruption methods such as sonication or freeze-thaw cycles.[3]- Use methanol (20% to 100%) for extraction, as it has been shown to be effective.[5][6] For liposomal forms, a chloroform extraction may be necessary to disrupt the liposome first.[3]
Low purity of extracted M2G - Co-extraction of other cellular components.- Inadequate purification methodology.- Perform a preliminary purification step by drying the initial extract and resuspending it in 100% methanol to precipitate salts.[5]- Utilize chromatographic techniques such as low-pressure liquid chromatography (LPLC) or high-performance liquid chromatography (HPLC) for purification.[3][4][7]

Frequently Asked Questions (FAQs)

1. What are the most effective inducers for Mycosporine-2-glycine (M2G) production?

High salinity and UV-B radiation are the most potent inducers of M2G biosynthesis.[2] In the halotolerant cyanobacterium Aphanothece halophytica, high salinity conditions were found to stimulate M2G accumulation more effectively than UV-B stress.[1][2] A synergistic effect on the synthesis of mycosporine-like amino acids (MAAs) has been observed when both osmotic stress and UV radiation are applied in combination.[8]

2. Can M2G production be improved by supplementing the culture medium?

Yes, supplementing the culture medium with precursors can enhance M2G yield. The addition of glycine or serine to the culture medium of Synechococcus elongatus PCC7942 expressing the M2G gene cluster resulted in a 2.26-fold and 1.70-fold increase in M2G accumulation, respectively.[9] In genetically engineered E. coli, the intracellular M2G level was affected by the supply of glycine, with a maximum level observed at 5 mM.[10]

3. What is the general biosynthetic pathway for M2G?

M2G biosynthesis starts from sedoheptulose 7-phosphate (S7P), an intermediate of the pentose phosphate pathway.[11] S7P is converted to 4-deoxygadusol (4-DG) through the action of two enzymes: DDG synthase (encoded by mysA) and O-methyltransferase (encoded by mysB). Subsequently, an ATP-grasp enzyme (encoded by mysC) facilitates the attachment of a glycine molecule to 4-DG, forming mycosporine-glycine (MG).[12] Finally, a D-Ala-D-Ala ligase homolog (encoded by mysD) catalyzes the conjugation of another glycine molecule to MG to produce Mycosporine-2-glycine.[13]

4. Is it possible to produce M2G in a heterologous host?

Yes, heterologous expression of the M2G biosynthetic gene cluster has been successfully achieved in hosts like Escherichia coli and Synechococcus.[2][14] Transformed E. coli cells expressing the four putative MAA genes from Aphanothece halophytica were capable of synthesizing M2G, with accumulation levels reaching approximately 85.2 ± 0.7 μmol/g (dry weight) under high-salinity conditions.[2]

5. What are the recommended methods for M2G extraction and purification?

A common method for M2G extraction involves using methanol.[3][6] For purification, a three-step separation process using low-pressure liquid chromatography (LPLC) has been shown to be cost-effective and can yield purified M2G.[3][4] For higher purity, preparative high-performance liquid chromatography (HPLC) can be employed.[5]

Quantitative Data Summary

Table 1: Effect of Different Stress Conditions on Mycosporine-2-glycine (M2G) Accumulation in Aphanothece halophytica

Culture ConditionM2G Accumulation (relative units)Reference
Control (No Stress)Baseline[2]
High SalinitySignificantly higher than control and UV-B[2]
UV-B RadiationHigher than control, but less than high salinity[2]

Table 2: Mycosporine-2-glycine (M2G) Production in a Heterologous Host (E. coli)

Culture ConditionM2G Yield (μmol/g dry weight)Reference
High Salinity85.2 ± 0.7[2]

Experimental Protocols

Protocol 1: Induction of M2G Production in Cyanobacteria

  • Culture Preparation: Grow the cyanobacterial strain (e.g., Aphanothece halophytica) in its optimal growth medium (e.g., BG-11 medium) to the mid-logarithmic phase.

  • Stress Induction:

    • High Salinity Stress: Transfer the cell culture to a fresh medium supplemented with a high concentration of NaCl (e.g., 2.5 M).[3][4]

    • UV-B Radiation Stress: Expose the culture to a controlled dose of UV-B radiation.

  • Incubation: Incubate the culture under the stress conditions for a predetermined period.

  • Harvesting: Harvest the cells by centrifugation.

  • Analysis: Proceed with M2G extraction and quantification.

Protocol 2: Extraction and Partial Purification of M2G

  • Cell Lysis and Extraction: Resuspend the harvested cell pellet in 20% methanol and incubate at 45°C for 2 hours.[5] Alternatively, disrupt cells by sonication in methanol.[3]

  • Centrifugation: Centrifuge the mixture to pellet cell debris.

  • Supernatant Collection: Collect the supernatant containing the crude M2G extract.

  • Drying: Dry the supernatant using a speed vacuum concentrator.

  • Salt Removal: Resuspend the dried residue in 100% methanol to precipitate salts and collect the methanol-soluble fraction.[5]

  • Final Preparation: Dry the methanol extract and resuspend in water for further purification or analysis.

Protocol 3: Quantification of M2G by HPLC

  • Sample Preparation: Filter the aqueous M2G extract through a 0.22 µm syringe filter.

  • HPLC System: Use a reversed-phase HPLC system with a C18 column.

  • Mobile Phase: Employ a suitable mobile phase, such as a gradient of acetonitrile in water with 0.1% formic acid.

  • Detection: Detect M2G by its characteristic UV absorbance maximum at approximately 331 nm.[5]

  • Quantification: Quantify the M2G concentration by comparing the peak area to a standard curve prepared with purified M2G.

Visualizations

M2G_Biosynthesis_Pathway S7P Sedoheptulose 7-Phosphate mysA mysA (DDGS) S7P->mysA DDG Demethyl-4-deoxygadusol mysB mysB (O-MT) DDG->mysB fourDG 4-Deoxygadusol (4-DG) mysC mysC (ATP-grasp) fourDG->mysC MG Mycosporine-glycine (MG) mysD mysD (D-Ala-D-Ala ligase) MG->mysD M2G Mycosporine-2-glycine (M2G) Glycine1 Glycine Glycine1->mysC Glycine2 Glycine Glycine2->mysD mysA->DDG mysB->fourDG mysC->MG mysD->M2G

Caption: Biosynthetic pathway of Mycosporine-2-glycine (M2G).

M2G_Yield_Improvement_Workflow cluster_culture Culture & Induction cluster_extraction Extraction & Purification cluster_analysis Analysis Culture 1. Culture Growth (e.g., Cyanobacteria, E. coli) Induction 2. Stress Induction (High Salinity / UV-B) Culture->Induction Harvest 3. Cell Harvesting Induction->Harvest Extraction 4. M2G Extraction (Methanol) Harvest->Extraction Purification 5. Purification (LPLC / HPLC) Extraction->Purification Quantification 6. Quantification (HPLC) Purification->Quantification Characterization 7. Structural Characterization (NMR / MS) Quantification->Characterization

Caption: Experimental workflow for improving M2G yield.

References

Technical Support Center: Large-Scale Production of Mycosporine-2-Glycine (M2G)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale production of Mycosporine-2-glycine (M2G).

Frequently Asked Questions (FAQs)

Q1: What is Mycosporine-2-glycine (M2G) and why is it significant?

Mycosporine-2-glycine (M2G) is a mycosporine-like amino acid (MAA), a class of water-soluble, UV-absorbing compounds produced by various organisms, particularly those exposed to strong sunlight like cyanobacteria and marine algae.[1][2][3] Its significance lies in its potential as a natural and safe sunscreen, with strong antioxidant and anti-inflammatory properties.[3][4][5] M2G is of particular interest for cosmetic and pharmaceutical applications due to its photoprotective capabilities.[1][4][5]

Q2: What are the primary methods for producing M2G on a large scale?

The main approaches for large-scale M2G production are:

  • Extraction from natural sources: This involves cultivating M2G-producing organisms, such as the unicellular cyanobacterium Euhalothece sp., and then extracting the compound.[6] However, this method is often inefficient due to the low natural abundance of M2G.[1]

  • Heterologous biosynthesis: This is a promising alternative that involves engineering microbial hosts like Escherichia coli or Saccharomyces cerevisiae to produce M2G.[1][2][7] This approach allows for higher yields and more controlled production processes.

  • Chemical synthesis: While possible, the chemical synthesis of MAAs is challenging due to their complex chiral structures, making it less viable for large-scale production.[3]

Q3: What are the main challenges in the large-scale production of M2G?

Key challenges include:

  • Low Yield: Obtaining high titers of M2G, whether from natural sources or heterologous hosts, remains a significant hurdle.[2][8]

  • Byproduct Formation: The enzymes involved in MAA biosynthesis can sometimes lack substrate specificity, leading to the production of other MAAs as byproducts and complicating purification.[1]

  • Complex Purification: Separating M2G from other cellular components and potential MAA byproducts requires multi-step purification processes.[9][10][11]

  • Cost-Effectiveness: Optimizing production to be economically viable for industrial applications is an ongoing challenge.[2][8]

Q4: How stable is M2G under different conditions?

M2G has been shown to be a highly stable molecule. It exhibits stability across a range of pH values, temperatures, and under UV radiation.[12][13] This stability is a crucial characteristic for its potential use in sunscreen formulations.

Troubleshooting Guides

Problem 1: Low or No M2G Yield in Heterologous Host
Possible Cause Suggested Solution
Inefficient gene expression - Optimize codon usage of the biosynthetic genes for the specific heterologous host.- Use stronger promoters to drive gene expression.- Verify mRNA transcript levels using RT-qPCR.
Insufficient precursor supply - Engineer the host's metabolic pathways to increase the pool of sedoheptulose-7-phosphate (S7P), a key precursor.[2][7]- Supplement the culture medium with precursors like glycine.
Suboptimal enzyme activity - Ensure necessary cofactors for the biosynthetic enzymes (e.g., ATP, Mg2+) are available.[14]- Co-express a phosphopantetheinyl transferase (PPTase) if using a nonribosomal peptide synthetase (NRPS) like MysE, as it may be absent in the host.[1]
Incorrect fermentation conditions - Optimize temperature, pH, and aeration for the specific host organism.- For photosynthetic organisms, optimize light intensity and quality.[6]
Problem 2: Presence of Impurities and Byproducts in the Final Product
Possible Cause Suggested Solution
Low substrate specificity of enzymes - If using a D-Ala-D-Ala ligase homolog (MysD), which can be promiscuous, consider using a more specific nonribosomal peptide synthetase (NRPS) like MysE.[1]- Engineer the enzyme's active site to improve specificity for glycine.[7]
Inefficient purification process - Optimize the mobile phase and gradient for HPLC to improve the separation of M2G from other MAAs.[15]- Employ a multi-step purification strategy, such as combining ion-exchange and reversed-phase chromatography.[9][10][11]
Co-extraction of other cellular components - Adjust the polarity of the extraction solvent. Methanol is commonly used for M2G extraction.[6][11]- Incorporate a pre-purification step, such as solid-phase extraction (SPE), to remove major contaminants before chromatography.

Quantitative Data Summary

Table 1: Optimal Conditions for M2G Production and Extraction

ParameterOrganism/MethodOptimal Value/ConditionReference
Light Intensity for Induction Euhalothece sp.High light (e.g., 1800 µmol m⁻² s⁻¹)[6]
Temperature for Induction Euhalothece sp.~35°C[6]
Extraction Solvent Euhalothece sp.20% Methanol[6]
Extraction Temperature Euhalothece sp.45°C[6]
Extraction Time Euhalothece sp.2 hours[6]

Table 2: Reported M2G Production Titers in Engineered Host

Host OrganismEngineering StrategyM2G TiterReference
Saccharomyces cerevisiaeExpression of MysD from Euhalothece sp.Not explicitly quantified for M2G, but efficient production was reported.[7]
Escherichia coliHeterologous expression of biosynthetic genes~85.2 ± 0.7 μmol/g (dry weight)[16]

Experimental Protocols

Protocol 1: Extraction and Partial Purification of M2G from Cyanobacteria

This protocol is adapted from methodologies described for MAA extraction.[6][11]

  • Cell Harvesting: Harvest cyanobacterial cells from the culture medium by centrifugation (e.g., 6000 x g for 10 minutes).

  • Extraction:

    • Resuspend the cell pellet in 20% aqueous methanol.

    • Incubate at 45°C for 2 hours.

    • For enhanced cell disruption, sonication can be applied.[8]

  • Solvent Removal: Centrifuge the extract to remove cell debris. Evaporate the supernatant to dryness using a rotary evaporator or a speed vacuum concentrator.

  • Salt Removal: Resuspend the dried extract in 100% methanol to precipitate salts. Centrifuge to pellet the salts and collect the methanol supernatant containing the M2G.

  • Final Preparation: Evaporate the methanol to dryness. The resulting residue contains the partially purified M2G, which can be dissolved in a suitable solvent (e.g., water or HPLC mobile phase) for further purification.

Protocol 2: Analytical Quantification of M2G by HPLC

This is a general protocol based on common practices for MAA analysis.[11][15]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: An isocratic mobile phase of 1% acetic acid (v/v) in water is often effective.

  • Flow Rate: A flow rate of 0.4 mL/min is a common starting point.

  • Detection: Monitor the absorbance at 331 nm, which is the absorption maximum for M2G.[6]

  • Quantification: Create a standard curve using purified M2G of known concentrations to quantify the amount in the samples.

Visualizations

M2G Biosynthesis Pathway

M2G_Biosynthesis SP Sedoheptulose-7-Phosphate (from Pentose Phosphate Pathway) DDG 2-demethyl-4-deoxygadusol SP->DDG MysA DHQ 3-Dehydroquinate (from Shikimate Pathway) DHQ->DDG MysA fourDG 4-deoxygadusol (4-DG) DDG->fourDG MysB MG Mycosporine-glycine (MG) fourDG->MG MysC M2G Mycosporine-2-glycine (M2G) MG->M2G MysD / MysE Gly1 Glycine Gly1->MG Gly2 Glycine Gly2->M2G

Caption: Biosynthesis pathway of Mycosporine-2-glycine (M2G).

General Experimental Workflow for M2G Production

M2G_Workflow strain Strain Selection / Engineering (Natural Producer or Heterologous Host) culture Large-Scale Cultivation / Fermentation strain->culture harvest Biomass Harvesting culture->harvest extraction Extraction of M2G harvest->extraction purification Purification (e.g., Chromatography) extraction->purification analysis Analysis & Quantification (HPLC, MS) purification->analysis product Purified M2G analysis->product

Caption: General workflow for M2G production and purification.

Troubleshooting Logic for Low M2G Yield

Troubleshooting_Yield start Low M2G Yield Detected check_expression Verify Gene Expression (RT-qPCR) start->check_expression is_expression_ok Expression Levels Adequate? check_expression->is_expression_ok optimize_expression Optimize Codons / Promoters is_expression_ok->optimize_expression No check_precursors Analyze Precursor Pools (Metabolomics) is_expression_ok->check_precursors Yes end Re-evaluate Yield optimize_expression->end are_precursors_ok Precursors Sufficient? check_precursors->are_precursors_ok engineer_pathway Engineer Host Metabolism are_precursors_ok->engineer_pathway No check_conditions Review Fermentation Conditions (pH, Temp, Media) are_precursors_ok->check_conditions Yes engineer_pathway->end are_conditions_ok Conditions Optimal? check_conditions->are_conditions_ok optimize_conditions Optimize Fermentation Parameters are_conditions_ok->optimize_conditions No are_conditions_ok->end Yes optimize_conditions->end

Caption: Troubleshooting guide for low M2G yield.

References

Technical Support Center: Mycosporine-2-Glycine (M2G) Stability and Degradation under UV Stress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Mycosporine-2-glycine (M2G) when subjected to UV stress. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is Mycosporine-2-glycine (M2G) and why is its stability under UV stress important?

Mycosporine-2-glycine (M2G) is a mycosporine-like amino acid (MAA), a class of small, water-soluble molecules produced by organisms living in environments with high sun exposure, such as marine algae and cyanobacteria.[1][2] These compounds are often referred to as "microbial sunscreens" due to their strong absorption of UV radiation. The stability of M2G under UV stress is a critical parameter for its potential application as a natural and eco-friendly photoprotective agent in sunscreens and other cosmetic products. Its degradation could lead to a loss of UV-absorbing capacity and potentially form unknown byproducts.

Q2: How photostable is M2G compared to other mycosporine-like amino acids (MAAs)?

Q3: What are the expected degradation products of M2G under UV stress?

The exact degradation products of M2G under direct UV stress are not extensively documented. However, studies on other MAAs suggest that photoproduct formation is generally minimal.[4] When degradation does occur, particularly in the presence of photosensitizers, potential products may include dehydration products of the cyclohexenone ring and the liberation of the associated amino acids.[4] For mycosporine-glutamine, photochemical reactions in the presence of a photosensitizer have been shown to produce 2-hydroxy glutaric acid in addition to the aminocyclohexenone ring. Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are essential for the identification of potential degradation products.[1][2]

Q4: What analytical methods are recommended for studying M2G stability?

High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and reliable method for quantifying the degradation of M2G over time.[1][5][6] For the identification of degradation products, HPLC coupled with mass spectrometry (HPLC-MS) is the preferred technique.[1][2]

  • HPLC Columns: Reversed-phase columns, such as C8 and C18, are typically used for the separation of MAAs.[5][7] The choice between C8 and C18 may depend on the specific separation requirements of the experimental setup.

  • Mobile Phase: A typical mobile phase for MAA analysis is a gradient of methanol or acetonitrile and water, often with a small percentage of an acid like formic acid or acetic acid to improve peak shape.[7][8]

  • Detection: A photodiode array (PDA) detector is recommended to monitor the absorbance at the specific maximum wavelength of M2G (around 331 nm) and to observe any changes in the UV spectrum that might indicate the formation of degradation products.[9][10]

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental analysis of M2G stability.

Problem Possible Cause(s) Troubleshooting Steps
Poor HPLC Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Sample overload. 4. Interaction with active sites on the column.1. Adjust the pH of the mobile phase; adding a small amount of acid (e.g., 0.1% formic acid) can improve peak shape for acidic compounds. 2. Flush the column with a strong solvent or replace it if it's old or has been used extensively with harsh conditions. 3. Dilute the sample and reinject. 4. Use a column with end-capping to minimize silanol interactions.
Baseline Drift or Noise in HPLC Chromatogram 1. Mobile phase not properly degassed. 2. Contaminated mobile phase or column. 3. Pump malfunction. 4. Detector lamp aging.1. Degas the mobile phase using an online degasser, sonication, or helium sparging. 2. Prepare fresh mobile phase and flush the system and column. 3. Check for leaks in the pump and ensure check valves are functioning correctly. 4. Replace the detector lamp if it has exceeded its lifetime.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column equilibration issues. 4. Pump flow rate instability.1. Ensure the mobile phase is well-mixed and that the solvent proportioning valves are working correctly. 2. Use a column oven to maintain a constant temperature. 3. Ensure the column is adequately equilibrated with the mobile phase before each injection. 4. Check the pump for any leaks or pressure fluctuations.
Appearance of Unexpected Peaks (Artifacts) 1. Sample degradation during storage or preparation. 2. Contamination from solvents, vials, or the instrument. 3. Formation of adducts in the mass spectrometer source (if using LC-MS).1. Prepare fresh samples and store them at low temperatures and protected from light. 2. Use high-purity solvents and clean sample vials. Run a blank injection to check for system contamination. 3. Optimize the MS source conditions to minimize in-source fragmentation or adduct formation.
Low Recovery of M2G After UV Exposure 1. Significant degradation has occurred. 2. Adsorption of M2G to the container walls. 3. Inaccurate quantification due to calibration issues.1. This may be the expected result. Confirm by analyzing samples at shorter time points. 2. Use inert sample containers (e.g., silanized glass or polypropylene). 3. Prepare a fresh calibration curve with known concentrations of M2G standard.

Quantitative Data Summary

While specific photodegradation kinetics for M2G are not extensively published, the following table summarizes the photodegradation rate constants for other relevant MAAs in the presence of photosensitizers, providing a comparative context for M2G's expected high stability.

Mycosporine-like Amino AcidPhotosensitizerSolventPhotodegradation Rate Constant (k) (m²/kJ)Reference
PalythineRiboflavinDistilled Water3.17 x 10⁻³[11]
PalythineRose BengalDistilled Water0.12 x 10⁻³[11]
PalythineNatural SeawaterSeawater0.26 x 10⁻³[4]
Porphyra-334NoneDeep Seawater0.018 x 10⁻³[4]
ShinorineNoneDeep Seawater0.026 x 10⁻³[4]
Porphyra-334RiboflavinDeep Seawater1.19 x 10⁻³[4]
ShinorineRiboflavinDeep Seawater0.77 x 10⁻³[4]

Note: The higher the rate constant, the faster the degradation. The data indicates that MAAs are relatively stable in the absence of strong photosensitizers.

Experimental Protocols

Protocol 1: UV Stability Testing of Mycosporine-2-glycine (M2G)

Objective: To determine the photodegradation kinetics of M2G under controlled UV irradiation.

Materials:

  • Purified M2G standard

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quartz cuvettes or vials

  • UV irradiation source (e.g., solar simulator or UV lamp with controlled output)

  • HPLC system with UV-Vis detector

  • C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm)

  • HPLC grade methanol and water

  • Formic acid

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of M2G in PBS at a known concentration (e.g., 100 µM).

    • Ensure the solution is clear and free of particulates.

  • UV Irradiation:

    • Transfer a known volume of the M2G solution into a quartz cuvette or vial.

    • Place the sample in the UV irradiation chamber at a controlled temperature.

    • Expose the sample to a constant intensity of UV radiation (specify the wavelength range, e.g., UVA+UVB).

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample for HPLC analysis.

    • Include a dark control sample (wrapped in aluminum foil) to account for any non-photolytic degradation.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in methanol

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: Monitor at the absorbance maximum of M2G (~331 nm).

  • Data Analysis:

    • Integrate the peak area of M2G in each chromatogram.

    • Plot the natural logarithm of the M2G concentration (or peak area) versus time.

    • If the degradation follows first-order kinetics, the plot will be linear. The negative of the slope will be the degradation rate constant (k).

Visualizations

Experimental_Workflow_M2G_Stability cluster_prep Sample Preparation cluster_uv UV Irradiation cluster_analysis Analysis prep_m2g Prepare M2G Stock Solution uv_exposure Expose to UV Radiation prep_m2g->uv_exposure dark_control Dark Control prep_m2g->dark_control sampling Collect Aliquots at Time Points uv_exposure->sampling dark_control->sampling hplc_analysis HPLC-UV Analysis sampling->hplc_analysis data_analysis Data Analysis & Kinetics hplc_analysis->data_analysis

Caption: Workflow for UV stability testing of Mycosporine-2-glycine.

M2G_Degradation_Pathway M2G Mycosporine-2-glycine (M2G) Excited_State Excited State M2G* M2G->Excited_State UV Absorption UV_Stress UV Stress UV_Stress->M2G Heat Heat Dissipation Excited_State->Heat Ultrafast Deactivation (High Probability) Degradation_Products Potential Degradation Products (e.g., Dehydrated Ring, Glycine) Excited_State->Degradation_Products Degradation (Low Probability) Photosensitizer Photosensitizer Photosensitizer->Excited_State Accelerates Degradation

Caption: Conceptual pathways of M2G under UV stress.

References

Technical Support Center: Optimizing Mycosporine 2-Glycine (M2G) Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the fermentation conditions for Mycosporine 2-glycine (M2G) production.

Troubleshooting Guide

This guide addresses specific issues that may arise during M2G fermentation experiments.

Problem Potential Cause Recommended Solution
Low or No M2G Production Incorrect host strain or plasmid instability: The heterologous expression system may not be optimal, or the plasmid containing the M2G biosynthesis genes may be unstable.- Verify the integrity of the expression plasmid and the host strain. - Consider using a different expression host (e.g., E. coli BL21 strains are commonly used). - Ensure consistent selective pressure by using the appropriate antibiotic in the culture medium.
Suboptimal induction conditions: The concentration of the inducer (e.g., IPTG) or the timing and temperature of induction may not be optimal for protein expression and M2G synthesis.- Optimize the inducer concentration and the cell density at which induction is initiated. - Perform a temperature optimization study for the post-induction phase.
Insufficient precursor availability: The biosynthesis of M2G requires precursors from the pentose phosphate pathway and glycine. A lack of these precursors can limit production.- Supplement the fermentation medium with glycine. Studies have shown that adding up to 5 mM glycine can increase M2G production.[1] - Consider metabolic engineering strategies to increase the flux through the pentose phosphate pathway.
Inconsistent M2G Yields Variability in fermentation conditions: Inconsistent control of pH, temperature, aeration, or nutrient levels can lead to variable M2G production.- Maintain a stable pH, as extreme pH values can decrease the stability of mycosporine-like amino acids (MAAs).[1] - Ensure consistent temperature control throughout the fermentation process. - Optimize and maintain a consistent aeration rate and agitation speed to ensure sufficient oxygen supply.
Inoculum variability: The age, density, and health of the seed culture can significantly impact the outcome of the fermentation.- Standardize the seed culture preparation protocol, including the age and optical density of the inoculum.
Contamination of the Culture Inadequate sterilization: Improper sterilization of the fermenter, media, or feed solutions can introduce contaminating microorganisms.- Ensure all equipment and media are properly sterilized using validated autoclave cycles. - Use sterile filtration for heat-labile components of the medium.[1][2]
Environmental contamination: Airborne or waterborne microbes can enter the fermenter during inoculation or sampling.- Perform all manipulations in a clean and controlled environment, such as a laminar flow hood.[2][3] - Maintain positive pressure inside the fermenter.
Formation of Byproducts Substrate promiscuity of enzymes: The enzymes in the MAA biosynthetic pathway may utilize other amino acids as substrates, leading to the formation of other MAAs.- Overexpress the specific D-Ala-D-Ala ligase or NRPS-like enzyme that has high specificity for glycine. - Analyze the product profile using HPLC to identify and quantify byproducts.

Frequently Asked Questions (FAQs)

1. What are the key fermentation parameters to optimize for M2G production?

The critical parameters to optimize include:

  • Carbon and Nitrogen Sources: The choice and concentration of carbon and nitrogen sources can significantly impact biomass growth and M2G production.[4][5]

  • pH: Maintaining an optimal pH is crucial for both cell growth and the stability of M2G. Mycosporine-glycine shows good stability at pH 4, 8, and 10, but its absorbance significantly declines at pH 2.[1]

  • Temperature: Temperature affects both the growth rate of the host organism and the activity of the biosynthetic enzymes.

  • Aeration and Agitation: Adequate oxygen supply is essential for aerobic fermentation and can influence metabolic pathways.

  • Precursor Supply: As M2G synthesis requires glycine, supplementing the medium with glycine can enhance production.[1]

2. How does salt concentration affect M2G production in recombinant E. coli?

Studies have shown that M2G production in transformed E. coli can be significantly influenced by the NaCl concentration in the medium. The intracellular M2G content has been observed to increase with NaCl concentration, reaching a maximum level at 0.75 M NaCl.[1] This suggests that M2G may function as an osmoprotectant in the host cells.[1]

3. What is the effect of external glycine supplementation on M2G yield?

The addition of glycine to the culture medium can significantly boost M2G production. In one study, the intracellular M2G level was affected by the supply of glycine, with a maximum level observed at 5 mM.[1] This is because two molecules of glycine are required for the biosynthesis of one molecule of M2G.

4. What are the common sources of contamination in fermentation and how can they be prevented?

Common sources of contamination include airborne microorganisms, contaminated raw materials, non-sterile equipment, and contaminated water.[1][2][3] Prevention strategies include:

  • Strict aseptic techniques during all procedures.[3]

  • Thorough sterilization of the fermenter, media, and all additions.[1][2]

  • Use of sterile air filters for aeration.[6]

  • Regular monitoring of the culture for any signs of contamination.

5. How can I extract and quantify M2G from my fermentation broth?

M2G is a water-soluble compound. A common extraction method involves harvesting the cells, followed by extraction with a solvent like 20% aqueous methanol.[7] Quantification is typically performed using High-Performance Liquid Chromatography (HPLC) with UV detection, as M2G has a characteristic absorption maximum around 331 nm.[8]

Quantitative Data Summary

Table 1: Effect of NaCl and Glycine Concentration on M2G Production in E. coli

NaCl Concentration (M)Glycine Concentration (mM)M2G Yield (µg/g fresh weight of cells)
0.750Not specified, but optimal without glycine
0.755205

Data sourced from a study on efficient bioproduction of M2G in E. coli.[1]

Table 2: Stability of Mycosporine-Glycine at Different pH and Temperatures

pHTemperature (°C)Stability
2AmbientSignificant decline in absorbance
4AmbientStable
8AmbientStable
10AmbientStable
Not specified< 50Stable (for Shinorine, Porphyra-334, and mycosporine-glycine-alanine extract)
Not specified80Significant changes in absorption

Data indicates general stability trends for mycosporine-like amino acids.[1]

Experimental Protocols

Fed-Batch Fermentation of E. coli for M2G Production (General Protocol)

This protocol provides a general framework for fed-batch fermentation. Optimization of specific parameters is recommended.

  • Inoculum Preparation:

    • Inoculate a single colony of the M2G-producing E. coli strain into 50 mL of LB medium containing the appropriate antibiotic.

    • Incubate at 37°C with shaking at 200 rpm overnight.

  • Fermenter Preparation:

    • Prepare a 1 L glass bioreactor with a defined minimal medium (e.g., M9 medium) supplemented with a carbon source (e.g., glucose or glycerol), a nitrogen source (e.g., ammonium chloride), and trace elements.

    • Sterilize the fermenter and medium by autoclaving.

  • Inoculation and Batch Phase:

    • Inoculate the fermenter with the overnight seed culture to an initial OD600 of 0.1.

    • Run the batch phase at 37°C with controlled pH (e.g., 7.0) and dissolved oxygen (DO) maintained above 30% by adjusting agitation and aeration.

  • Fed-Batch Phase:

    • Once the initial carbon source is depleted (indicated by a sharp increase in DO), start the fed-batch phase.

    • Feed a concentrated solution of the carbon source and nitrogen source at a pre-determined rate (e.g., exponential feed to maintain a specific growth rate).

  • Induction:

    • When the culture reaches the desired cell density (e.g., OD600 of 20-30), induce the expression of the M2G biosynthesis genes by adding IPTG to a final concentration of 0.1-1 mM.

    • Optionally, reduce the temperature to 18-25°C to improve protein folding and M2G production.

  • Harvesting:

    • Continue the fermentation for 24-48 hours post-induction.

    • Harvest the cells by centrifugation.

Extraction and Quantification of M2G by HPLC
  • Extraction:

    • Resuspend the cell pellet in 20% (v/v) aqueous methanol.

    • Incubate at 45°C for 2 hours with occasional vortexing.

    • Centrifuge to pellet the cell debris and collect the supernatant containing the M2G extract.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 5 µm, 4.6 x 150 mm).

    • Mobile Phase: Isocratic elution with a mixture of water and a small percentage of an organic solvent (e.g., methanol or acetonitrile) containing an acid modifier (e.g., 0.1% formic acid or acetic acid).[9]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV detector set at the absorption maximum of M2G (approximately 331 nm).

    • Quantification: Generate a standard curve using purified M2G of known concentrations to quantify the amount of M2G in the samples.

Visualizations

M2G_Biosynthesis_Pathway S7P Sedoheptulose-7-Phosphate DDG 2-demethyl-4-deoxygadusol S7P->DDG DDGS (MysA) _4DG 4-deoxygadusol DDG->_4DG O-MT (MysB) MG Mycosporine-glycine _4DG->MG ATP-grasp (MysC) M2G Mycosporine 2-glycine MG->M2G D-Ala-D-Ala ligase-like or NRPS-like Glycine1 Glycine Glycine1->MG Glycine2 Glycine Glycine2->M2G

Caption: Biosynthetic pathway of Mycosporine 2-glycine (M2G).

Fermentation_Workflow Inoculum Inoculum Preparation Fermentation Fermentation (Batch/Fed-Batch) Inoculum->Fermentation Induction Induction of Gene Expression Fermentation->Induction Harvesting Cell Harvesting Induction->Harvesting Extraction M2G Extraction Harvesting->Extraction Analysis HPLC Analysis Extraction->Analysis Optimization Optimization of Parameters Analysis->Optimization Feedback Optimization->Fermentation

Caption: Experimental workflow for M2G production and optimization.

Troubleshooting_Logic Problem Low M2G Yield CheckHost Check Host/Plasmid Stability Problem->CheckHost CheckInduction Optimize Induction Conditions Problem->CheckInduction CheckPrecursors Check Precursor Availability Problem->CheckPrecursors CheckConditions Verify Fermentation Parameters (pH, Temp, Aeration) Problem->CheckConditions SolutionHost Re-transform / Sequence Plasmid CheckHost->SolutionHost SolutionInduction Vary Inducer Conc. / Temp. CheckInduction->SolutionInduction SolutionPrecursors Supplement with Glycine CheckPrecursors->SolutionPrecursors SolutionConditions Calibrate Probes / Standardize Protocol CheckConditions->SolutionConditions

Caption: Troubleshooting logic for low M2G yield.

References

Technical Support Center: Sensitive Detection of Mycosporine-2-Glycine (M2G)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the sensitive detection of Mycosporine-2-Glycine (M2G).

Frequently Asked Questions (FAQs)

Q1: What is the optimal wavelength for detecting Mycosporine-2-Glycine (M2G)?

A1: Mycosporine-2-Glycine (M2G) exhibits a maximum absorbance around 331 nm.[1][2] Therefore, setting your UV detector to this wavelength is recommended for optimal sensitivity.

Q2: Which HPLC column is best suited for M2G analysis?

A2: Both reversed-phase C8 and C18 columns have been successfully used for the analysis of mycosporine-like amino acids (MAAs), including M2G.[3][4] C18 columns are a common choice and have been shown to resolve M2G from other critical polar MAAs.[5] For highly polar MAAs that are poorly retained, a Hydrophilic Interaction Liquid Chromatography (HILIC) column, such as a zwitterionic ZIC-HILIC column, can provide improved retention and separation.[6]

Q3: What are the recommended mobile phases for M2G separation?

A3: A common mobile phase for reversed-phase HPLC of M2G is a mixture of water and methanol or acetonitrile with a small percentage of acid. A typical mobile phase consists of 0.1% acetic acid in water.[1] Some methods also utilize 0.1% trifluoroacetic acid.[5] For HILIC separations, a mobile phase of 5mM ammonium acetate in water (A) and acetonitrile (B) with a gradient elution has been shown to be effective.[6]

Q4: How can I confirm the identity of a peak as M2G?

A4: Peak identity can be confirmed using a combination of techniques. The primary method is to compare the retention time and UV-Vis spectrum of your peak with that of a purified M2G standard. Further confirmation can be achieved through mass spectrometry (MS). The protonated molecule [M+H]⁺ of M2G should have a mass-to-charge ratio (m/z) of approximately 303.[1] Tandem mass spectrometry (MS/MS) can provide structural information through characteristic fragmentation patterns.[2]

Q5: What are the expected challenges when working with M2G and other MAAs?

A5: A significant challenge is the co-elution of structurally similar and highly polar MAAs.[5][7] Due to their high water solubility, MAAs can be difficult to retain on standard reversed-phase columns.[4] Sample matrix effects from complex biological extracts can also interfere with detection and quantification.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column overload- Inappropriate mobile phase pH- Column degradation- Reduce the injection volume or sample concentration.[8]- Ensure the mobile phase pH is at least one unit away from the pKa of M2G.- Use a new or validated column.
No or Low M2G Peak - Inefficient extraction- Low M2G concentration in the sample- Detector wavelength not optimized- Optimize the extraction solvent and procedure. Methanol (20-100%) is commonly used.[1][]- Concentrate the sample extract before injection.- Set the UV detector to the absorbance maximum of M2G (~331 nm).[1][2]
Co-elution with Other MAAs - Insufficient chromatographic resolution- Modify the mobile phase gradient to increase separation.- Switch to a different column chemistry (e.g., from C18 to C8 or HILIC).[3][6]- Adjust the mobile phase pH to alter the ionization state and retention of interfering compounds.
Baseline Noise or Drift - Contaminated mobile phase or column- Air bubbles in the detector- Temperature fluctuations- Use HPLC-grade solvents and filter all mobile phases.- Purge the HPLC system to remove air bubbles.[8]- Use a column oven to maintain a stable temperature.[8]
Inconsistent Retention Times - Changes in mobile phase composition- Inadequate column equilibration- Pump malfunction- Prepare fresh mobile phase and ensure accurate mixing.- Allow sufficient time for the column to equilibrate with the mobile phase before injections.- Check the pump for leaks and ensure a consistent flow rate.[8]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of mycosporine-like amino acids. Data for M2G is limited; therefore, values for other common MAAs are provided for reference.

Parameter Value Compound(s) Method Reference
Limit of Detection (LOD) 0.08 - 0.47 pmol injectedVarious MAAsHPLC[5]
Recovery >99%Shinorine, Palythinol, PalytheneHPLC[5]
Relative Standard Deviation (Retention Time) <1%Various MAAsHPLC[5]
Relative Standard Deviation (Peak Area) <2%Various MAAsHPLC[5]

Experimental Protocols

Detailed Protocol for HPLC-UV Detection of M2G

This protocol is a generalized procedure based on common methodologies for MAA analysis.

  • Sample Extraction:

    • Harvest biological material (e.g., cyanobacterial cells) by centrifugation.

    • Extract the pellet with 20% aqueous methanol at 45°C for 2 hours.[1]

    • Centrifuge the extract to remove cellular debris.

    • Dry the supernatant using a speed vacuum concentrator.

    • Resuspend the dried extract in 100% methanol to precipitate salts and then centrifuge.

    • Collect the supernatant and dry it again.

    • Reconstitute the final dried extract in the HPLC mobile phase for injection.

  • HPLC Analysis:

    • HPLC System: A standard HPLC system with a UV-Vis detector.

    • Column: Reversed-phase C18 column (e.g., 5 µm particle size, 250 x 4.6 mm).

    • Mobile Phase: 0.1% acetic acid in HPLC-grade water.[1]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

    • Detection: UV detector set at 331 nm.

  • Data Analysis:

    • Identify the M2G peak based on its retention time compared to a standard.

    • Quantify M2G using a calibration curve generated from a series of M2G standard solutions of known concentrations.

Visualizations

Experimental Workflow for M2G Detection

experimental_workflow cluster_extraction Sample Extraction cluster_analysis HPLC Analysis cluster_data Data Processing start Biological Sample centrifuge1 Centrifugation start->centrifuge1 extract Methanol Extraction centrifuge1->extract centrifuge2 Remove Debris extract->centrifuge2 dry1 Dry Extract centrifuge2->dry1 resuspend Resuspend in Methanol dry1->resuspend centrifuge3 Remove Salts resuspend->centrifuge3 dry2 Dry Final Extract centrifuge3->dry2 reconstitute Reconstitute in Mobile Phase dry2->reconstitute hplc_inject HPLC Injection reconstitute->hplc_inject hplc_separation C18 Separation hplc_inject->hplc_separation uv_detection UV Detection (331 nm) hplc_separation->uv_detection peak_id Peak Identification uv_detection->peak_id quantification Quantification peak_id->quantification end Final Concentration quantification->end

Caption: Workflow for M2G extraction and HPLC-UV detection.

Potential Signaling Pathway Modulated by Mycosporine-like Amino Acids

Mycosporine-glycine, a compound structurally similar to M2G, has been shown to activate the TGF-β/Smad and WNT/β-catenin signaling pathways, which are involved in skin repair.[10] The following diagram illustrates a simplified representation of these pathways.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus M2G Mycosporine-2-Glycine (or related MAA) TGF_receptor TGF-β Receptor M2G->TGF_receptor activates WNT_receptor WNT Receptor M2G->WNT_receptor activates Smad Smad Complex TGF_receptor->Smad beta_catenin β-catenin WNT_receptor->beta_catenin Smad_n Smad Complex Smad->Smad_n translocates beta_catenin_n β-catenin beta_catenin->beta_catenin_n translocates Gene_expression Gene Expression (Skin Repair) Smad_n->Gene_expression beta_catenin_n->Gene_expression

Caption: Potential activation of skin repair pathways by M2G.

References

overcoming low solubility of Mycosporine 2 glycine in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the low solubility of Mycosporine-2-glycine (M2G) in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is Mycosporine-2-glycine (M2G) and why is its solubility in organic solvents a concern?

Mycosporine-2-glycine (M2G) is a mycosporine-like amino acid (MAA), a class of small, water-soluble secondary metabolites produced by organisms like cyanobacteria and marine algae that are exposed to high levels of sunlight.[][2][3] M2G is known for its potent UV-absorbing, antioxidant, and anti-inflammatory properties, making it a compound of interest for pharmaceuticals and cosmetics.[][4] The primary challenge is its chemical nature. M2G is a polar, zwitterionic molecule containing multiple hydrophilic groups (hydroxyl, carboxyl, and amino groups).[5][6] This structure makes it highly soluble in polar solvents like water but poorly soluble in many common organic solvents, which can limit its application in non-aqueous reaction systems, formulation studies, and certain analytical techniques.[7][8][9]

Q2: What causes the low solubility of M2G in organic solvents?

The low solubility of M2G in non-polar or weakly polar organic solvents is due to the principle of "like dissolves like".[7][8][10] M2G's structure leads to strong intermolecular forces, including hydrogen bonding and dipole-dipole interactions, with polar solvents.[6][9]

  • Zwitterionic Form: As an amino acid derivative, M2G exists as a zwitterion at neutral pH, with both a positive and a negative formal charge. This high degree of charge separation significantly increases its polarity.

  • Multiple Polar Functional Groups: The presence of hydroxyl (-OH) and carboxyl (-COOH) groups allows M2G to act as both a hydrogen bond donor and acceptor, leading to strong interactions with polar solvents like water.[6]

  • Energy Mismatch: Non-polar organic solvents (e.g., hexane, toluene) primarily interact via weak London dispersion forces. The energy gained from the weak interactions between M2G and a non-polar solvent is insufficient to overcome the strong hydrogen bonds holding the M2G molecules together in their solid state and the strong bonds between polar solvent molecules.[9]

Q3: In which solvents is Mycosporine-2-glycine (M2G) expected to be soluble or insoluble?

Solubility Data

Solvent ClassExample SolventsPredicted M2G SolubilityRationale
Polar Protic Water, Methanol, EthanolHigh Solvents can hydrogen bond effectively with M2G's hydroxyl, carboxyl, and amino groups.[6][12]
Polar Aprotic DMSO, DMFModerate to Low These solvents are polar but cannot donate hydrogen bonds. They can accept H-bonds, but solubility is less favorable than in protic solvents.[7]
Intermediate Polarity Acetone, Ethyl AcetateVery Low Limited polarity and hydrogen bonding capability make solvation of the highly polar M2G molecule unfavorable.[7]
Non-Polar Hexane, Toluene, DichloromethaneInsoluble Lack of polarity and inability to form hydrogen bonds prevent effective interaction with M2G.[7][9]

Troubleshooting Guide

Problem: My M2G powder is not dissolving in my chosen organic solvent.

If M2G fails to dissolve, it indicates a significant mismatch in polarity. Follow this workflow to address the issue.

G start M2G Fails to Dissolve q1 Is a small amount of water acceptable in your system? start->q1 a1_yes Use a Co-Solvent System (e.g., Methanol/DCM) q1->a1_yes Yes a1_no Can the pH of the system be modified? q1->a1_no No protocol1 See Protocol 1: Co-Solvent Method a1_yes->protocol1 a2_yes Adjust pH to suppress the zwitterionic form a1_no->a2_yes a2_no Is chemical modification of M2G an option? protocol2 See Protocol 2: pH Adjustment a2_yes->protocol2 a3_yes Derivatize M2G to increase lipophilicity (e.g., esterify) a2_no->a3_yes Yes a3_no Re-evaluate experiment. Requires a different (polar) solvent system. a2_no->a3_no No protocol3 See Protocol 3: Derivatization a3_yes->protocol3

Caption: Troubleshooting workflow for M2G solubility issues.

Structural Basis for M2G's Polarity

The zwitterionic nature of M2G at neutral pH is a primary driver of its high polarity and preference for polar solvents.

G cluster_M2G Mycosporine-2-glycine (M2G) Structure cluster_Solvent Solvent Interaction M2G Zwitterionic Core (at neutral pH) - Highly Polar - - Strong H-Bonding - NH3 Positively Charged Amine Group (-NH3+) M2G->NH3 contributes to COO Negatively Charged Carboxylate Group (-COO-) M2G->COO contributes to OH Multiple Hydroxyl Groups (-OH) M2G->OH contributes to Polar Polar Solvents (e.g., Water) - Favorable Interaction - - HIGH SOLUBILITY - M2G->Polar interacts strongly with NonPolar Non-Polar Solvents (e.g., Hexane) - Unfavorable Interaction - - LOW SOLUBILITY - M2G->NonPolar interacts weakly with

Caption: M2G's functional groups and their impact on solubility.

Experimental Protocols

Protocol 1: Improving Solubility with a Co-Solvent System

This method is ideal when small amounts of a polar solvent are tolerable in your final system. The goal is to first dissolve M2G in a minimal amount of a strong polar solvent and then dilute this solution with the desired, less polar organic solvent.

Methodology:

  • Initial Dissolution: Weigh the required amount of M2G into a clean vial. Add a minimal volume of a highly polar solvent in which M2G is readily soluble (e.g., methanol or water). Use just enough solvent to fully dissolve the M2G.

  • Sonication: Place the vial in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.

  • Titration/Dilution: While stirring, slowly add the desired, less polar organic solvent (e.g., dichloromethane) to the M2G solution.

  • Observation: Monitor the solution for any signs of precipitation. If the solution remains clear, the M2G is soluble in the co-solvent mixture.

  • Optimization: If precipitation occurs, the ratio of polar to non-polar solvent is too low. The experiment should be repeated with a slightly higher initial volume of the polar solvent.

Protocol 2: Improving Solubility via pH Adjustment

This protocol aims to increase solubility in certain organic solvents by neutralizing the zwitterionic charges on the M2G molecule. Acidification will protonate the carboxylate group, while basification will deprotonate the ammonium group. This reduces the molecule's overall polarity. This is most effective for increasing solubility in moderately polar solvents like ethyl acetate or butanol.

Methodology:

  • Solvent Selection: Choose an organic solvent that is immiscible with water (e.g., ethyl acetate).

  • Aqueous Dissolution: Dissolve the M2G sample in a small amount of deionized water.

  • pH Adjustment (Acidification Example):

    • Slowly add a dilute acid (e.g., 0.1 M HCl) to the aqueous M2G solution while monitoring the pH. Adjust to a pH of ~2-3. This protonates the carboxylate group (-COO⁻ to -COOH), neutralizing the negative charge.

  • Liquid-Liquid Extraction:

    • Transfer the acidified aqueous solution to a separatory funnel.

    • Add a volume of the chosen organic solvent (e.g., ethyl acetate).

    • Shake the funnel vigorously, venting frequently. Allow the layers to separate.

    • The less polar, protonated M2G will partition into the organic layer.

  • Isolation: Collect the organic layer. The solvent can then be removed under reduced pressure to yield the protonated M2G, which may show improved solubility in moderately polar organic solvents.

Protocol 3: Chemical Derivatization to Increase Lipophilicity (Esterification)

This method permanently modifies the M2G molecule to make it significantly less polar, allowing for excellent solubility in a wide range of organic solvents. A common approach is to convert the polar carboxylic acid group into a less polar ester. The following is a general workflow for a Fischer esterification.

G start M2G in Alcohol Solvent (e.g., Methanol or Ethanol) step1 Add Acid Catalyst (e.g., conc. H2SO4) start->step1 step2 Heat Reaction Mixture (Reflux) step1->step2 step3 Reaction Monitoring (e.g., by TLC or LC-MS) step2->step3 step4 Workup: Neutralize, Extract with Organic Solvent step3->step4 end Isolate Esterified M2G (Now soluble in organic solvents) step4->end

References

Technical Support Center: Mycosporine-like Amino Acid (MAA) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Mycosporine-like Amino Acids (MAAs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the chromatographic separation of MAAs, with a specific focus on preventing the co-elution of Mycosporine-2-glycine (M2G) with other MAAs.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing co-elution of Mycosporine-2-glycine (M2G) with other polar MAAs like shinorine and palythine-serine. What are the initial steps to troubleshoot this issue?

A1: Co-elution of polar MAAs is a common challenge due to their similar chemical structures. Here are the primary troubleshooting steps:

  • Mobile Phase pH Adjustment: The ionization state of MAAs significantly influences their retention in reversed-phase chromatography. A slight adjustment of the mobile phase pH can alter the elution profile. For ionizable compounds like MAAs, it is recommended to work at a pH that is at least one unit away from their pKa values to ensure a single ionization state.[1][2] Experiment with small, incremental changes in the pH of your aqueous mobile phase.

  • Gradient Optimization: If you are using an isocratic elution, switching to a shallow gradient of the organic modifier (e.g., methanol or acetonitrile) can significantly improve the resolution between closely eluting peaks.

  • Stationary Phase Chemistry: If optimizing the mobile phase is insufficient, consider switching the stationary phase. C18 columns are widely used, but a C8 column, which is less hydrophobic, may provide a different selectivity for polar analytes.[3] For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to reversed-phase chromatography.[4][5][6]

Q2: Can I improve the separation of M2G by modifying the mobile phase composition without changing the column?

A2: Yes, modifying the mobile phase is a powerful tool to enhance separation.[7]

  • Choice of Acid Modifier: The type and concentration of the acid modifier can impact selectivity. Commonly used modifiers include acetic acid, formic acid, and trifluoroacetic acid (TFA). A method using a C18 column with a mobile phase containing trifluoroacetic acid and ammonium has been shown to resolve highly polar MAAs like shinorine, mycosporine-2-glycine, and palythine-serine.[8]

  • Buffer Concentration: In HILIC, the buffer concentration in the mobile phase is a critical factor. For instance, at a buffer concentration of 20 mM ammonium acetate, co-elution of porphyra-334 and shinorine was observed, which was resolved by reducing the concentration to 5 mM.[5]

  • Organic Modifier: While methanol and acetonitrile are the most common organic modifiers, their selectivities differ. If you are using one, trying the other may resolve co-eluting peaks.

Q3: When should I consider switching to a HILIC column for MAA analysis?

A3: A HILIC column should be considered when you are working with very polar MAAs that show little to no retention on traditional C18 or C8 reversed-phase columns, even with highly aqueous mobile phases. HILIC is particularly well-suited for separating zwitterionic and highly polar compounds.[5][9] A zwitterionic HILIC column has been successfully used to separate a mixture of 14 MAAs.[4]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Separation of M2G, Shinorine, and Porphyra-334

This protocol is based on a method for the isolation and characterization of MAAs from cyanobacteria.[10]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).

  • Column: Triart C18 (3 µm; 33 × 2.1 mm).[10]

  • Mobile Phase:

    • A: Water

    • B: Methanol

  • Gradient: 10% B to 70% B in 3 minutes, then to 100% B in 4 minutes.[10]

  • Flow Rate: 0.3 mL/min.[10]

  • Column Temperature: 35 °C.[10]

  • Injection Volume: 2 µL.[10]

  • Detection: 330 nm.

Protocol 2: HILIC Method for the Separation of a Broad Range of MAAs

This protocol is adapted from a study on the untargeted analysis of mycosporines and MAAs.[4]

  • Instrumentation: HPLC or UHPLC system coupled with a mass spectrometer (e.g., Orbitrap) for identification.

  • Column: SeQuant® ZIC-cHILIC (150 × 2.1 mm, 3 µm, 100 Å).[4]

  • Mobile Phase:

    • A: 5mM ammonium acetate in water, pH 6.7.[4]

    • B: Acetonitrile.[4]

  • Gradient: 90% B for 2 minutes, then from 90% to 60% B in 11 minutes, then to 40% B in 2 minutes, hold at 40% B for 2 minutes, then return to 90% B in 2 minutes and re-equilibrate for 5 minutes.[4]

  • Flow Rate: Not specified, a typical flow rate for a 2.1 mm ID column is 0.2-0.4 mL/min.

  • Injection Volume: 20 µL.[4]

Quantitative Data Summary

The following tables summarize retention times for key MAAs under different chromatographic conditions, providing a baseline for method development and troubleshooting.

Table 1: Reversed-Phase HPLC Retention Times

MAAStationary PhaseMobile PhaseFlow RateRetention Time (min)Reference
Mycosporine-2-glycineSupelcosil SPLC-8 (C8)0.1% acetic acid in water (isocratic)2 mL/min~8[11]
Porphyra-334Supelcosil SPLC-8 (C8)0.1% acetic acid in water (isocratic)2 mL/min~12[11]
ShinorineSynergi 4u Polar-RP0.25% (v/v) formic acid in water/methanol (gradient)0.65 mL/min6.6[12]
Porphyra-334Synergi 4u Polar-RP0.25% (v/v) formic acid in water/methanol (gradient)0.65 mL/min12.4[12]
Mycosporine-glycineSynergi 4u Polar-RP0.25% (v/v) formic acid in water/methanol (gradient)0.65 mL/min16.1[12]

Table 2: HILIC Retention Times

MAAStationary PhaseMobile PhaseFlow RateRetention Time (min)Reference
Porphyra-334HILIC Poroshell 120Acetonitrile/water with 5 mM ammonium acetate (gradient)0.3 mL/min8.9[5]
ShinorineHILIC Poroshell 120Acetonitrile/water with 5 mM ammonium acetate (gradient)0.3 mL/min11.9[5]
PalythineHILIC Poroshell 120Acetonitrile/water with 5 mM ammonium acetate (gradient)0.3 mL/min15.9[5]

Visual Guides

Chromatographic Troubleshooting Workflow

This diagram outlines a logical workflow for troubleshooting co-elution issues during MAA analysis.

G start Co-elution of M2G Observed ph_adjust Adjust Mobile Phase pH start->ph_adjust gradient_opt Optimize Gradient Profile ph_adjust->gradient_opt No/Minor Improvement resolution_ok Resolution Achieved ph_adjust->resolution_ok Successful mobile_phase_mod Modify Mobile Phase Composition (e.g., change acid modifier) gradient_opt->mobile_phase_mod No/Minor Improvement gradient_opt->resolution_ok Successful column_chem Change Stationary Phase (e.g., C18 to C8 or HILIC) mobile_phase_mod->column_chem No/Minor Improvement mobile_phase_mod->resolution_ok Successful column_chem->resolution_ok Successful

Caption: Troubleshooting workflow for co-elution of Mycosporine-2-glycine.

MAA Biosynthesis Pathway Overview

This diagram provides a simplified overview of the biosynthetic pathway leading to common MAAs, including Mycosporine-2-glycine.

G S7P Sedoheptulose-7-Phosphate DDG 4-Deoxygadusol S7P->DDG mysA, mysB MG Mycosporine-glycine DDG->MG mysC M2G Mycosporine-2-glycine MG->M2G mysD/mysE (+ Glycine) Shinorine Shinorine MG->Shinorine mysD/mysE (+ Serine) Porphyra Porphyra-334 MG->Porphyra mysD/mysE (+ Threonine)

Caption: Simplified biosynthetic pathway of major Mycosporine-like Amino Acids.

References

Technical Support Center: Enhancing the Photostability of Mycosporine 2-Glycine (M2G) in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mycosporine 2-glycine (M2G). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the photostability of M2G in various formulations. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is Mycosporine 2-glycine (M2G) and why is its photostability important?

Mycosporine 2-glycine (M2G) is a mycosporine-like amino acid (MAA), a class of natural, water-soluble compounds that absorb ultraviolet (UV) radiation.[1][2][3][4] M2G is of particular interest for cosmetic and pharmaceutical applications due to its strong absorption in the UVB range (maximum absorption at approximately 310 nm).[2][5] Its photostability, or ability to resist degradation upon exposure to light, is crucial for its efficacy as a UV filter in sunscreen and other skincare formulations.[3][6][7] A photostable ingredient ensures consistent and reliable protection against harmful UV radiation.

Q2: Is Mycosporine 2-glycine (M2G) inherently photostable?

Mycosporine 2-glycine (M2G) is considered to be relatively photostable, especially under anaerobic (oxygen-free) conditions.[8] The primary mechanism of its photoprotection involves absorbing UV radiation and dissipating the energy as heat without generating harmful reactive oxygen species (ROS).[3][9] However, its stability can be compromised in the presence of photosensitizers, which are molecules that can absorb light and transfer the energy to other molecules, leading to their degradation.[1][8][10]

Q3: What are the main factors that can cause Mycosporine 2-glycine (M2G) to degrade in a formulation?

Several factors can contribute to the photodegradation of M2G in a formulation:

  • Photosensitizers: Ingredients such as riboflavin can absorb light energy and induce the degradation of M2G.[1][10]

  • Reactive Oxygen Species (ROS): The presence of ROS, generated by other ingredients in the formulation upon UV exposure, can lead to the oxidative degradation of M2G.

  • pH of the Formulation: The stability of MAAs can be influenced by the pH of the medium.[11]

  • Formulation Matrix: The type of emulsion (e.g., oil-in-water or water-in-oil) and the presence of other excipients can impact the distribution and stability of M2G.

Q4: How can I enhance the photostability of Mycosporine 2-glycine (M2G) in my formulations?

Several strategies can be employed to improve the photostability of M2G:

  • Incorporate Antioxidants: The addition of antioxidants can help quench ROS and protect M2G from oxidative degradation.[6][12] Mycosporine-2-glycine itself has demonstrated antioxidant properties, which can contribute to its photoprotective effects.[6][12][13]

  • Use Quenchers: Triplet state quenchers can be included to deactivate the excited state of photosensitizers, preventing them from degrading M2G.

  • Encapsulation: Encapsulating M2G in systems like liposomes or nanoparticles can provide a physical barrier against pro-degradant agents in the formulation.

  • Optimize Formulation pH: Maintaining an optimal pH can enhance the stability of M2G.

  • Careful Selection of Co-ingredients: Avoid using ingredients that are known photosensitizers or that generate high levels of ROS upon UV exposure.

Troubleshooting Guide

Issue Probable Cause(s) Recommended Solution(s)
Rapid degradation of M2G observed during photostability testing. Presence of photosensitizers in the formulation.High levels of reactive oxygen species (ROS) generation.Suboptimal pH of the formulation.Identify and replace potential photosensitizers.Incorporate potent antioxidants (e.g., Vitamin C, Vitamin E, Ferulic acid).Adjust the pH of the formulation to a range where M2G is more stable.
Inconsistent photostability results between batches. Variability in the quality of raw materials.Inconsistent manufacturing process (e.g., mixing time, temperature).Implement stringent quality control for all raw materials.Standardize the manufacturing protocol to ensure batch-to-batch consistency.
Discoloration of the formulation after UV exposure. Degradation of M2G or other ingredients leading to colored byproducts.Interaction between M2G and other formulation components.Analyze the formulation to identify the source of discoloration.Consider using a chelating agent to bind metal ions that may catalyze degradation.Evaluate the compatibility of M2G with all other ingredients.
Phase separation or changes in viscosity after photostability testing. M2G degradation products may be affecting the emulsion stability.The formulation chassis is not robust enough to withstand UV exposure.Investigate the impact of M2G degradation on the physical properties of the formulation.Optimize the emulsifier system and rheology modifiers to improve formulation stability.

Quantitative Data on M2G Photostability

The following tables summarize key quantitative data related to the photostability of M2G and other relevant MAAs.

Table 1: Antioxidant Activity of Mycosporine-2-glycine (M2G)

AssayIC50 Value (M2G)IC50 Value (Reference)Reference
DPPH radical scavenging22 µMAscorbic acid: 2.8 µM[13]
ABTS radical scavenging40 µMTrolox: 10 µM[13]

Table 2: Photodegradation Rate Constants of various MAAs in the presence of a Photosensitizer (Riboflavin)

Mycosporine-like Amino AcidPhotodegradation Rate Constant (x 10⁻³ m² kJ⁻¹)
Palythine3.17
Shinorine7.39
Porphyra-3344.98

Data from Whitehead & Hedges (2005) showing the impact of a photosensitizer on MAA degradation. While specific data for M2G was not provided in this study, it highlights the susceptibility of the MAA class to photosensitized degradation.

Experimental Protocols

Protocol 1: Evaluation of Mycosporine 2-glycine (M2G) Photostability in a Cream Formulation

Objective: To assess the photodegradation of M2G in an oil-in-water (O/W) cream formulation under controlled UV irradiation.

Materials:

  • M2G

  • Cream base (e.g., a standard O/W emulsion)

  • Phosphate-buffered saline (PBS)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (for mobile phase)

  • Solar simulator with a controlled temperature chamber

  • Quartz plates

  • HPLC system with a UV detector

  • Analytical balance, vortex mixer, centrifuge

Methodology:

  • Sample Preparation:

    • Prepare a cream formulation containing a known concentration of M2G (e.g., 1% w/w).

    • Prepare a control cream without M2G.

    • Accurately weigh and apply a thin, uniform layer of the cream (e.g., 2 mg/cm²) onto quartz plates.

    • Prepare triplicate samples for each time point and for dark controls.

  • Irradiation:

    • Place the plates in a solar simulator.

    • Irradiate the samples with a defined dose of UV radiation (e.g., according to ICH Q1B guidelines).

    • Wrap the dark control samples in aluminum foil and place them in the same chamber to account for any thermal degradation.

  • Extraction of M2G:

    • At predetermined time points (e.g., 0, 2, 4, 6, 8 hours), remove the plates from the simulator.

    • Wash the cream from the plate into a known volume of PBS.

    • Extract M2G from the aqueous suspension using an appropriate solvent (e.g., methanol).

    • Vortex and centrifuge the samples to separate the phases.

  • HPLC Analysis:

    • Analyze the supernatant containing the extracted M2G by reverse-phase HPLC.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 310 nm.

    • Quantify the M2G concentration by comparing the peak area to a standard curve of known M2G concentrations.

  • Data Analysis:

    • Calculate the percentage of M2G remaining at each time point relative to the initial concentration (t=0).

    • Plot the percentage of M2G remaining versus the irradiation time to determine the degradation kinetics.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for M2G Quantification

Objective: To provide a reliable HPLC method for the separation and quantification of M2G in formulation extracts.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a diode-array detector (DAD) or UV detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient to 90% B

    • 15-18 min: 90% B

    • 18-20 min: Linear gradient to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: 310 nm.

Standard Curve Preparation:

  • Prepare a stock solution of M2G of known concentration in the mobile phase.

  • Prepare a series of dilutions from the stock solution to create at least five calibration standards.

  • Inject each standard in triplicate and plot the peak area versus concentration to generate a standard curve. The R² value should be >0.99.

Visualizations

M2G_Biosynthesis Shikimate Shikimate Pathway 4_DG 4-Deoxygadusol (4-DG) Shikimate->4_DG Pentose Pentose Phosphate Pathway Pentose->4_DG M2G Mycosporine 2-glycine (M2G) 4_DG->M2G + Glycine Other_MAAs Other MAAs M2G->Other_MAAs + Amino Acid Glycine Glycine Photostability_Workflow start Start: M2G Formulation prep Prepare Samples (on quartz plates) start->prep dark_control Dark Control (wrapped in foil) prep->dark_control irradiate Irradiate with Solar Simulator prep->irradiate extract Extract M2G at Time Points dark_control->extract irradiate->extract hplc Analyze by HPLC extract->hplc data Calculate % M2G Remaining hplc->data end End: Assess Photostability data->end Troubleshooting_M2G issue Issue: M2G Degradation cause1 Photosensitizer Present? issue->cause1 solution1 Replace Ingredient cause1->solution1 Yes cause2 High ROS Levels? cause1->cause2 No end Problem Solved solution1->end solution2 Add Antioxidant cause2->solution2 Yes cause3 Suboptimal pH? cause2->cause3 No solution2->end solution3 Adjust pH cause3->solution3 Yes cause3->end No solution3->end

References

Technical Support Center: Enzymatic Synthesis of Mycosporine-2-Glycine (M2G)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic synthesis of Mycosporine-2-glycine (M2G). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the chemoenzymatic production of M2G.

Frequently Asked Questions (FAQs)

Q1: What is the enzymatic pathway for the synthesis of Mycosporine-2-glycine (M2G)?

A1: The biosynthesis of M2G is a multi-step enzymatic process. It begins with an intermediate from the pentose phosphate pathway, sedoheptulose-7-phosphate (S7P).[1] S7P is converted to 4-deoxygadusol (4-DG) by the sequential action of two enzymes: a demethyl-4-deoxygadusol synthase (DDGS), encoded by the mysA gene, and an O-methyltransferase (O-MT), encoded by the mysB gene.[1] Subsequently, an ATP-grasp enzyme, encoded by mysC, facilitates the attachment of a glycine molecule to the C3 position of 4-DG, forming the intermediate mycosporine-glycine (MG).[1][2] The final step involves the ligation of a second glycine molecule to the C1 position of MG, a reaction catalyzed by a D-Ala-D-Ala ligase homolog, encoded by the mysD gene, to yield Mycosporine-2-glycine (M2G).[1]

Q2: Which enzymes are essential for the in vitro synthesis of M2G from mycosporine-glycine (MG)?

A2: For the in vitro synthesis of M2G starting from the precursor mycosporine-glycine (MG), the key enzyme required is the D-Ala-D-Ala ligase homolog, MysD. This enzyme catalyzes the ATP-dependent ligation of a glycine molecule to the C1 position of MG.

Q3: I am observing the formation of byproducts like shinorine and porphyra-334 in my reaction. Why is this happening?

A3: The formation of shinorine (MG-serine) and porphyra-334 (MG-threonine) is a common issue and is primarily due to the substrate promiscuity of the MysD enzyme.[1] MysD enzymes from different organisms exhibit varying degrees of specificity for the amino acid they ligate to mycosporine-glycine.[1] If your reaction mixture contains other amino acids (e.g., serine, threonine) as contaminants, or if the specific MysD variant you are using has a broad substrate range, it can catalyze the formation of these other mycosporine-like amino acids (MAAs).

Q4: What are the typical methods for purifying enzymatically synthesized M2G?

A4: Purification of M2G from the reaction mixture can be achieved using chromatographic techniques. A common approach involves a multi-step process using low-pressure liquid chromatography. This can include an initial separation on a reversed-phase column followed by further purification steps to remove unreacted substrates, enzymes, and any byproducts. Analytical and preparative High-Performance Liquid Chromatography (HPLC) with a C18 or C8 column is also a widely used method for obtaining high-purity M2G.

Q5: How can I accurately quantify the concentration of M2G in my samples?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the standard method for quantifying M2G. The sample is typically analyzed on a C18 or C8 reversed-phase column with a mobile phase containing a dilute acid (e.g., acetic acid or trifluoroacetic acid). M2G has a characteristic UV absorption maximum around 310 nm, which is used for its detection and quantification. A calibration curve using a purified M2G standard of known concentration is necessary for accurate quantification.

Troubleshooting Guides

Problem 1: Low or No Yield of Mycosporine-2-Glycine (M2G)
Possible Causes Troubleshooting Steps
Inactive or Insufficient Enzyme (MysD) Verify Enzyme Activity: Perform a separate activity assay for your purified MysD enzyme using a known substrate and conditions to confirm its catalytic activity. Check Enzyme Concentration: Ensure you are using an adequate concentration of the enzyme in your reaction. Typical concentrations can range from 0.25 to 0.5 µM.[2] Assess Enzyme Purity: Run an SDS-PAGE gel to check the purity and integrity of your enzyme preparation. Degradation or contamination can lead to low activity.
Suboptimal Reaction Conditions Optimize pH: The optimal pH for MysD activity can vary depending on the source organism. A good starting point is a pH of around 8.5.[2] Perform small-scale reactions across a pH range (e.g., 7.5 to 9.5) to determine the optimal pH for your specific enzyme. Optimize Temperature: The optimal temperature for MysD is typically around 37°C.[2] Test a range of temperatures (e.g., 25°C to 45°C) to find the best condition for your reaction. Check Cofactor Concentrations: The MysD reaction is ATP-dependent and requires Mg²⁺ as a cofactor. Ensure that ATP and Mg²⁺ are present in sufficient concentrations (e.g., 1 mM ATP and 10 mM Mg²⁺).[2]
Issues with Substrates (Mycosporine-Glycine and Glycine) Verify Substrate Purity and Concentration: Ensure that your mycosporine-glycine (MG) and glycine substrates are of high purity and are used at the correct concentrations. Contaminants in the substrate preparations can inhibit the enzyme. Substrate Degradation: Mycosporine-like amino acids can be sensitive to light and temperature. Store substrates properly and prepare fresh solutions for your reactions.
Presence of Inhibitors Check Buffers and Reagents: Ensure all buffers and reagents are free from contaminants that could inhibit enzyme activity. Use high-purity water and reagents for all preparations. Glassware and Plasticware: Thoroughly clean all reaction vessels to remove any residual detergents or other potential inhibitors.
Problem 2: High Levels of Byproduct Formation (Shinorine, Porphyra-334)
Possible Causes Troubleshooting Steps
Substrate Promiscuity of MysD Use a Highly Specific MysD Variant: If possible, source or engineer a MysD enzyme with higher specificity for glycine. MysD enzymes from different organisms have different substrate preferences.[1] For example, MysD from Euhalothece sp. has shown high specificity towards glycine.[3] Control Amino Acid Concentrations: Ensure that your reaction mixture is free from contaminating amino acids like serine and threonine. Use highly purified mycosporine-glycine and glycine. If you are expressing the enzymes in a host organism, consider using a minimal medium to control the availability of other amino acids.
Reaction Conditions Favoring Byproduct Formation Optimize Reaction Time: Shorter reaction times may favor the formation of the desired product if the kinetics of byproduct formation are slower. Monitor the reaction over time to determine the optimal endpoint. Substrate Feeding Strategy: Consider a fed-batch approach where glycine is added incrementally to maintain a high ratio of glycine to other potential amino acid substrates.

Data Presentation

Table 1: Typical Reaction Conditions for the In Vitro Synthesis of Mycosporine-like Amino Acids using MysD

ParameterRecommended RangeNotes
Enzyme (MysD) Concentration 0.25 - 0.5 µMHigher concentrations may increase the reaction rate but can also lead to aggregation.
Mycosporine-Glycine (MG) Conc. 50 µMHigher concentrations may lead to substrate inhibition, depending on the enzyme source.
Glycine Concentration 1 - 5 mMA high molar excess of glycine is typically used to drive the reaction towards M2G formation.
ATP Concentration 1 mMEssential for the ligase activity of MysD.
Mg²⁺ Concentration 10 mMRequired cofactor for MysD.
pH 8.0 - 9.0The optimal pH is around 8.5 for MysD from Nostoc linckia.[2]
Temperature 30 - 40 °CThe optimal temperature is around 37°C for MysD from Nostoc linckia.[2]
Incubation Time 2 - 4 hoursMonitor reaction progress by HPLC to determine the optimal time.

Table 2: Substrate Specificity of MysD from Nostoc linckia

Amino Acid SubstrateRelative Activity (%)*
L-Threonine100
L-Serine~12.7
L-Cysteine~0.9
L-Alanine~0.4
L-Arginine~0.06
L-Glycine ~0.06

*Relative activity is normalized to the consumption of mycosporine-glycine with L-threonine as the substrate. Data adapted from Chen et al., 2021.[2]

Experimental Protocols

Protocol 1: Expression and Purification of His-tagged MysD Enzyme
  • Transformation: Transform E. coli BL21(DE3) cells with a plasmid containing the His-tagged mysD gene.

  • Culture Growth: Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole). Lyse the cells by sonication on ice.

  • Purification: Centrifuge the lysate to pellet cell debris. Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Washing: Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged MysD enzyme with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Buffer Exchange: Exchange the buffer of the purified enzyme to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.

  • Purity Check and Quantification: Verify the purity of the enzyme by SDS-PAGE and determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm.

Protocol 2: In Vitro Enzymatic Synthesis of Mycosporine-2-Glycine (M2G)
  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Mycosporine-glycine (MG) to a final concentration of 50 µM.

    • Glycine to a final concentration of 5 mM.

    • ATP to a final concentration of 1 mM.

    • MgCl₂ to a final concentration of 10 mM.

    • Purified MysD enzyme to a final concentration of 0.5 µM.

    • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5) to the final volume.

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.

  • Reaction Quenching: Stop the reaction by adding an equal volume of a quenching solution, such as 10% trichloroacetic acid (TCA) or by heat inactivation at 95°C for 5 minutes.

  • Sample Preparation for Analysis: Centrifuge the quenched reaction mixture to pellet the precipitated enzyme. The supernatant containing the M2G can be directly analyzed by HPLC.

Protocol 3: HPLC Analysis of Mycosporine-2-Glycine (M2G)
  • HPLC System: An HPLC system equipped with a UV-Vis detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient elution using a mobile phase such as 0.1% acetic acid in water or a mixture of methanol and water with 0.1% trifluoroacetic acid.

  • Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

  • Detection: Monitor the absorbance at 310 nm.

  • Quantification: Create a standard curve using purified M2G of known concentrations to quantify the amount of M2G in the reaction samples.

Visualizations

Enzymatic_Synthesis_of_M2G S7P Sedoheptulose-7-Phosphate 4_DG 4-Deoxygadusol S7P->4_DG MysA (DDGS) & MysB (O-MT) MG Mycosporine-Glycine 4_DG->MG MysC (ATP-grasp) + Glycine M2G Mycosporine-2-Glycine MG->M2G MysD (D-Ala-D-Ala ligase) + Glycine, ATP, Mg²⁺

Caption: Enzymatic synthesis pathway of Mycosporine-2-Glycine (M2G).

Troubleshooting_Workflow cluster_solutions1 Solutions for Low Yield cluster_solutions2 Solutions for Byproducts Start Low M2G Yield CheckEnzyme 1. Check Enzyme Activity & Purity Start->CheckEnzyme CheckConditions 2. Verify Reaction Conditions (pH, Temp, Cofactors) CheckEnzyme->CheckConditions Enzyme OK Sol_Enzyme • Re-purify enzyme • Increase enzyme concentration CheckEnzyme->Sol_Enzyme CheckSubstrates 3. Analyze Substrate Quality CheckConditions->CheckSubstrates Conditions OK Sol_Conditions • Optimize pH and temperature • Check ATP/Mg²⁺ levels CheckConditions->Sol_Conditions Byproducts High Byproduct Formation CheckSubstrates->Byproducts Substrates OK Sol_Substrates • Use fresh, high-purity substrates CheckSubstrates->Sol_Substrates AnalyzeSpecificity 1. Assess MysD Specificity Byproducts->AnalyzeSpecificity OptimizeRatio 2. Optimize Substrate Ratio AnalyzeSpecificity->OptimizeRatio Specificity Confirmed Sol_Specificity • Use glycine-specific MysD • Purify reaction components AnalyzeSpecificity->Sol_Specificity Sol_Ratio • Increase glycine concentration • Fed-batch glycine addition OptimizeRatio->Sol_Ratio

Caption: Troubleshooting workflow for M2G enzymatic synthesis.

References

Validation & Comparative

Navigating the Analytical Landscape: A Comparative Guide to LC-MS/MS Method Validation for Mycosporine-2-Glycine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the analysis of Mycosporine-like Amino Acids (MAAs), the robust validation of analytical methods is paramount. This guide provides a comprehensive comparison of validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of Mycosporine-2-Glycine (M2G), a key photoprotective compound. We delve into the critical performance characteristics and detailed experimental protocols to aid in the selection and implementation of the most suitable analytical strategy.

Mycosporine-like amino acids are a class of water-soluble, UV-absorbing compounds with significant potential in the pharmaceutical and cosmetic industries for their photoprotective and antioxidant properties.[1][2][3] Accurate and precise quantification of these compounds, such as Mycosporine-2-Glycine (M2G), is crucial for research and product development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique due to its high sensitivity and selectivity.[1]

This guide focuses on the validation parameters of LC-MS/MS methods, offering a comparative overview of published data to assist in establishing reliable analytical workflows.

Comparative Analysis of Validated LC-MS/MS Methods

The validation of an analytical method ensures its suitability for the intended purpose. Key parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. While specific validated methods for Mycosporine-2-Glycine are not abundantly detailed in publicly available literature, data from closely related MAAs, such as shinorine and porphyra-334, and methods for the broader class of MAAs provide valuable benchmarks.

A significant contribution in this area comes from Geraldes et al. (2020), who developed and validated a rapid LC-MS/MS method for the quantification of several MAAs from cyanobacteria.[2][4][5] Another pertinent study by Hartmann et al. (2015) presents a fully validated Hydrophilic Interaction Liquid Chromatography (HILIC)-LC-MS method for MAA analysis.[6]

The following table summarizes the performance characteristics of these methods, offering a direct comparison for researchers.

Validation ParameterGeraldes et al. (2020) - LC-MS/MS (for Shinorine & Porphyra-334)Hartmann et al. (2015) - HILIC-LC-MS (for Shinorine & Porphyra-334)
Linearity (R²) ≥ 0.99≥ 0.9991
Limit of Detection (LOD) Shinorine: 0.001 µg/mg, Porphyra-334: 0.002 µg/mg0.16 - 0.43 µg/mL
Limit of Quantification (LOQ) Shinorine: 0.1 µg/mg, Porphyra-334: 0.2 µg/mg[2]0.48 - 1.31 µg/mL
Accuracy (Recovery) Not explicitly stated in the abstract89.8% to 104.1%
Precision (RSD) Not explicitly stated in the abstractIntra-day: < 5.6%, Inter-day: ≤ 6.6%

Note: The data from Geraldes et al. (2020) is for shinorine and porphyra-334, which are structurally similar to M2G and serve as excellent proxies for expected method performance. The HILIC method by Hartmann et al. (2015), while not a tandem MS method, provides a valuable alternative chromatographic approach.

Experimental Protocols: A Closer Look

Detailed methodologies are crucial for replicating and adapting these methods. Below are the key experimental protocols from the compared studies.

Sample Preparation

A rapid and efficient extraction procedure is critical for accurate quantification. The method developed by Geraldes et al. (2020) utilizes a simple aqueous extraction:[2]

  • Extraction Solvent: Water and volatile additives.

  • Procedure: A straightforward extraction process without the need for extensive cleanup operations.[2]

Liquid Chromatography

The choice of chromatographic separation is vital, especially for resolving structurally similar MAAs.

  • Geraldes et al. (2020) - Reversed-Phase LC:

    • Column: Synergi Hydro-RP 80A (4 μm, 150 × 2.0 mm).[2]

    • Mobile Phase A: 0.1% formic acid and 2 mM ammonium formate in water.[2]

    • Mobile Phase B: Acetonitrile:water (8:2) with 0.1% formic acid.[2]

    • Flow Rate: 0.4 mL/min.[2]

    • Column Temperature: 30 °C.[2]

  • Hartmann et al. (2015) - HILIC:

    • This method provides an alternative to reversed-phase chromatography, which can be advantageous for highly polar compounds like MAAs.[6]

Mass Spectrometry

Tandem mass spectrometry provides the necessary selectivity and sensitivity for quantification in complex matrices.

  • Geraldes et al. (2020) - LC-MS/MS:

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.[2]

    • Scan Type: Multiple Reaction Monitoring (MRM) for specific quantification of target MAAs.[1]

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the experimental workflow for LC-MS/MS quantification of Mycosporine-2-Glycine.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Algae, Cyanobacteria) Extraction Aqueous Extraction Sample->Extraction Filtration Filtration Extraction->Filtration LC Liquid Chromatography (Reversed-Phase or HILIC) Filtration->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Quantification Quantification (Calibration Curve) MS->Quantification Validation Method Validation (Linearity, LOD, LOQ, etc.) Quantification->Validation

Caption: Experimental workflow for M2G quantification.

validation_pathway Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Validated Validated Method Specificity->Validated LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ LOD->Validated LOQ->Validated Accuracy->Validated Precision->Validated Robustness->Validated

Caption: Key parameters in method validation.

Conclusion

The validation of LC-MS/MS methods for the quantification of Mycosporine-2-Glycine is a critical step in harnessing the potential of this and other Mycosporine-like Amino Acids. While direct, comprehensive validation data for M2G is emerging, the detailed protocols and performance characteristics of methods for structurally similar MAAs provide a solid foundation for researchers. The work of Geraldes et al. (2020) and Hartmann et al. (2015) offer excellent starting points for developing and validating robust and reliable analytical methods. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can confidently advance their studies on these promising natural products.

References

comparative analysis of UV absorption between Mycosporine 2 glycine and shinorine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of UV Absorption Between Mycosporine-2-glycine and Shinorine: A Guide for Researchers

In the quest for novel photoprotective agents, mycosporine-like amino acids (MAAs) have emerged as promising natural compounds with significant UV-absorbing capabilities. This guide provides a detailed comparative analysis of the UV absorption properties of two prominent MAAs: Mycosporine-2-glycine (M2G) and Shinorine. This document is intended for researchers, scientists, and drug development professionals interested in the potential application of these molecules as natural sunscreens and antioxidants.

Quantitative UV Absorption Data

The efficacy of a UV-absorbing compound is primarily determined by its maximum absorption wavelength (λmax) and its molar extinction coefficient (ε), which indicates how strongly a chemical species absorbs light at a given wavelength. Below is a summary of these key quantitative parameters for Mycosporine-2-glycine and Shinorine.

ParameterMycosporine-2-glycine (M2G)Shinorine
Maximum Absorption Wavelength (λmax) 331 nm334 nm
Molar Extinction Coefficient (ε) ~28,100 M⁻¹ cm⁻¹[1]~44,668 M⁻¹ cm⁻¹

Experimental Protocols

The following protocols outline the general procedures for the extraction, purification, and spectrophotometric analysis of Mycosporine-2-glycine and Shinorine from biological sources, such as cyanobacteria and algae.

Extraction of Mycosporine-like Amino Acids

Objective: To extract crude MAAs from cellular biomass.

Materials:

  • Lyophilized or fresh biomass (e.g., cyanobacteria, red algae)

  • Methanol or 20% aqueous methanol

  • Centrifuge and centrifuge tubes

  • Sonicator

  • Rotary evaporator

Procedure:

  • Homogenize the biomass in a suitable volume of the extraction solvent (e.g., 1 gram of dry weight per 10 mL of solvent).

  • Disrupt the cells using sonication on ice to prevent degradation of the compounds.

  • Centrifuge the homogenate at approximately 10,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully collect the supernatant, which contains the extracted MAAs.

  • Concentrate the supernatant using a rotary evaporator at a temperature not exceeding 40°C.

  • The resulting crude extract can be stored at -20°C until further purification.

Purification by High-Performance Liquid Chromatography (HPLC)

Objective: To isolate and purify individual MAAs from the crude extract.

Materials:

  • Crude MAA extract

  • HPLC system with a photodiode array (PDA) or UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase A: 0.1% formic acid in deionized water

  • Mobile phase B: Acetonitrile or methanol

  • Syringe filters (0.22 µm)

Procedure:

  • Re-dissolve the dried crude extract in the mobile phase A.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Inject the filtered sample into the HPLC system.

  • Elute the MAAs using a gradient of mobile phase B. A typical gradient might be from 0% to 30% B over 30 minutes.

  • Monitor the elution profile at the respective λmax of M2G (331 nm) and Shinorine (334 nm).

  • Collect the fractions corresponding to the peaks of interest.

  • Lyophilize the collected fractions to obtain the purified MAAs.

UV-Vis Spectrophotometry

Objective: To determine the UV absorption spectrum and quantify the concentration of the purified MAAs.

Materials:

  • Purified Mycosporine-2-glycine or Shinorine

  • Deionized water or a suitable buffer (e.g., phosphate-buffered saline)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of the purified MAA of a known concentration in the chosen solvent.

  • Perform a serial dilution to prepare a series of standards with known concentrations.

  • Measure the absorbance of each standard at the λmax (331 nm for M2G, 334 nm for Shinorine) using the spectrophotometer.

  • Generate a standard curve by plotting absorbance versus concentration.

  • Measure the absorbance of the unknown sample.

  • Determine the concentration of the unknown sample using the standard curve and the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette (typically 1 cm), and c is the concentration.

Visualizations

Chemical Structures

The chemical structures of Mycosporine-2-glycine and Shinorine are depicted below. Both share a central cyclohexenimine ring, with different amino acid substituents.

cluster_M2G Mycosporine-2-glycine (M2G) cluster_Shinorine Shinorine M2G M2G Shinorine Shinorine

Caption: Chemical structures of Mycosporine-2-glycine and Shinorine.

MAA Analysis Workflow

The general workflow for the extraction and analysis of mycosporine-like amino acids is illustrated in the following diagram.

MAA_Analysis_Workflow Biomass Biomass Collection (e.g., Algae, Cyanobacteria) Extraction Extraction (Methanol/Ethanol) Biomass->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Concentration Concentration (Rotary Evaporation) Supernatant->Concentration Crude_Extract Crude MAA Extract Concentration->Crude_Extract Purification HPLC Purification Crude_Extract->Purification Purified_MAA Purified MAA Purification->Purified_MAA Analysis UV-Vis Spectrophotometry Purified_MAA->Analysis Data Absorption Spectrum & Quantification Analysis->Data

Caption: General workflow for MAA extraction, purification, and analysis.

Comparative Discussion

Both Mycosporine-2-glycine and Shinorine exhibit strong UV absorption in the UVA range, with λmax values of 331 nm and 334 nm, respectively. These absorption maxima are strategically positioned to shield against the most damaging wavelengths of UVA radiation that penetrate the Earth's atmosphere.

Notably, Shinorine possesses a significantly higher molar extinction coefficient (ε ≈ 44,668 M⁻¹ cm⁻¹) compared to Mycosporine-2-glycine (ε ≈ 28,100 M⁻¹ cm⁻¹). This indicates that, on a molar basis, Shinorine is a more potent absorber of UV radiation at its peak wavelength. This difference in absorptivity can be attributed to the subtle variations in their chemical structures, specifically the amino acid side chains attached to the chromophore.

Beyond their UV-absorbing properties, both M2G and Shinorine have been reported to exhibit antioxidant activities, which further enhances their photoprotective potential by neutralizing reactive oxygen species generated by UV radiation. The choice between these two MAAs for a specific application may depend on factors such as the desired spectral coverage, the required potency of UV absorption, and the ease of extraction and purification from natural sources.

References

comparing the antioxidant activity of Mycosporine 2 glycine with other MAAs

Author: BenchChem Technical Support Team. Date: December 2025

Mycosporine-2-glycine (M2G), a member of the mycosporine-like amino acid (MAA) family, has garnered significant attention within the scientific community for its potent antioxidant properties. This guide provides a comprehensive comparison of the antioxidant activity of M2G with other prevalent MAAs, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of M2G has been evaluated against other MAAs, such as shinorine and porphyra-334, using various standard assays. The data consistently demonstrates that M2G, a mono-substituted MAA, exhibits superior radical scavenging activity compared to many di-substituted imino-MAAs.[1][2]

MAAAssayIC50 Value (µM)Key FindingsReference
Mycosporine-2-glycine (M2G) ABTS3Significantly lower IC50 value indicates stronger activity.[3]
ABTS-At pH 8.5, its activity was 8-fold that of L-ascorbic acid.[4]
DPPH-Showed concentration-dependent radical-scavenging activity.[1][5]
ABTS2258-[6]
Shinorine ABTS94Higher IC50 value compared to M2G.[3]
DPPH-Exhibited weak or no significant antioxidant activity in some studies.[1][7]
Porphyra-334 ABTS133Higher IC50 value compared to M2G.[3]
DPPH-Showed very low reactivity in DPPH assays.[8]
Asterina-330 ABTS-Showed dose-dependent activity that increased with alkalinity.[4]
Palythine ABTS-Activity was found to be dose-dependent.[9]
Ascorbic Acid (Vitamin C) - Reference ABTS503A standard antioxidant used for comparison.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are standard protocols for the DPPH and ABTS radical scavenging assays used to evaluate the antioxidant activity of MAAs.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing its decolorization.

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, such as methanol or ethanol.

  • Sample Preparation: The MAA samples are dissolved in the same solvent as the DPPH solution to various concentrations.

  • Reaction Mixture: A specific volume of the MAA sample is mixed with a defined volume of the DPPH solution. A control is prepared with the solvent instead of the MAA sample.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[3]

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.[3]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Preparation of ABTS•+ Solution: The ABTS•+ radical cation is generated by reacting an aqueous solution of ABTS with a strong oxidizing agent, such as potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of approximately 0.70 at 734 nm.[3]

  • Sample Preparation: The MAA samples are prepared at various concentrations.

  • Reaction Mixture: A small volume of the MAA sample is added to a larger volume of the diluted ABTS•+ solution.

  • Incubation: The reaction is incubated at room temperature for a specific time (e.g., 6-10 minutes).[3]

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay, and the IC50 value is determined.

Visualizing Experimental and Biological Pathways

To further elucidate the processes involved in comparing antioxidant activities and the cellular response to oxidative stress, the following diagrams are provided.

G cluster_prep Sample & Reagent Preparation cluster_assay Antioxidant Assay cluster_analysis Data Analysis MAA_extraction MAA Extraction & Purification M2G Mycosporine-2-glycine (M2G) MAA_extraction->M2G Other_MAAs Other MAAs (e.g., Shinorine) MAA_extraction->Other_MAAs DPPH_assay DPPH Assay M2G->DPPH_assay ABTS_assay ABTS Assay M2G->ABTS_assay Other_MAAs->DPPH_assay Other_MAAs->ABTS_assay DPPH_reagent DPPH Reagent Preparation DPPH_reagent->DPPH_assay ABTS_reagent ABTS Reagent Preparation ABTS_reagent->ABTS_assay Spectro Spectrophotometric Reading DPPH_assay->Spectro ABTS_assay->Spectro Calc IC50 Calculation Spectro->Calc Comparison Comparative Analysis Calc->Comparison

Caption: Experimental workflow for comparing the antioxidant activity of MAAs.

Certain MAAs, like porphyra-334 and shinorine, have been shown to protect against UV-induced oxidative stress by activating the Keap1-Nrf2-ARE pathway.[2]

G cluster_stress Cellular Stress cluster_pathway Keap1-Nrf2 Pathway cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 (active) Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes activates transcription of Cell_Protection Cellular Protection Antioxidant_Genes->Cell_Protection

Caption: The Keap1-Nrf2-ARE signaling pathway in antioxidant response.

References

A Comparative Guide to the Biological Activities of Mycosporine-2-glycine and Mycosporine-glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mycosporine-like amino acids (MAAs) are a class of naturally occurring, water-soluble compounds produced by various organisms, primarily marine algae and cyanobacteria, as a defense against ultraviolet (UV) radiation. Among these, mycosporine-glycine (M-Gly) and its derivative, Mycosporine-2-glycine (M2G), have garnered significant attention for their potent biological activities. This guide provides an objective comparison of the biological activities of M2G and M-Gly, supported by experimental data, to aid researchers and professionals in the fields of drug discovery and development.

Structural and UV-Absorbing Properties

Mycosporine-glycine is a foundational MAA, serving as a precursor in the biosynthesis of more complex MAAs, including Mycosporine-2-glycine. The core structural difference lies in the substitution at the C1 position of the cyclohexenone ring. In M-Gly, this position is an oxo-group, whereas in M2G, it is substituted with a second glycine molecule, forming a cyclohexenimine ring. This structural variation significantly influences their UV-absorbing properties.

CompoundChemical StructureMaximum Absorption (λmax)
Mycosporine-glycine (M-Gly) C₁₀H₁₅NO₆~310 nm[1]
Mycosporine-2-glycine (M2G) C₁₂H₁₈N₂O₇~331 nm[2]

Comparative Biological Activities

Both M2G and M-Gly exhibit a range of biological activities, with notable differences in their antioxidant and anti-inflammatory potentials.

Antioxidant Activity

The antioxidant capacity of these molecules has been evaluated using various assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay being a common method.

CompoundDPPH Radical Scavenging (IC₅₀)Reference
Mycosporine-2-glycine (M2G) 22 µM[3]Cheewinthamrongrod et al.
Mycosporine-glycine (M-Gly) 43 µM[3]Cheewinthamrongrod et al.
Ascorbic Acid (Reference) 2.8 µM[3]Cheewinthamrongrod et al.

These data indicate that while both compounds are effective antioxidants, Mycosporine-2-glycine exhibits approximately two-fold greater radical scavenging activity than mycosporine-glycine .

Anti-inflammatory Activity

The anti-inflammatory effects of M2G and M-Gly have been assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

CompoundNitric Oxide (NO) Inhibition in LPS-stimulated MacrophagesReference
Mycosporine-2-glycine (M2G) Markedly inhibited NO production[3]Tarasuntisuk et al.
Mycosporine-glycine (M-Gly) No significant inhibitory effect[3]Tarasuntisuk et al.

This clear distinction highlights the superior anti-inflammatory potential of Mycosporine-2-glycine compared to its precursor.

Collagenase Inhibition

Collagenase is an enzyme that breaks down collagen, contributing to skin aging. The inhibitory effects of some MAAs on collagenase have been investigated. While direct comparative data for M2G is limited, the activity of M-Gly has been reported.

CompoundCollagenase Inhibition (IC₅₀)Reference
Mycosporine-glycine (M-Gly) Pronounced inhibition (specific IC₅₀ not provided in the cited text)[4]Hartmann et al.
Shinorine 104.0 µM[5]Hartmann et al.
Porphyra-334 105.9 µM[5]Hartmann et al.

Further research is required to quantify and directly compare the collagenase inhibitory activity of Mycosporine-2-glycine with mycosporine-glycine.

Signaling Pathway Modulation

The distinct biological activities of M2G and M-Gly can be attributed to their differential effects on cellular signaling pathways.

Mycosporine_Signaling cluster_M2G Mycosporine-2-glycine (M2G) cluster_MGly Mycosporine-glycine (M-Gly) M2G M2G NFkB_pathway NF-κB Pathway M2G->NFkB_pathway Inhibits iNOS_COX2 iNOS & COX-2 Expression NFkB_pathway->iNOS_COX2 Activates NO_production Nitric Oxide (NO) Production iNOS_COX2->NO_production Leads to Inflammation Inflammation NO_production->Inflammation MGly M-Gly FAK FAK MGly->FAK Activates MAPK MAPK Pathway (ERK, JNK) FAK->MAPK Wound_Healing Wound Healing MAPK->Wound_Healing

Caption: Differential signaling pathways modulated by M2G and M-Gly.

Mycosporine-2-glycine has been shown to exert its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[3] In contrast, mycosporine-glycine has been reported to promote wound healing by activating the Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in keratinocytes.[6]

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

DPPH_Workflow start Start prepare_reagents Prepare DPPH solution (0.1 mM in methanol) and test compound dilutions start->prepare_reagents reaction Mix test compound with DPPH solution prepare_reagents->reaction incubation Incubate in the dark at room temperature (typically 30 minutes) reaction->incubation measurement Measure absorbance at 517 nm incubation->measurement calculation Calculate percentage of radical scavenging activity measurement->calculation end End calculation->end

Caption: Workflow for the DPPH radical scavenging assay.

Protocol:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare various concentrations of the test compounds (Mycosporine-2-glycine, mycosporine-glycine) and a positive control (e.g., ascorbic acid).

  • In a 96-well plate, add a specific volume of the test compound solution to a defined volume of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the resulting solution at 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

NO_Assay_Workflow start Start seed_cells Seed RAW 264.7 macrophage cells in a 96-well plate start->seed_cells pre_treat Pre-treat cells with test compounds seed_cells->pre_treat stimulate Stimulate cells with Lipopolysaccharide (LPS) pre_treat->stimulate incubate Incubate for 24 hours stimulate->incubate collect_supernatant Collect cell culture supernatant incubate->collect_supernatant griess_reaction Mix supernatant with Griess reagent collect_supernatant->griess_reaction measure_absorbance Measure absorbance at 540 nm griess_reaction->measure_absorbance calculate_inhibition Calculate percentage of NO inhibition measure_absorbance->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for the nitric oxide inhibition assay.

Protocol:

  • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 1-2 hours).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce inflammation and NO production.

  • Incubate the cells for 24 hours.

  • Collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent. This involves mixing the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Measure the absorbance at 540 nm.

  • The percentage of NO inhibition is calculated by comparing the absorbance of the treated cells to that of the LPS-stimulated control cells.

Collagenase Inhibition Assay

Collagenase_Assay_Workflow start Start prepare_reagents Prepare collagenase enzyme, substrate (e.g., FALGPA), and test compound dilutions start->prepare_reagents pre_incubate Pre-incubate collagenase with test compound prepare_reagents->pre_incubate initiate_reaction Add substrate to initiate the reaction pre_incubate->initiate_reaction monitor_hydrolysis Monitor substrate hydrolysis by measuring the decrease in absorbance at a specific wavelength initiate_reaction->monitor_hydrolysis calculate_inhibition Calculate percentage of collagenase inhibition monitor_hydrolysis->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for the collagenase inhibition assay.

Protocol:

  • Prepare a solution of collagenase from Clostridium histolyticum.

  • Prepare a solution of a synthetic substrate, such as N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA).

  • Prepare various concentrations of the test compounds.

  • In a 96-well plate, pre-incubate the collagenase enzyme with the test compound for a set period (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the substrate to the wells.

  • Monitor the hydrolysis of the substrate by measuring the decrease in absorbance at a specific wavelength (e.g., 345 nm for FALGPA) over time.

  • The percentage of collagenase inhibition is calculated by comparing the rate of substrate hydrolysis in the presence of the test compound to that of the control (enzyme and substrate without inhibitor).

  • The IC₅₀ value is determined from a dose-response curve.

Conclusion

Mycosporine-2-glycine and mycosporine-glycine are promising natural compounds with distinct biological activity profiles. Mycosporine-2-glycine demonstrates superior antioxidant and anti-inflammatory properties, suggesting its potential as a lead compound for developing treatments for inflammatory conditions. Mycosporine-glycine, while a less potent antioxidant and anti-inflammatory agent, shows promise in promoting wound healing through the activation of specific cellular signaling pathways. This comparative guide provides a foundation for researchers to make informed decisions in the selection and development of these MAAs for various therapeutic and cosmetic applications. Further head-to-head comparative studies are warranted to fully elucidate their therapeutic potential.

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for Mycosporine-2-Glycine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Comparison of Analytical Techniques

The performance of HPLC-DAD and LC-MS/MS for the analysis of M2G and other MAAs is summarized below. It is important to note that the data for HPLC-DAD is based on a study that included a mixture of over 20 MAAs, including M2G, while the LC-MS/MS data is from a validated method for mycosporine-glycine-alanine, a close structural analog of M2G.

Performance MetricHPLC-DADLC-MS/MS (for Mycosporine-Glycine-Alanine)
**Linearity (R²) **Not explicitly stated for M2G≥ 0.9998[1]
Precision (RSD) < 1% for retention times, < 2% for integrated areas[2]Intraday: ≤ 4.31%; Interday: ≤ 4.81%[3]
Accuracy (Recovery) Mean column recovery of 99% (±1%)[2]97.41% to 103.38%[1]
Limit of Detection (LOD) 0.08 - 0.47 pmol injected (for various MAAs)[2]0.005 µg/mg[4]
Limit of Quantification (LOQ) Not explicitly stated for M2GNot higher than 0.04 µg/mL[1]
Selectivity Good, can resolve most characterized MAAs[2]High, based on specific mass transitions[5]
Throughput ModerateHigh, with rapid analysis times (e.g., 6 min)[4]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of M2G and other MAAs.[2][4][6]

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This method is suitable for the quantification of M2G in various sample matrices.

a. Sample Preparation:

  • Extraction of M2G from the sample matrix is typically performed using a polar solvent such as 20% aqueous methanol or distilled water.[5]

  • The extract is then centrifuged, and the supernatant is filtered through a 0.2 µm membrane filter prior to injection.

b. Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is commonly used.

    • Eluent A: 0.2% Trifluoroacetic Acid (TFA) in water.

    • Eluent B: Acetonitrile/Methanol mixture.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: Diode array detector monitoring at the absorbance maximum of M2G (around 310 nm).

c. Quantification:

  • Quantification is achieved by comparing the peak area of M2G in the sample to a calibration curve generated using M2G standards of known concentrations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity for the quantification of M2G.

a. Sample Preparation:

  • Sample extraction is similar to the HPLC-DAD method, using aqueous methanol or water.

  • The extract is filtered before injection into the LC-MS/MS system.

b. Liquid Chromatography Conditions:

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase C18 column can be used.

  • Mobile Phase:

    • For HILIC: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate).[6]

    • For Reversed-Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[4]

  • Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.

c. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for M2G.

  • Quantification: Quantification is based on the peak area of the specific MRM transition, compared against a calibration curve of M2G standards.

Mandatory Visualization

analytical_technique_selection cluster_start Research Goal cluster_quantification Quantitative Analysis cluster_sensitivity Sensitivity & Throughput cluster_techniques Recommended Technique start Define Analytical Needs quant Accurate Quantification Required? start->quant sensitivity High Sensitivity & Throughput Needed? quant->sensitivity Yes hplc HPLC-DAD quant->hplc No (Routine Analysis) sensitivity->hplc No (Moderate Levels) lcms LC-MS/MS sensitivity->lcms Yes (Trace Levels/High Throughput)

Caption: Workflow for selecting an analytical technique for M2G analysis.

This guide provides a foundational comparison to aid in the selection of the most appropriate analytical technique for Mycosporine-2-glycine analysis based on specific research or development needs. For rigorous quantitative studies, it is always recommended to perform an in-house validation of the chosen method.

References

Mycosporine-2-glycine: A Comparative Analysis of In Vivo vs. In Vitro Photoprotective Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Mycosporine-2-glycine (M2G), a member of the mycosporine-like amino acid (MAA) family, has garnered significant interest within the scientific community for its potential as a natural and effective photoprotectant.[1][2] This guide provides a comprehensive comparison of the in vivo and in vitro efficacy of M2G, presenting key experimental data, detailed methodologies, and an exploration of its mechanisms of action to support researchers, scientists, and drug development professionals.

Quantitative Data Summary

The photoprotective effects of Mycosporine-2-glycine have been evaluated through various quantitative measures both in living organisms (in vivo) and in controlled laboratory settings (in vitro). The following tables summarize the key findings from multiple studies, offering a clear comparison of its performance.

Table 1: Ultraviolet (UV) Radiation Absorption Properties
ParameterIn VitroReference
UV Absorption Maximum (λmax) 331 nm[3]
Molar Extinction Coefficient (ε) Not explicitly stated for M2G in the provided results.

Note: The λmax indicates that M2G primarily absorbs in the UVA range. While Mycosporine-glycine has a λmax of 310 nm (UVB range), M2G's structure provides broader protection.[4][5][6]

Table 2: Antioxidant Activity
AssayModel SystemKey FindingsReference
DPPH Radical Scavenging Cell-freeShowed significant, concentration-dependent radical scavenging activity.[7][8][7][8]
ABTS Radical Scavenging Cell-freeIC50 of 2.258 mM, compared to 0.503 mM for Vitamin C.[2][2]
Reactive Oxygen Species (ROS) Quenching Human Melanoma Cells (A375)Rescued DNA from H2O2-induced damage, with a genoprotective effect similar to ascorbic acid.[6][6]
Endogenous Antioxidant Enzymes ICR Mice (in vivo)Elevated levels of superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH) in UVB-exposed skin.[1][9][1][9]
Gene Expression RAW 264.7 MacrophagesDownregulated expression of oxidative stress-induced genes Sod1 and Cat under H2O2-induced stress.[10][11][12][10][11][12]
Table 3: Anti-inflammatory Effects
ParameterModel SystemKey FindingsReference
Nitric Oxide (NO) Production RAW 264.7 MacrophagesDiminished LPS-induced NO production; 2-3 fold more potent than shinorine, porphyra-334, and palythine.[11][13][11][13]
Gene Expression (iNOS, COX-2) RAW 246.7 Macrophages & HaCaT CellsSignificantly suppressed iNOS and COX-2 expression.[10][11][13][10][11][13]
Inflammatory Cytokines (TNF-α, IL-6, IL-1β) ICR Mice (in vivo)Reduced levels of these cytokines which are typically upregulated after UVB exposure.[9][9]
Mast Cell Infiltration ICR Mice (in vivo)Reduced the number of mast cells in UVB-exposed dorsal skin.[1][2][1][2]
Table 4: Anti-photoaging Effects
ParameterModel SystemKey FindingsReference
Collagenase (MMP-1) Inhibition ICR Mice (in vivo)Significantly decreased MMP-1 levels in the skin of UVB-irradiated mice.[2][9][2][9]
Collagenase Inhibition In vitro assayIC50 of 0.47 mM against Clostridium histolyticum collagenase.[6][6]
Procollagen Synthesis ICR Mice (in vivo)Significantly elevated type I procollagen levels compared to the UVB-only group.[2][9][2][9]
Advanced Glycation End-products (AGEs) Inhibition Cell-free (Hen Egg White Lysozyme)IC50 of 1.61 mM for inhibiting glycation-dependent cross-linking, showing more significant activity than a mixture of porphyra-334 and shinorine.[4][14][15][4][14][15]
Skin Appearance ICR Mice (in vivo)Improved skin appearance, reducing erythema and wrinkling caused by UVB exposure.[1][2][1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summarized protocols for key experiments cited in the literature on Mycosporine-2-glycine.

In Vivo Photodamage Mouse Model
  • Animal Model: Female ICR mice.[1][2]

  • Grouping: Typically divided into a control group and UVB-exposed groups. The UVB groups are further divided into saline-treated and M2G-treated (at varying doses, e.g., low and high dose) groups.[1][2]

  • Administration: M2G is administered, for example, via intraperitoneal injection for a period of 30 days.[1][2]

  • UVB Irradiation: The dorsal skin of the mice is exposed to UVB radiation.

  • Outcome Assessment:

    • Visual Assessment: Evaluation of skin for erythema and wrinkling.[1][2]

    • Histological Analysis: Skin biopsies are taken to assess collagen degradation and mast cell infiltration.[1][2]

    • Biochemical Assays: Measurement of antioxidant enzyme levels (SOD, CAT, GSH) and inflammatory cytokines (TNF-α, IL-6, IL-1β) in skin tissue homogenates.[9]

    • Gene and Protein Expression: Analysis of procollagen and MMP-1 levels.[2][9]

In Vitro Anti-inflammatory Assay in Macrophages
  • Cell Line: RAW 264.7 macrophages.[11][13]

  • Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[11][13]

  • Treatment: Cells are co-treated with various concentrations of M2G.

  • Nitric Oxide (NO) Measurement: The production of NO in the cell culture supernatant is measured using the Griess reagent.[13]

  • Gene Expression Analysis: Real-time quantitative PCR (RT-qPCR) is used to measure the mRNA levels of inflammatory genes such as iNOS and COX-2.[11][13]

In Vitro Antioxidant and Gene Expression Analysis in Keratinocytes
  • Cell Line: Human keratinocytes (HaCaT cells).[10]

  • Stress Induction: Cells are exposed to H2O2 to induce oxidative stress or UV radiation.[10]

  • Treatment: Cells are treated with different concentrations of M2G.

  • Gene Expression Analysis: RT-qPCR is performed to evaluate the expression of oxidative stress-related genes like Cu/Zn-superoxide dismutase 1 (Sod1) and catalase (Cat), and inflammation-related genes like COX-2.[10]

Signaling Pathways and Mechanisms of Action

Mycosporine-2-glycine exerts its photoprotective effects through the modulation of key cellular signaling pathways.

NF-κB Signaling Pathway in Inflammation

M2G has been shown to inhibit the production of inflammatory mediators by suppressing the NF-κB pathway.[11][13] In response to stimuli like LPS, the transcription factor NF-κB is activated, leading to the expression of pro-inflammatory genes such as iNOS and COX-2. M2G's ability to suppress the expression of these genes suggests an inhibitory effect on the NF-κB signaling cascade.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB_p65_p50 NF-κB (p65/p50) NFkB_active NF-κB (Active) NFkB_p65_p50->NFkB_active Translocates IkB_NFkB->NFkB_p65_p50 Releases M2G Mycosporine-2-glycine M2G->IKK Inhibits DNA DNA NFkB_active->DNA Binds to Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2) DNA->Pro_inflammatory_genes Induces Transcription Nrf2_Pathway cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Keap1_Nrf2 Keap1-Nrf2 (Inactive) Oxidative_Stress->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2_active Nrf2 (Active) Nrf2->Nrf2_active Translocates M2G Mycosporine-2-glycine M2G->Oxidative_Stress Reduces Antioxidant_Genes Antioxidant Genes (e.g., Sod1, Cat) M2G->Antioxidant_Genes Downregulates (in macrophages) ARE ARE Nrf2_active->ARE Binds to ARE->Antioxidant_Genes Induces Transcription Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy UV_Absorbance UV Absorbance (λmax) Antioxidant_Assays Antioxidant Assays (DPPH, ABTS) UV_Absorbance->Antioxidant_Assays Cell_Culture Cell Culture Models (HaCaT, RAW 264.7) Antioxidant_Assays->Cell_Culture Gene_Expression Gene Expression Analysis (RT-qPCR) Cell_Culture->Gene_Expression Enzyme_Inhibition Enzyme Inhibition Assays (Collagenase) Cell_Culture->Enzyme_Inhibition Animal_Model Animal Model (ICR Mice) Enzyme_Inhibition->Animal_Model UV_Exposure UVB Exposure Animal_Model->UV_Exposure Phenotypic_Analysis Phenotypic Analysis (Erythema, Wrinkling) UV_Exposure->Phenotypic_Analysis Histology Histological Examination UV_Exposure->Histology Biochemical_Analysis Biochemical Analysis (Cytokines, Enzymes) UV_Exposure->Biochemical_Analysis

References

Comparative Genomics of Mycosporine-2-Glycine Biosynthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Mycosporine-2-glycine (M2G) is a rare mycosporine-like amino acid (MAA) with potent UV-screening and antioxidant properties, making it a compound of interest for the pharmaceutical and cosmetic industries.[1] Understanding the genetic basis of its biosynthesis is crucial for harnessing its potential through biotechnological approaches. This guide provides a comparative analysis of the genomics of M2G biosynthesis, focusing on the gene clusters, experimental validation techniques, and regulatory pathways.

Quantitative Data on M2G Biosynthesis Genes

The biosynthesis of M2G is orchestrated by a conserved set of genes, typically organized in a mys gene cluster. These core genes are responsible for the synthesis of the mycosporine-glycine (MG) precursor, which is then converted to M2G. The key enzymes and their corresponding genes are detailed below.

GeneEncoded ProteinFunction in M2G BiosynthesisOrganism Example(s)Gene Size (bp)
mysA2-epi-5-epi-valiolone synthase (EVS) or 3-dehydroquinate synthase (DHQS)Catalyzes the formation of the cyclohexenone core from a precursor from the pentose phosphate or shikimate pathway.[2]Aphanothece halophytica, Nostoc linckia NIES-25, Sphaerospermopsis torques-reginae ITEP-024~1365
mysBO-methyltransferase (O-MT)Methylates the cyclohexenone core to produce 4-deoxygadusol (4-DG).[2]Aphanothece halophytica, Nostoc linckia NIES-25, Sphaerospermopsis torques-reginae ITEP-024~834
mysCATP-grasp ligaseAttaches a glycine molecule to 4-DG to form mycosporine-glycine (MG).[2]Aphanothece halophytica, Nostoc linckia NIES-25, Sphaerospermopsis torques-reginae ITEP-024~1272
mysDD-Ala-D-Ala ligase homolog (Mycosporine-glycine-amine ligase)Attaches a second glycine molecule to mycosporine-glycine to form mycosporine-2-glycine. This enzyme exhibits relaxed substrate specificity and can attach other amino acids as well.[3]Aphanothece halophytica, Nostoc punctiforme~1023

Note: Gene sizes are approximate and can vary between species. The data for gene size is derived from information on gene clusters in various cyanobacteria.[4]

Comparative Analysis of M2G Biosynthesis Gene Clusters

The organization of the mys gene cluster can vary between different organisms. While a collinear arrangement of mysA, mysB, mysC, and mysD is common in many cyanobacteria, unique organizational structures have been identified in M2G producers.[4]

A notable example is the halotolerant cyanobacterium Aphanothece halophytica, a known producer of M2G.[5][6] In this organism, the gene responsible for the synthesis of the 4-deoxygadusol core (mysA homolog) is physically separated on the chromosome from the other three genes (mysB, mysC, and mysD homologs) involved in M2G biosynthesis.[5] This is in contrast to the contiguous gene clusters found in other MAA-producing cyanobacteria like Anabaena variabilis and Nostoc punctiforme.[5]

G cluster_0 Typical Cyanobacterial mys Gene Cluster (e.g., Nostoc punctiforme) cluster_1 Aphanothece halophytica M2G Gene Organization mysA_typical mysA mysB_typical mysB mysA_typical->mysB_typical mysC_typical mysC mysB_typical->mysC_typical mysD_typical mysD mysC_typical->mysD_typical mysA_aph mysA-like mysB_aph mysB-like mysC_aph mysC-like mysB_aph->mysC_aph mysD_aph mysD-like mysC_aph->mysD_aph

Comparative organization of M2G biosynthesis gene clusters.

Experimental Protocols

Heterologous Expression of M2G Biosynthesis Genes in E. coli

This protocol describes the functional expression of the M2G biosynthesis gene cluster from Aphanothece halophytica in Escherichia coli.[5][6]

  • Gene Amplification and Plasmid Construction:

    • Amplify the four putative M2G biosynthesis genes from the genomic DNA of Aphanothece halophytica using PCR with high-fidelity polymerase.

    • Clone the four genes into a suitable expression vector, such as pET-28a(+), under the control of an inducible promoter (e.g., T7 promoter). The genes can be cloned as a single operon to ensure coordinated expression.

  • Transformation and Culture:

    • Transform the resulting plasmid into a suitable E. coli expression strain, such as BL21(DE3).

    • Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.

  • Induction of Gene Expression:

    • Induce gene expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

    • Incubate the culture at a lower temperature, such as 18-25°C, for 16-24 hours to enhance soluble protein expression.

  • Stress Induction (Optional but Recommended):

    • To mimic the natural conditions that stimulate M2G production, supplement the culture medium with NaCl to a final concentration of 0.6 M during the induction phase.[6]

  • Cell Harvesting and Extraction:

    • Harvest the cells by centrifugation.

    • Extract the MAAs from the cell pellet using a solvent such as 20% aqueous methanol.[7]

Extraction and Analysis of Mycosporine-2-Glycine

This protocol outlines a general procedure for the extraction and analysis of M2G from cyanobacterial biomass or heterologous expression cultures.

  • Extraction:

    • Lyophilize the cell biomass to dryness.

    • Extract the dried biomass with a solvent mixture, such as 20% (v/v) methanol in water, by vortexing or sonication.[7]

    • Centrifuge the mixture to pellet the cell debris and collect the supernatant containing the MAAs.

  • Purification (Optional):

    • For purification, the crude extract can be subjected to chromatographic techniques such as low-pressure liquid chromatography on a reversed-phase column.[1]

  • HPLC Analysis:

    • Analyze the extracted sample using a high-performance liquid chromatography (HPLC) system equipped with a photodiode array (PDA) detector.

    • Use a reversed-phase C8 or C18 column for separation.[8]

    • A typical mobile phase for isocratic elution is 1% acetic acid in water.[1] The gradient elution can also be used for better separation of complex mixtures.[9][10]

    • Monitor the elution profile at a wavelength of 330 nm, which is near the absorption maximum of M2G.

  • LC-MS Analysis for Confirmation:

    • For unambiguous identification, analyze the sample using liquid chromatography-mass spectrometry (LC-MS).

    • The mass spectrometer will provide the molecular weight of the compound, which can be compared to the expected mass of M2G (C11H18N2O7, molar mass: 290.27 g/mol ).

Mycosporine-2-Glycine Biosynthesis and its Regulation

The biosynthesis of M2G starts from a precursor from the pentose phosphate pathway, which is converted in a stepwise manner by the enzymes encoded by the mys gene cluster. The final step is the addition of a second glycine molecule to mycosporine-glycine, catalyzed by the MysD enzyme.

G PPP Pentose Phosphate Pathway Precursor Core Cyclohexenone Core PPP->Core mysA DG 4-Deoxygadusol (4-DG) Core->DG mysB MG Mycosporine-Glycine (MG) DG->MG mysC + Glycine M2G Mycosporine-2-Glycine (M2G) MG->M2G mysD + Glycine

Biosynthetic pathway of Mycosporine-2-Glycine (M2G).

The expression of the mys gene cluster is tightly regulated by environmental stressors, primarily high salinity and ultraviolet (UV) radiation.[6] In cyanobacteria, these stress signals are perceived by sensor proteins, which then initiate a signal transduction cascade that ultimately leads to the activation of transcription factors that bind to the promoter regions of the mys genes, upregulating their expression.

While the complete signaling pathways are still under investigation, it is known that cyanobacteria utilize two-component systems, consisting of a histidine kinase (sensor) and a response regulator, to respond to environmental changes.[11][12] UV-B radiation is perceived by specific photoreceptors, such as UVR8 in plants, and analogous systems are thought to exist in cyanobacteria.[13][14] Osmotic stress due to high salinity is detected by osmosensors in the cell membrane.

G cluster_stress Environmental Stressors cluster_cell Cyanobacterial Cell UVB UV-B Radiation Photoreceptor UV Photoreceptor UVB->Photoreceptor Salinity High Salinity Osmosensor Osmosensor Salinity->Osmosensor Signal_Transduction Signal Transduction Cascade (e.g., Two-Component System) Photoreceptor->Signal_Transduction Osmosensor->Signal_Transduction Transcription_Factor Transcription Factor(s) Signal_Transduction->Transcription_Factor mys_promoter mys Gene Promoter Transcription_Factor->mys_promoter binds to mys_genes mys Gene Cluster mys_promoter->mys_genes activates M2G_synthesis M2G Biosynthesis mys_genes->M2G_synthesis encodes enzymes for

Conceptual model of stress-induced M2G biosynthesis regulation.

References

Unveiling the Anti-Aging Potential of Mycosporine 2-glycine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the anti-aging properties of Mycosporine 2-glycine (M2G), a natural compound sourced from marine organisms, reveals promising potential for applications in dermatology and pharmacology. This comprehensive guide synthesizes experimental data to compare M2G's efficacy against other Mycosporine-like Amino Acids (MAAs) and established anti-aging agents, offering valuable insights for researchers, scientists, and drug development professionals.

Mycosporine 2-glycine (M2G), a member of the Mycosporine-like Amino Acid (MAA) family, is emerging as a significant contender in the field of anti-aging research. These natural compounds, produced by organisms exposed to high levels of solar radiation, exhibit a range of protective mechanisms that are highly relevant to combating the signs of skin aging. This guide provides a detailed comparison of M2G's performance in key anti-aging assays, an overview of the experimental protocols used for validation, and an exploration of the underlying molecular pathways.

Quantitative Performance Analysis

To objectively assess the anti-aging capabilities of M2G, its performance has been evaluated across several key metrics: antioxidant activity, inhibition of collagenase, and prevention of Advanced Glycation End-product (AGEs) formation. The following tables summarize the available quantitative data, comparing M2G with other MAAs and benchmark anti-aging compounds.

Table 1: Antioxidant Activity (DPPH Radical Scavenging Assay)

CompoundIC50 Value (µM)Source(s)
Mycosporine 2-glycine (M2G) 22 [1]
Mycosporine-glycine43[1]
Ascorbic Acid (Vitamin C)2.8[1]
Porphyra-3343400[1]
PalythineNo activity[1]

Table 2: Collagenase Inhibition Activity

CompoundIC50 Value (µM)Source(s)
Mycosporine-glycine Pronounced Inhibition *[2]
Shinorine104.0[3]
Porphyra-334105.9[3]
Palythine158.9[3]
Epigallocatechin gallate (EGCG)~220[2]

*Specific IC50 value for Mycosporine-glycine was not provided in the cited source, but its inhibition was noted as "very pronounced."[2]

Table 3: Advanced Glycation End-products (AGEs) Inhibition

CompoundIC50 Value (µM)Source(s)
Mycosporine 2-glycine (M2G) 1610 [2][4]
Mycosporine-glycine-alanine75[4]
Porphyra-33490[4]
Shinorine103[4]
Aminoguanidine (standard inhibitor)1400[4]
Rutin85[4]

Experimental Methodologies

The following are detailed protocols for the key in vitro assays used to validate the anti-aging properties of Mycosporine 2-glycine and its comparators.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the antioxidant activity of a compound by its ability to neutralize the stable free radical DPPH.

Protocol:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Test compounds, including M2G and positive controls (e.g., ascorbic acid), are prepared in a range of concentrations.

  • An aliquot of the test compound solution is mixed with the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

  • The IC50 value, the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.

Collagenase Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of collagenase, an enzyme that breaks down collagen.

Protocol:

  • A fluorogenic collagenase substrate, such as fluorescein-conjugated gelatin, is prepared in a suitable buffer (e.g., Tris-HCl with NaCl and CaCl2).

  • The collagenase enzyme is added to the substrate solution.

  • The test compound (e.g., M2G) is added to the enzyme-substrate mixture at various concentrations.

  • The reaction is incubated at a controlled temperature (e.g., 37°C).

  • The fluorescence intensity is measured at regular intervals using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission for fluorescein).

  • The rate of increase in fluorescence, which corresponds to the rate of substrate cleavage, is determined.

  • The percentage of collagenase inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

  • The IC50 value is determined from a dose-response curve.

Advanced Glycation End-products (AGEs) Inhibition Assay (Fluorometric)

This assay evaluates the ability of a compound to inhibit the formation of AGEs, which are harmful compounds that contribute to aging.

Protocol:

  • A solution of a protein, typically bovine serum albumin (BSA), is prepared in a phosphate buffer.

  • A reducing sugar, such as ribose or a mixture of glucose and fructose, is added to the protein solution to induce glycation.

  • The test compound (e.g., M2G) is added to the protein-sugar mixture at different concentrations. A known inhibitor like aminoguanidine is used as a positive control.

  • The mixture is incubated at 37°C for an extended period (e.g., 7 to 15 days).

  • After incubation, the fluorescence of the solution is measured using a spectrofluorometer at excitation and emission wavelengths characteristic of AGEs (e.g., 370 nm excitation and 440 nm emission).

  • The percentage of AGEs formation inhibition is calculated using the formula: % Inhibition = [1 - (Fluorescence_sample / Fluorescence_control)] x 100 where Fluorescence_sample is the fluorescence of the reaction mixture with the test compound, and Fluorescence_control is the fluorescence of the reaction mixture without the test compound.

  • The IC50 value is determined from a dose-response curve.

Molecular Mechanisms and Signaling Pathways

Mycosporine 2-glycine and other MAAs exert their anti-aging effects by modulating key signaling pathways involved in oxidative stress and inflammation.

The Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept inactive by Keap1. Upon exposure to oxidative stress, Nrf2 is released, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes.

Studies have shown that some MAAs, such as porphyra-334 and shinorine, can activate the Nrf2 pathway in skin fibroblasts, thereby enhancing the cellular antioxidant defense system.[5][6][7][8] Interestingly, one study reported that M2G down-regulated Nrf2 expression in macrophages stimulated with lipopolysaccharide (LPS), an inflammatory agent. This suggests that the effect of M2G on the Nrf2 pathway may be context-dependent, potentially acting to resolve inflammation in certain conditions. Further research in skin cells under UV stress is needed to fully elucidate M2G's role in Nrf2 signaling in the context of photoaging.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative_Stress Keap1 Keap1 Oxidative_Stress->Keap1 inactivates Nrf2_inactive Nrf2 (inactive) Keap1->Nrf2_inactive sequesters Nrf2_active Nrf2 (active) Nrf2_inactive->Nrf2_active release ARE Antioxidant Response Element Nrf2_active->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes activates transcription of

Figure 1. The Nrf2 antioxidant response pathway.
The NF-κB Inflammatory Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Chronic inflammation is a key driver of skin aging. Pro-inflammatory stimuli, such as UV radiation and pathogens, activate the IKK complex, which in turn leads to the degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and enzymes like COX-2.

Several MAAs, including mycosporine-glycine, have been shown to inhibit the NF-κB pathway.[9] This anti-inflammatory action is crucial for preventing the chronic inflammation that contributes to the breakdown of collagen and elastin in the skin. The precise molecular mechanism of NF-κB inhibition by M2G is an area of ongoing research, but it is thought to involve the suppression of key upstream signaling molecules.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory_Stimuli Pro-inflammatory Stimuli (e.g., UV) IKK_complex IKK complex Pro-inflammatory_Stimuli->IKK_complex activates IkBa IκBα IKK_complex->IkBa phosphorylates NFkB_inactive NF-κB (inactive) IkBa->NFkB_inactive inhibits Degradation Degradation IkBa->Degradation NFkB_active NF-κB (active) NFkB_inactive->NFkB_active release Pro-inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2) NFkB_active->Pro-inflammatory_Genes activates transcription of M2G Mycosporine 2-glycine M2G->IKK_complex inhibits

Figure 2. The NF-κB inflammatory pathway and potential inhibition by M2G.

Conclusion

Mycosporine 2-glycine demonstrates significant anti-aging potential through its robust antioxidant activity, and its ability to inhibit collagenase and the formation of advanced glycation end-products. While direct comparative data against some industry-standard anti-aging compounds like retinol and Coenzyme Q10 is still emerging, the existing evidence strongly supports its efficacy, often comparable or superior to other natural compounds. Its ability to modulate key signaling pathways, such as Nrf2 and NF-κB, further underscores its multifaceted approach to skin protection and rejuvenation. For researchers and developers in the pharmaceutical and cosmetic industries, M2G represents a promising, naturally derived ingredient for the next generation of anti-aging solutions. Further in vivo studies and direct comparative clinical trials will be instrumental in fully realizing its potential.

References

A Comparative Analysis of Mycosporine-2-Glycine Across Diverse Algal Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Quantitative Comparison of Mycosporine-2-Glycine (M2G) Content in Various Algal Species, Supported by Experimental Data and Methodologies.

Mycosporine-like amino acids (MAAs) are a class of water-soluble, UV-absorbing compounds found in a wide variety of marine and freshwater organisms, particularly algae. Among these, Mycosporine-2-glycine (M2G) is a significant MAA known for its potent antioxidant and photoprotective properties, making it a compound of interest for pharmaceutical and cosmetic applications. This guide provides a quantitative comparison of M2G content across different algal species, details the experimental protocols for its quantification, and illustrates the biosynthetic pathway.

Quantitative Comparison of Mycosporine-2-Glycine (M2G)

The concentration of M2G varies significantly among different algal phyla and even between species within the same phylum. Red algae (Rhodophyta) are generally considered the most prolific producers of MAAs, often exhibiting the highest concentrations.[1][2] While comprehensive data for M2G across all algal species is not exhaustively compiled in a single source, this table summarizes available quantitative data to facilitate a comparative overview. It is important to note that MAA content can be influenced by environmental factors such as UV radiation exposure and nutrient availability.

Algal SpeciesPhylumMycosporine-2-Glycine (M2G) Content (mg/g DW)Reference
Euhalothece sp.CyanobacteriaHigh concentration (exact value not specified)[3][4]
Boodlea compositaChlorophytaPresent (quantitative data not specified)[5]
Various Red AlgaeRhodophytaM2G is a less abundant MAA, found in 34% of the 23 species studied.[6]
Actinotrichia fragilisRhodophytaLow total MAAs (< 0.1 mg/g DW)[1]
Asparagopsis taxiformisRhodophytaLow total MAAs (< 0.1 mg/g DW)[1]
Galaxaura oblongataRhodophytaLow total MAAs (< 0.1 mg/g DW)[1]
Rhodymenia spp.RhodophytaHigh total MAAs (8.8–142.9 mg/g DW)[1][2]

Note: Much of the available literature reports on total MAA content or the presence/absence of specific MAAs rather than providing precise quantitative data for M2G. The data presented here is based on available information and highlights the general trends in M2G distribution.

Experimental Protocols

The accurate quantification of M2G in algal samples relies on standardized extraction and analytical procedures. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the separation and quantification of MAAs.

Extraction of Mycosporine-like Amino Acids

Objective: To extract MAAs, including M2G, from algal biomass.

Materials:

  • Freeze-dried algal powder

  • Solvent: 20% aqueous methanol (v/v) or distilled water[7]

  • Centrifuge

  • Rotary evaporator or vacuum concentrator

  • Vortex mixer

Procedure:

  • Weigh approximately 100 mg of freeze-dried algal powder into a centrifuge tube.

  • Add 5 mL of the extraction solvent (20% methanol or distilled water).

  • Vortex the mixture vigorously for 2 minutes.

  • Incubate the mixture at 45°C for 2 hours in a shaker or water bath.

  • Centrifuge the extract at 5000 x g for 10 minutes.

  • Carefully collect the supernatant.

  • Repeat the extraction process (steps 2-6) on the remaining pellet two more times to ensure complete extraction.

  • Pool the supernatants.

  • Evaporate the solvent from the pooled supernatant using a rotary evaporator or vacuum concentrator until dryness.

  • Re-dissolve the dried extract in a known volume of the HPLC mobile phase for analysis.[7]

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify M2G from the algal extract.

Instrumentation:

  • HPLC system with a Diode Array Detector (DAD) or UV detector

  • Reversed-phase C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6][7]

Chromatographic Conditions:

  • Mobile Phase: A common mobile phase is a mixture of distilled water and methanol with a small percentage of acetic acid (e.g., 1.5% methanol and 0.15% acetic acid in water).[7] An alternative is a gradient of 0.1% formic acid in water (A) and methanol (B).[6]

  • Flow Rate: 0.65 - 1.0 mL/min[6]

  • Column Temperature: 20-30°C[6]

  • Detection Wavelength: Mycosporine-glycine has a maximum absorption at 310 nm.[2][6][8]

  • Injection Volume: 10-20 µL

Quantification:

  • Identification of M2G is based on its retention time and characteristic absorption spectrum compared to a purified standard.

  • Quantification is performed by integrating the peak area at 310 nm and comparing it to a calibration curve generated using a known concentration of a purified M2G standard. In the absence of a commercial standard, quantification can be estimated using the molar extinction coefficient if available. However, the extinction coefficient for mycosporine-2-glycine has not been definitively determined.[1]

Mandatory Visualizations

Mycosporine-like Amino Acid Biosynthesis Pathway

The biosynthesis of MAAs is understood to originate from two primary metabolic routes: the shikimate pathway and the pentose phosphate pathway. Both pathways converge on the formation of 4-deoxygadusol (4-DG), a key precursor. Mycosporine-glycine is a central intermediate, formed by the addition of a glycine molecule to 4-DG.[9][10] Further enzymatic modifications of mycosporine-glycine lead to the diverse array of MAAs observed in nature.

MAA_Biosynthesis cluster_shikimate Shikimate Pathway cluster_ppp Pentose Phosphate Pathway cluster_core Core MAA Synthesis E4P Erythrose 4-phosphate DAHP 3-deoxy-D-arabino- heptulosonate-7-phosphate E4P->DAHP PEP Phosphoenolpyruvate PEP->DAHP DHQ 3-dehydroquinate DAHP->DHQ DHQ synthase DHS 3-dehydroshikimate DHQ->DHS Shikimate Shikimate DHS->Shikimate 4_DG 4-deoxygadusol (4-DG) Shikimate->4_DG Several steps S7P Sedoheptulose 7-phosphate S7P->4_DG DDG synthase M2G Mycosporine-2-glycine 4_DG->M2G + Glycine (ATP-grasp ligase) Other_MAAs Other MAAs (e.g., Shinorine, Porphyra-334) M2G->Other_MAAs + Amino Acid (NRPS-like enzyme)

Caption: Proposed biosynthetic pathway of mycosporine-like amino acids.

Experimental Workflow for M2G Quantification

The process of quantifying M2G from algal samples involves a series of sequential steps, from sample preparation to data analysis. This workflow ensures reproducibility and accuracy of the results.

M2G_Quantification_Workflow start Start: Algal Biomass Collection freeze_drying Freeze-Drying start->freeze_drying extraction Extraction with Solvent (e.g., 20% Methanol) freeze_drying->extraction centrifugation Centrifugation extraction->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection evaporation Solvent Evaporation supernatant_collection->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc_analysis HPLC Analysis (C8/C18 column, DAD detection at 310 nm) reconstitution->hplc_analysis data_processing Data Processing and Quantification hplc_analysis->data_processing end End: M2G Concentration Determined data_processing->end

Caption: Experimental workflow for the quantification of Mycosporine-2-glycine.

References

Safety Operating Guide

Proper Disposal Procedures for Mycosporine-2-Glycine

Author: BenchChem Technical Support Team. Date: December 2025

The following are the essential procedures for the safe and compliant disposal of Mycosporine-2-glycine, intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical to ensure personnel safety and environmental protection.

I. Personal Protective Equipment (PPE) and Handling Precautions

Before beginning any disposal-related activities, it is imperative to be equipped with the appropriate personal protective equipment. Handle Mycosporine-2-glycine in a well-ventilated area.[1]

Required Personal Protective Equipment:

PPE CategorySpecific ItemStandard/Specification
Eye Protection Tightly fitting safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US)[1]
Hand Protection Chemical impermeable glovesInspected prior to use and satisfying EU Directive 89/686/EEC and the standard EN 374[1]
Body Protection Fire/flame resistant and impervious clothingWear suitable protective clothing[1]
Respiratory Protection Full-face respiratorUse if exposure limits are exceeded or irritation is experienced[1]

II. Disposal of Mycosporine-2-Glycine Waste

Disposal of Mycosporine-2-glycine must be conducted in accordance with all applicable local, state, and federal regulations. Discharge into the environment must be avoided.[1]

Step-by-Step Disposal Protocol:

  • Collection:

    • Collect waste Mycosporine-2-glycine and any contaminated materials (e.g., absorbent paper, pipette tips) in a suitable, closed, and clearly labeled container.[1]

  • Waste Treatment and Disposal:

    • The primary recommended disposal method is through a licensed chemical destruction plant.[1]

    • An alternative method is controlled incineration with flue gas scrubbing.[1]

    • Crucially, do not discharge Mycosporine-2-glycine into sewer systems or contaminate water, foodstuffs, feed, or seed. [1]

III. Disposal of Contaminated Packaging

Proper disposal of the packaging that contained Mycosporine-2-glycine is also essential to prevent environmental contamination.

Procedure for Empty Containers:

  • Decontamination:

    • Triple rinse the container (or equivalent) with a suitable solvent.

  • Final Disposal:

    • After thorough rinsing, the container can be offered for recycling or reconditioning.[1]

    • Alternatively, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill.[1]

    • For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal route.[1]

IV. Spill Management

In the event of a spill, follow these procedures to mitigate exposure and ensure proper cleanup and disposal.

Spill Response Protocol:

  • Ensure Safety:

    • Ensure adequate ventilation and remove all sources of ignition.[1]

    • Evacuate personnel to safe areas and keep people away from and upwind of the spill.[1]

    • Use spark-proof tools and explosion-proof equipment.[1]

  • Containment:

    • Prevent further spillage or leakage if it is safe to do so.[1]

    • Do not let the chemical enter drains.[1]

  • Cleanup and Disposal:

    • Collect the spilled material and place it in suitable, closed containers for disposal.[1]

    • Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]

Below is a diagram illustrating the decision-making process for the proper disposal of Mycosporine-2-glycine and its packaging.

G Mycosporine-2-Glycine Disposal Workflow cluster_waste Mycosporine-2-Glycine Waste cluster_packaging Contaminated Packaging Waste_Collection Collect waste in a suitable, closed container Licensed_Plant Dispose via licensed chemical destruction plant Waste_Collection->Licensed_Plant Primary Incineration Alternatively, use controlled incineration with flue gas scrubbing Waste_Collection->Incineration Secondary Prohibited Prohibited Actions: - Do not discharge to sewers - Avoid environmental contamination Triple_Rinse Triple rinse the container Recycle Offer for recycling or reconditioning Triple_Rinse->Recycle Landfill Puncture and dispose in a sanitary landfill Triple_Rinse->Landfill Combustible_Incineration Controlled incineration for combustible packaging Triple_Rinse->Combustible_Incineration Start Start Disposal Process Start->Waste_Collection Start->Triple_Rinse

Caption: Disposal workflow for Mycosporine-2-Glycine.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Mycosporine-2-glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides essential safety and logistical protocols for researchers, scientists, and drug development professionals working with Mycosporine-2-glycine (M2G). Adherence to these procedures is critical for ensuring a safe laboratory environment and maintaining the integrity of your research.

Mycosporine-2-glycine is a naturally occurring, water-soluble compound belonging to the mycosporine-like amino acid (MAA) family.[1][2][3][4] While generally considered to be of low toxicity, proper handling and disposal procedures are necessary to minimize any potential risks and ensure a safe working environment. This document outlines the required personal protective equipment (PPE), operational plans for handling, and protocols for disposal.

Personal Protective Equipment (PPE)

When handling Mycosporine-2-glycine in a solid (powder) or dissolved form, the following personal protective equipment is mandatory. This is based on standard laboratory procedures for handling non-hazardous chemical powders and solutions.[5][6][7][8][9][10][11]

PPE CategoryItemSpecifications
Eye Protection Safety Glasses or GogglesMust be worn at all times in the laboratory. Chemical splash goggles are required when there is a risk of splashing.[6][12]
Hand Protection Nitrile GlovesStandard laboratory grade. Check for tears or holes before use.[6][11]
Body Protection Laboratory CoatLong-sleeved, knee-length, and fully buttoned.
Respiratory Protection Dust Mask or N95 RespiratorRecommended when handling the powder form to avoid inhalation of fine particles.[5][7]
Foot Protection Closed-toe ShoesMust be worn at all times in the laboratory.[6][11]

Operational Plan: Step-by-Step Handling Protocol

This protocol details the safe handling of Mycosporine-2-glycine from receipt to use in experiments.

  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Store in a cool, dry, and well-ventilated area away from direct sunlight.

    • Ensure the container is tightly sealed.

  • Preparation of Solutions:

    • When weighing the solid powder, perform the task in a designated area, preferably within a fume hood or on a bench with good ventilation, to minimize inhalation of airborne particles.[6]

    • Wear all required PPE, including a dust mask.[5][7]

    • To dissolve, add the weighed Mycosporine-2-glycine to the appropriate solvent (e.g., water) and mix gently.

  • Experimental Use:

    • Handle all solutions containing Mycosporine-2-glycine with care to avoid splashes and spills.

    • Always wear safety glasses, a lab coat, and nitrile gloves.[6]

    • Work in a clean and uncluttered area.

Disposal Plan

Proper disposal of Mycosporine-2-glycine and associated waste is crucial to prevent environmental contamination and maintain a safe laboratory.

Waste TypeDisposal Procedure
Unused Solid Mycosporine-2-glycine Dispose of as non-hazardous chemical waste according to your institution's guidelines. Do not dispose of in regular trash.
Aqueous Solutions As Mycosporine-2-glycine is a water-soluble, non-hazardous biological compound, dilute aqueous solutions can typically be disposed of down the sanitary sewer with copious amounts of water, pending institutional approval.[13][14][15]
Contaminated Labware (e.g., pipette tips, tubes) Dispose of in the appropriate laboratory waste stream for non-hazardous materials.
Contaminated PPE (e.g., gloves) Remove and dispose of in the designated laboratory waste bins.

Emergency Procedures

In the event of an accidental spill or exposure, follow these procedures immediately.

IncidentAction
Minor Spill (Solid) 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, gently sweep up the powder to avoid creating dust. 3. Wipe the area with a damp cloth. 4. Place all cleanup materials in a sealed bag for disposal as chemical waste.[1][3][4][16]
Minor Spill (Liquid) 1. Alert personnel in the immediate area. 2. Contain the spill with absorbent material (e.g., paper towels, spill pads). 3. Wipe up the spill, working from the outside in. 4. Clean the area with water. 5. Dispose of all cleanup materials in the appropriate laboratory waste.[1][3][4][16]
Skin Contact 1. Remove any contaminated clothing. 2. Wash the affected area thoroughly with soap and water for at least 15 minutes.[4][9] 3. Seek medical attention if irritation develops.
Eye Contact 1. Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station.[9] 2. Seek immediate medical attention.
Inhalation (of powder) 1. Move to fresh air immediately. 2. Seek medical attention if you feel unwell.
Ingestion 1. Rinse mouth with water. Do not induce vomiting. 2. Seek immediate medical attention.

Workflow for Handling Mycosporine-2-glycine

Workflow for Handling Mycosporine-2-glycine cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receiving Receiving & Storage Weighing Weighing Powder Receiving->Weighing Dissolving Dissolving in Solvent Weighing->Dissolving Experiment Experimental Use Dissolving->Experiment Solid_Waste Solid Waste Disposal Experiment->Solid_Waste Liquid_Waste Liquid Waste Disposal Experiment->Liquid_Waste Contaminated_Waste Contaminated Materials Disposal Experiment->Contaminated_Waste

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.